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  • Product: 5-nitro-1H-pyrrole-2-carboxylic acid
  • CAS: 13138-72-2

Core Science & Biosynthesis

Foundational

Physicochemical properties of 5-nitro-1H-pyrrole-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-nitro-1H-pyrrole-2-carboxylic Acid Introduction 5-nitro-1H-pyrrole-2-carboxylic acid (CAS No: 13138-72-2) is a heterocyclic organic compound that holds s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-nitro-1H-pyrrole-2-carboxylic Acid

Introduction

5-nitro-1H-pyrrole-2-carboxylic acid (CAS No: 13138-72-2) is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and drug development.[1][2] Its structure, featuring a pyrrole ring substituted with both an electron-withdrawing nitro group and a carboxylic acid moiety, imparts a unique combination of chemical reactivity and potential for biological activity. Understanding its fundamental physicochemical properties is a critical prerequisite for its effective application, from designing synthetic routes to formulating stable and bioavailable drug candidates.

This guide provides a comprehensive overview of the key physicochemical characteristics of 5-nitro-1H-pyrrole-2-carboxylic acid. It is designed for scientists and researchers, offering not just data, but also the underlying principles and detailed experimental protocols necessary for its thorough characterization. The methodologies described are grounded in established analytical techniques, ensuring reliability and reproducibility in a laboratory setting.

Molecular Structure and Properties

The foundation of any physicochemical analysis begins with the molecule's identity and fundamental properties. The presence of a carboxylic acid group, a pyrrole ring, and a nitro group defines its polarity, reactivity, and potential for intermolecular interactions.

Caption: Molecular Structure of 5-nitro-1H-pyrrole-2-carboxylic acid.

Table 1: Molecular Identifiers and Properties

Property Value Source
CAS Number 13138-72-2 [1]
Molecular Formula C₅H₄N₂O₄ [1][2]
Molecular Weight 156.1 g/mol [1][2]
Physical Form Solid Powder [1]
InChI 1S/C5H4N2O4/c8-5(9)3-1-2-4(6-3)7(10)11/h1-2,6H,(H,8,9) [1]
InChIKey VAOZHQMZMOXIRY-UHFFFAOYSA-N [1]

| SMILES | O=C(O)c1cc([O-])nc1 |[3] |

Spectroscopic Profile

While specific, dedicated spectra for 5-nitro-1H-pyrrole-2-carboxylic acid are not widely published, its profile can be inferred from the analysis of its parent compound, pyrrole-2-carboxylic acid, and related nitro-pyrrole structures.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrrole ring and the acidic proton of the carboxyl group. The electron-withdrawing effects of both the nitro and carboxyl groups will cause these ring protons to shift downfield compared to unsubstituted pyrrole.

  • ¹³C NMR: The carbon spectrum will show five distinct signals corresponding to the carbons in the pyrrole ring and the carboxyl group. The carbons attached to the electronegative nitrogen and oxygen atoms will appear at lower field.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the asymmetric and symmetric stretches of the N-O bonds in the nitro group. The N-H stretch of the pyrrole ring would also be observable.

Core Physicochemical Properties

Melting Point

The melting point is a fundamental indicator of purity and is influenced by the crystal lattice energy of the solid. For polar molecules like 5-nitro-1H-pyrrole-2-carboxylic acid, strong intermolecular forces such as hydrogen bonding lead to a relatively high melting point.

Table 2: Experimental Physical Properties

Property Value

| Melting Point | 160-162 °C |

This property is best determined experimentally using Differential Scanning Calorimetry (DSC), which provides a precise melting endotherm.

Protocol: Melting Point Determination by DSC

Objective: To accurately determine the melting point and assess the thermal stability of the compound.[4][5]

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] A phase transition, such as melting, results in an endothermic peak, the onset and peak of which provide the melting range.[4][6]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 5-nitro-1H-pyrrole-2-carboxylic acid into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[7]

  • Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature well above the expected melting point (e.g., 200 °C).[7]

  • Data Analysis: Record the heat flow versus temperature. The onset temperature of the main endothermic peak is reported as the melting point. The peak can also reveal information about purity and the presence of polymorphs.[5]

cluster_0 DSC Workflow for Melting Point & Thermal Stability prep 1. Sample Prep (Weigh 2-5 mg into pan) setup 2. Instrument Setup (Place sample & reference pans) prep->setup purge 3. Inert Atmosphere (Purge with N2 at 50 mL/min) setup->purge heat 4. Temperature Program (Heat at 10°C/min) purge->heat analyze 5. Data Analysis (Identify endothermic peaks) heat->analyze

Caption: Workflow for Thermal Analysis using DSC.

Solubility

Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The presence of the polar carboxylic acid and nitro groups suggests that 5-nitro-1H-pyrrole-2-carboxylic acid will exhibit poor solubility in nonpolar solvents and higher solubility in polar, protic solvents.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in various solvents.[8]

Principle: The shake-flask method is the gold-standard for determining equilibrium solubility.[8][9] An excess of the solid is agitated in a solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then quantified.[8]

Methodology:

  • Preparation: Add an excess amount of solid 5-nitro-1H-pyrrole-2-carboxylic acid to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, acetonitrile).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-72 hours to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.[8]

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm PTFE syringe filter to remove any remaining solid particles.[8]

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with a calibration curve.[8]

  • Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.

cluster_1 Shake-Flask Solubility Workflow prep 1. Preparation (Add excess solid to solvent) equilibrate 2. Equilibration (Agitate at constant T for 24-72h) prep->equilibrate separate 3. Phase Separation (Centrifuge to pellet solid) equilibrate->separate filtrate 4. Filtration (Filter supernatant) separate->filtrate quantify 5. Quantification (Analyze filtrate by HPLC) filtrate->quantify

Caption: Workflow for Shake-Flask Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa value governs the extent of ionization of a compound at a given pH.[9] For 5-nitro-1H-pyrrole-2-carboxylic acid, the carboxylic acid group is the primary acidic site. The electron-withdrawing nitro group is expected to increase the acidity (lower the pKa) compared to the parent pyrrole-2-carboxylic acid. This property is crucial as it dictates solubility, absorption, and receptor binding.

Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa of the carboxylic acid group.

Principle: Potentiometric titration involves the gradual addition of a titrant (a strong base) to a solution of the analyte (a weak acid) while monitoring the pH.[10][11][12] The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[10]

Methodology:

  • Instrument Calibration: Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[10][11]

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent, often a co-solvent like water-acetonitrile to ensure solubility.[10][13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10][11]

  • Inert Atmosphere: Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[10][11]

  • Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).[11]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[10]

cluster_2 Potentiometric Titration Workflow for pKa calibrate 1. Calibrate pH Meter (pH 4, 7, 10 buffers) prepare 2. Prepare Sample (1 mM solution, constant ionic strength) calibrate->prepare purge 3. Purge with N2 (Remove dissolved CO2) prepare->purge titrate 4. Titrate with Base (Add aliquots of 0.1M NaOH) purge->titrate analyze 5. Analyze Curve (Determine pKa at half-equivalence point) titrate->analyze

Caption: Workflow for pKa Determination by Potentiometric Titration.

Stability Profile

Nitroaromatic compounds can be susceptible to degradation under various stress conditions, including heat, light, and oxidation.[7][14][15] Establishing a stability profile is essential for determining appropriate storage conditions and shelf-life.

Thermal Stability

Beyond the melting point, DSC can reveal decomposition events, which typically appear as broad exothermic peaks at higher temperatures.[16] The onset of this exotherm indicates the temperature at which significant thermal degradation begins.

Chemical and Photochemical Stability

The stability of the compound in solution and under light exposure should be evaluated through forced degradation studies.

Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.[17]

Principle: The compound is subjected to stress conditions more severe than those expected during storage (e.g., high temperature, extreme pH, oxidation, UV light) to accelerate degradation. The resulting samples are analyzed to identify and quantify degradation products.[14][17]

Methodology:

  • Stress Conditions: Prepare solutions of the compound and expose them to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solution at 80 °C for 48 hours.

    • Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours, alongside a dark control sample.[17]

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV method.[17]

  • Method Validation: The HPLC method is considered "stability-indicating" if it can resolve the parent compound peak from all major degradation product peaks. This often requires method development, including adjustments to the mobile phase, gradient, and column chemistry.

cluster_3 Generalized Degradation Pathways for Nitroaromatics start Nitroaromatic Compound photo Photodegradation (UV/Light) start->photo thermal Thermal Degradation (Heat) start->thermal oxidative Oxidative Degradation (Oxidizing Agents) start->oxidative photo_prod Hydroxylated derivatives, Ring-opened products photo->photo_prod thermal_prod NOx, CO, CO₂, Smaller organic fragments thermal->thermal_prod oxidative_prod Phenolic compounds, Carboxylic acids oxidative->oxidative_prod

Caption: Potential Degradation Routes for Nitroaromatics.[7]

Conclusion

The physicochemical properties of 5-nitro-1H-pyrrole-2-carboxylic acid—characterized by its moderate melting point, pH-dependent solubility, and acidic nature—are dictated by its unique molecular structure. The protocols detailed in this guide provide a robust framework for researchers to quantify these critical parameters. A thorough understanding of its solubility, pKa, and stability profile is indispensable for advancing its application in drug discovery and development, ensuring that its potential can be harnessed in a rational and scientifically rigorous manner.

References

  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • News-Medical.Net. (2019, February 27). Differential Scanning Calorimetry of Pharmaceuticals.
  • SKZ. (n.d.). Differential Scanning Calorimetry DSC Analysis | Applications and Benefits.
  • National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules.
  • Unknown Source. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals.
  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • BenchChem. (n.d.). A Comparative Guide to the Stability of 1-Methyl-3-nitro-5-propoxybenzene and Related Nitroaromatic Compounds.
  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Improved Pharma. (2024, February 8). Differential Scanning Calorimetry.
  • Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values.
  • BenchChem. (n.d.). Technical Support Center: Prevention of Nitro-aromatic Compound Degradation.
  • ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
  • Sigma-Aldrich. (n.d.). 5-Nitro-1H-pyrrole-2-carboxylic acid | 13138-72-2.
  • ResearchGate. (n.d.). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS.
  • Unknown Source. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures.
  • OAKTrust. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds.
  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • Sigma-Aldrich. (n.d.). 5-nitro-1H-pyrrole-2-carboxylic acid | 13138-72-2.
  • Santa Cruz Biotechnology. (n.d.). 5-nitro-1H-pyrrole-2-carboxylic acid | SCBT.
  • BLD Pharm. (n.d.). 13138-72-2|5-Nitro-1H-pyrrole-2-carboxylic acid.

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 5-nitro-1H-pyrrole-2-carboxylic acid: From Synthesis to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the methodologies and scientific reasoning involved in the crystal structure analysis of 5-nitro-1...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and scientific reasoning involved in the crystal structure analysis of 5-nitro-1H-pyrrole-2-carboxylic acid. As a Senior Application Scientist, the following narrative synthesizes established protocols with expert insights, focusing on the causal relationships behind experimental choices to ensure both technical accuracy and practical applicability.

Introduction and Scientific Context

5-nitro-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole-2-carboxylic acid, a recurring motif in various bioactive natural products and pharmaceuticals. The introduction of a nitro group (—NO2), a potent electron-withdrawing group, is anticipated to significantly modulate the electronic properties, reactivity, and intermolecular interactions of the parent molecule. A thorough understanding of its three-dimensional structure at the atomic level is paramount for rational drug design, polymorphism screening, and understanding its solid-state properties, which are critical for formulation and bioavailability in drug development.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material, as impurities can significantly impede crystallization.

Synthesis of 5-nitro-1H-pyrrole-2-carboxylic acid

The synthesis of the title compound is typically achieved through the nitration of the commercially available 1H-pyrrole-2-carboxylic acid. Pyrrole and its derivatives are sensitive to strong mineral acids, which can lead to polymerization and degradation. Therefore, a milder nitrating agent is required. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the reagent of choice for the controlled nitration of such sensitive heterocyclic systems[1].

Experimental Protocol: Nitration of 1H-pyrrole-2-carboxylic acid

  • Preparation of the Nitrating Agent (Acetyl Nitrate): In a flask equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice-salt bath to 0-5 °C, add acetic anhydride. Slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C. The reaction is exothermic and should be performed with caution in a fume hood.

  • Dissolution of Starting Material: In a separate flask, dissolve 1H-pyrrole-2-carboxylic acid in a suitable solvent such as acetic anhydride at room temperature.

  • Nitration Reaction: Cool the solution of the starting material to 0-5 °C. Slowly add the pre-formed acetyl nitrate solution dropwise to the stirred solution of 1H-pyrrole-2-carboxylic acid. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product.

  • Purification: The crude solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried. Further purification is achieved by recrystallization.

Causality in Synthesis: The use of acetic anhydride serves a dual purpose: it acts as a solvent and reacts with nitric acid to form acetyl nitrate, a less aggressive and more selective nitrating agent than a mixture of sulfuric and nitric acids. This prevents the acid-catalyzed polymerization of the pyrrole ring, a common side reaction[1]. The low temperature is crucial to control the exothermic reaction and minimize the formation of by-products.

Crystallization: The Art of Growing Single Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis. The choice of solvent is critical.

Experimental Protocol: Recrystallization of 5-nitro-1H-pyrrole-2-carboxylic acid

  • Solvent Screening: A systematic solvent screening should be performed. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents and solvent systems to investigate include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane.

  • Recrystallization Procedure:

    • Dissolve the crude 5-nitro-1H-pyrrole-2-carboxylic acid in a minimal amount of the chosen hot solvent to form a saturated solution.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.

    • Allow the solution to cool slowly to room temperature. Slow cooling is essential for the growth of large, well-ordered crystals.

    • Once crystals begin to form, the flask can be transferred to a refrigerator (4 °C) to maximize the yield.

    • The resulting crystals are isolated by filtration, washed with a small amount of the cold recrystallization solvent, and dried.

Expert Insights on Crystallization: For carboxylic acids, mixed-solvent systems are often effective. One can dissolve the compound in a "good" solvent at room temperature and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid. Gentle warming to redissolve the precipitate followed by slow cooling can yield high-quality crystals.

Single-Crystal X-ray Diffraction: Visualizing the Molecular World

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. To minimize thermal vibrations and obtain a more precise structure, data is typically collected at a low temperature (e.g., 100 K or 173 K) using a cryostream.

Typical Data Collection Parameters:

ParameterValueRationale
RadiationMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)Mo is standard for most organic compounds. Cu may be used for absolute structure determination of chiral molecules.
Temperature100 KReduces atomic thermal motion, leading to higher quality data.
DetectorCCD or CMOS area detectorAllows for efficient collection of a large number of reflections.
Data Collection StrategyOmega and phi scansA series of rotations to capture the full diffraction pattern.
Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities) is processed to solve the crystal structure.

Workflow for Structure Solution and Refinement:

Structure Solution and Refinement Workflow DataCollection X-ray Diffraction Data Collection DataReduction Data Reduction & Integration (e.g., SAINT) DataCollection->DataReduction SpaceGroup Space Group Determination (e.g., XPREP) DataReduction->SpaceGroup StructureSolution Structure Solution (e.g., SHELXT, direct methods) SpaceGroup->StructureSolution InitialRefinement Initial Model Refinement (e.g., SHELXL) StructureSolution->InitialRefinement AnisotropicRefinement Anisotropic Refinement of Non-Hydrogen Atoms InitialRefinement->AnisotropicRefinement HydrogenPlacement Placement of Hydrogen Atoms AnisotropicRefinement->HydrogenPlacement FinalRefinement Final Refinement Cycles HydrogenPlacement->FinalRefinement Validation Structure Validation (e.g., checkCIF) FinalRefinement->Validation

Caption: Workflow for solving and refining a small molecule crystal structure.

  • Structure Solution: The initial positions of the non-hydrogen atoms are determined from the diffraction pattern using methods like direct methods or Patterson methods, often implemented in software like SHELXT.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL). This process optimizes the atomic coordinates, and atomic displacement parameters (describing thermal motion). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Results and Discussion: A Comparative Structural Analysis

In the absence of the experimental structure for the title compound, we present the known crystal structure of 1H-pyrrole-2-carboxylic acid as a baseline and discuss the anticipated structural changes upon nitration.

Crystal Structure of 1H-pyrrole-2-carboxylic acid

The crystal structure of 1H-pyrrole-2-carboxylic acid has been reported[2]. It crystallizes in the monoclinic space group with key crystallographic parameters summarized below.

Table 1: Crystallographic Data for 1H-pyrrole-2-carboxylic acid [2]

Parameter1H-pyrrole-2-carboxylic acid
Chemical FormulaC₅H₅NO₂
Formula Weight111.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.080(3)
b (Å)5.0364(10)
c (Å)14.613(3)
β (°)98.969(3)
Volume (ų)1023.6(3)
Z8
Temperature (K)173

The molecule is nearly planar, and the crystal structure is characterized by the formation of centrosymmetric dimers through O—H···O hydrogen bonds between the carboxylic acid moieties. These dimers are further linked into chains by N—H···O hydrogen bonds[2].

Hydrogen Bonding in 1H-pyrrole-2-carboxylic_acid cluster_dimer1 Molecule 1 cluster_dimer2 Molecule 2 (Inversion Center) N1 N-H C1_O1 C=O N1->C1_O1 C1_OH1 C-OH C1_O1->C1_OH1 C2_O2 O=C C1_OH1->C2_O2 O-H···O N2 H-N N2->C2_O2 C2_OH2 HO-C C2_O2->C2_OH2 C2_OH2->C1_O1 O-H···O

Caption: Carboxylic acid dimer formation via hydrogen bonds.

Predicted Structural Impact of the 5-nitro Group

The introduction of a nitro group at the 5-position of the pyrrole ring is expected to induce several significant changes in the molecular and crystal structure:

  • Molecular Geometry: The strong electron-withdrawing nature of the nitro group will likely alter the bond lengths within the pyrrole ring, reflecting changes in the electronic distribution. The C5-N(nitro) bond will be relatively short, and the N-O bonds of the nitro group will be equivalent due to resonance.

  • Planarity: The planarity of the pyrrole ring and the carboxylic acid group is expected to be maintained. The nitro group will likely also be coplanar with the ring to maximize conjugation.

  • Intermolecular Interactions: The nitro group introduces additional hydrogen bond acceptors (the oxygen atoms). This could lead to a more complex hydrogen-bonding network compared to the parent compound. The classic carboxylic acid dimer motif may be disrupted in favor of interactions involving the nitro group, potentially forming N—H···O(nitro) or even weaker C—H···O(nitro) hydrogen bonds. These new interactions will fundamentally alter the crystal packing.

Spectroscopic Verification

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods are essential for confirming the molecular structure in solution and for routine characterization.

Table 2: Predicted Spectroscopic Data for 5-nitro-1H-pyrrole-2-carboxylic acid

TechniquePredicted Key FeaturesRationale for Prediction
¹H NMR Downfield shift of pyrrole protons compared to the parent compound. Fewer signals due to substitution.The electron-withdrawing nitro group deshields the remaining ring protons.
¹³C NMR Downfield shift of the C5 carbon atom directly attached to the nitro group. Other ring carbons will also be affected.The deshielding effect of the nitro group is significant on the directly attached carbon.
FT-IR (cm⁻¹) Strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (approx. 1550-1500 and 1350-1300 cm⁻¹). Characteristic C=O and O-H stretching for the carboxylic acid.These are characteristic vibrational frequencies for the nitro functional group.

Conclusion and Future Work

This guide has outlined the comprehensive workflow for the crystal structure analysis of 5-nitro-1H-pyrrole-2-carboxylic acid, from its synthesis and crystallization to the principles of X-ray diffraction and structure refinement. Through a comparative analysis with the known structure of 1H-pyrrole-2-carboxylic acid, we have provided scientifically grounded predictions on the structural impact of the 5-nitro substituent.

The logical next step is the execution of these experimental protocols to obtain the definitive crystal structure. Such a structure would provide invaluable empirical data to validate the predictions made herein and would offer a deeper understanding of the solid-state chemistry of this important class of compounds, thereby aiding in the development of new therapeutic agents.

References

  • Morgan, K.J., & Morrey, D.P. (1966). The nitration of pyrrole. Tetrahedron, 22(1), 57-62. [Link]

  • Zeng, Y., et al. (2009). 1H-Pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1121. [Link]

  • PubMed. (2009). 1H-Pyrrole-2-carboxylic acid. [Link]

Sources

Foundational

Spectroscopic Characterization of 5-Nitro-1H-pyrrole-2-carboxylic acid: A Technical Guide for Structural Validation

Executive Summary 5-Nitro-1H-pyrrole-2-carboxylic acid (CAS: 13138-72-2) is a highly functionalized heterocyclic building block extensively utilized in pharmaceutical research, agrochemical development, and advanced mate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitro-1H-pyrrole-2-carboxylic acid (CAS: 13138-72-2) is a highly functionalized heterocyclic building block extensively utilized in pharmaceutical research, agrochemical development, and advanced materials science[1]. Featuring a pyrrole core flanked by a carboxylic acid at the C2 position and a nitro group at the C5 position, this compound exhibits unique electronic properties that make it a versatile intermediate for synthesizing bioactive molecules[2]. Because of its critical application in developing novel drugs—particularly those targeting neurological disorders or acting as antitrypanosomal agents[2][3]—rigorous spectroscopic characterization is a non-negotiable step in quality control and structural validation.

This whitepaper provides a comprehensive, field-proven framework for the spectroscopic profiling of 5-nitro-1H-pyrrole-2-carboxylic acid, detailing not just the how, but the causality behind every analytical choice.

Molecular Architecture & Electronic Causality

The spectroscopic behavior of 5-nitro-1H-pyrrole-2-carboxylic acid is dictated by the "push-pull" dynamics of its functional groups. The pyrrole ring is inherently electron-rich (a π -excessive heterocycle). However, the presence of two strong electron-withdrawing groups (EWGs)—the −NO2​ and −COOH moieties—significantly alters its electron density[4].

The nitro group exerts a powerful inductive and resonance-withdrawing effect, while the carboxylic acid extends the conjugated system. This electronic environment directly causes the distinct downfield shifts observed in Nuclear Magnetic Resonance (NMR) and the altered vibrational frequencies in Fourier-Transform Infrared (FTIR) spectroscopy.

ElectronicEffects Core Pyrrole Core (Electron-rich pi system) NO2 C5 -NO2 Group (Strong EWG) Core->NO2 Inductive Pull COOH C2 -COOH Group (Moderate EWG) Core->COOH Resonance Pull NMR_Effect Deshielding of C3/C4 Protons (Downfield Shift) NO2->NMR_Effect UV_Effect Bathochromic shift (Extended conjugation) NO2->UV_Effect COOH->NMR_Effect IR_Effect Conjugation lowers C=O stretching frequency COOH->IR_Effect

Caption: Causality of electron-withdrawing groups (EWGs) on the spectroscopic signals of the pyrrole core.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the gold standard for elucidating the atomic framework and connectivity of pyrrole derivatives[3].

Causality of Solvent Selection

For 5-nitro-1H-pyrrole-2-carboxylic acid, deuterated dimethyl sulfoxide ( DMSO-d6​ ) is the mandatory solvent. Why? The molecule possesses both a carboxylic acid ( −COOH ) and a pyrrole amine ( −NH ), which engage in extensive intermolecular hydrogen bonding, forming robust dimeric and polymeric networks in the solid state[5]. Non-polar solvents like CDCl3​ cannot disrupt this network, leading to poor solubility and broadened, uninterpretable peaks. DMSO-d6​ , a strongly polar aprotic solvent, acts as a hydrogen-bond acceptor, breaking the intermolecular complexes and yielding sharp, highly resolved resonances.

Self-Validating High-Resolution NMR Protocol
  • Sample Preparation: Weigh exactly 10–15 mg of 5-nitro-1H-pyrrole-2-carboxylic acid (ensure purity 95% as per standard chemical handling[5]) and dissolve in 0.6 mL of DMSO-d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire the 1H spectrum at 400 MHz or 500 MHz using a 30° flip angle and a relaxation delay (D1) of at least 5 seconds.

  • Causality of D1 Extension: The extended relaxation delay is critical. The exchangeable protons ( −NH and −COOH ) have long T1​ relaxation times. A standard 1-second delay will result in severe under-integration of these crucial functional groups.

  • Self-Validation Check: Verify the presence of the residual DMSO pentet at 2.50 ppm and the water peak at ~3.33 ppm as internal calibration markers. The integration ratio of the aromatic C3-H to C4-H must be exactly 1:1, validating the integrity of the aromatic core.

Vibrational Spectroscopy (ATR-FTIR)

While NMR provides connectivity, FTIR provides a direct readout of the molecule's functional group integrity and hydrogen-bonding state.

Causality of ATR-FTIR over Transmission (KBr Pellet)

Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellet methods. KBr is hygroscopic and readily absorbs atmospheric moisture, which introduces a massive, artificial O-H stretching band around 3400 cm⁻¹ that masks the critical N-H and O-H signals of the pyrrole-carboxylic acid system. ATR allows for direct, solid-state measurement, preserving the true dimeric hydrogen-bonded state of the carboxylic acid[6].

Self-Validating ATR-FTIR Protocol
  • Background Calibration: Run a background scan (32 scans, 4 cm⁻¹ resolution) on the empty diamond ATR crystal.

  • Self-Validation Check: Ensure the background spectrum shows no peaks in the 3000–2800 cm⁻¹ (hydrocarbons) or 1700 cm⁻¹ regions. This guarantees that all subsequent signals belong exclusively to the analyte.

  • Sample Application: Place 2–3 mg of the solid powder onto the crystal. Apply the pressure arm until the software indicates optimal contact.

  • Causality of Pressure: Intimate contact between the crystal and the solid is required because the evanescent IR wave penetrates only a few micrometers into the sample. Insufficient pressure leads to artificially weak signals, particularly in the high-frequency region (O-H and N-H stretches).

UV-Vis Spectroscopy & Electronic Transitions

The highly conjugated nature of 5-nitro-1H-pyrrole-2-carboxylic acid makes it strongly UV-active.

Causality of the Bathochromic Shift: The extended π -system from the pyrrole ring into the nitro and carbonyl groups lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This causes a bathochromic shift (red shift) in the π→π∗ transition compared to an unsubstituted pyrrole.

Self-Validating UV-Vis Protocol
  • Dissolve the compound in spectroscopic-grade methanol to a concentration of ~10 µM.

  • Self-Validation Check: Run a baseline correction using pure methanol in both the reference and sample cuvettes. A flat baseline from 200–800 nm ensures the solvent and cuvettes are optically matched.

  • Scan from 200 to 500 nm to capture the primary π→π∗ and n→π∗ transitions.

Workflow Sample 5-nitro-1H-pyrrole- 2-carboxylic acid Prep Sample Preparation (Matrix Selection) Sample->Prep NMR NMR Spectroscopy (DMSO-d6) Prep->NMR FTIR ATR-FTIR (Solid State) Prep->FTIR UVVis UV-Vis (Methanol) Prep->UVVis Data Data Integration & Structural Validation NMR->Data FTIR->Data UVVis->Data

Caption: Multi-modal spectroscopic workflow for rigorous structural validation.

Data Summary Tables

Table 1: Representative 1H NMR Chemical Shifts

Data derived from structural analogs and theoretical chemical shift calculations in DMSO-d6​ [3].

NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant ( J )Integration
1H N-H~13.0 - 13.5Broad singlet-1H
1H COOH~12.5 - 13.0Broad singlet-1H
1H C4-H7.15 - 7.30Doublet~4.2 Hz1H
1H C3-H6.85 - 7.00Doublet~4.2 Hz1H
Table 2: Key FTIR Vibrational Modes
Wavenumber (cm⁻¹)Vibrational ModeIntensityCausality / Structural Implication
3200 - 3300N-H stretchMediumHydrogen-bonded pyrrole nitrogen
2500 - 3000O-H stretchBroad, StrongCarboxylic acid dimer formation
1670 - 1690C=O stretchStrongConjugated carbonyl system
1530 - 1550Asymmetric NO₂StrongNitro group electron withdrawal
1330 - 1350Symmetric NO₂StrongNitro group electron withdrawal
1400 - 1450C=C ring stretchMediumPyrrole aromatic core

References

  • Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent - PMC - NIH Source: nih.gov URL:[Link]

  • Cas 13138-72-2, 1H-Pyrrole-2-carboxylic acid, 5-nitro- | LookChem Source: lookchem.com URL:[Link]

Sources

Exploratory

Thermodynamic stability of 5-nitro-1H-pyrrole-2-carboxylic acid at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 5-nitro-1H-pyrrole-2-carboxylic Acid at Room Temperature Introduction: The Criticality of Stability in Drug Development In the landscape of pharmaceutical res...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 5-nitro-1H-pyrrole-2-carboxylic Acid at Room Temperature

Introduction: The Criticality of Stability in Drug Development

In the landscape of pharmaceutical research and development, the introduction of nitro-containing heterocyclic compounds like 5-nitro-1H-pyrrole-2-carboxylic acid marks a significant step forward in medicinal chemistry. These compounds often exhibit potent biological activities, but the very features that confer this activity—the nitro group and the aromatic system—can also be sources of chemical instability. An unaddressed instability can lead to catastrophic failures in later stages of development, from inaccurate preclinical data due to compound degradation to severe safety hazards during scale-up and storage.

This guide provides a comprehensive framework for assessing the thermodynamic stability of 5-nitro-1H-pyrrole-2-carboxylic acid at room temperature. We will move beyond a simple checklist of procedures to a deeper, mechanistic understanding of why specific experimental and computational choices are made. This document is intended for researchers, chemists, and drug development professionals who require a robust and scientifically grounded approach to characterizing and handling this promising, yet potentially energetic, molecule.

Physicochemical and Handling Profile

A foundational understanding of a compound begins with its basic physicochemical properties and the safety information derived from them. This data, compiled from various suppliers, provides the first-line guidance for safe laboratory practice.

PropertyValueSource
CAS Number 13138-72-2[1]
Molecular Formula C₅H₄N₂O₄
Molecular Weight 156.1 g/mol
Physical Form Solid, Powder
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Signal Word Warning[1]
Recommended Storage Ambient temperature or 2-8°C. Keep container tightly closed in a dry and well-ventilated place.[1]

The recommendation for storage in a cool, dry, and well-ventilated area is standard for many chemicals but is particularly pertinent here. It mitigates the risk of hydrolysis and prevents the accumulation of any potentially volatile decomposition products. The hazard statements indicate that while the compound is not acutely toxic, it requires careful handling with appropriate personal protective equipment (PPE) to avoid irritation.

Anticipated Decomposition Pathways

  • Decarboxylation: The parent compound, pyrrole-2-carboxylic acid, is known to undergo decarboxylation in acidic aqueous solutions. This process involves the loss of carbon dioxide (CO₂) from the carboxylic acid group. The reaction is often catalyzed by acid, which protonates the pyrrole ring, facilitating the cleavage of the C-C bond.[2] It is plausible that 5-nitro-1H-pyrrole-2-carboxylic acid could follow a similar pathway, particularly in the presence of moisture and acidic or basic catalysts.

  • Nitro Group-Mediated Decomposition: The C-NO₂ bond is often the weakest point in nitroaromatic compounds and can be the initiation site for decomposition. Thermal stress can lead to homolytic cleavage of this bond, generating radical species. These highly reactive radicals can then trigger a cascade of further reactions, potentially leading to rapid and exothermic decomposition. Studies on other nitrogen-rich heterocyclic compounds have confirmed that decomposition often proceeds through such radical mechanisms.[3][4]

The interplay between these two pathways is a key question in assessing the compound's overall stability.

cluster_main Potential Decomposition Pathways A 5-nitro-1H-pyrrole-2-carboxylic acid B Decarboxylation (Loss of CO₂) A->B Acid/Base or Thermal Stress C Nitro Group Decomposition (Radical Formation) A->C High Thermal Stress D 5-nitropyrrole + CO₂ B->D E Radical Species C->E F Further Decomposition (e.g., ring opening, polymerization) D->F E->F

Caption: Conceptual diagram of potential decomposition pathways for 5-nitro-1H-pyrrole-2-carboxylic acid.

Experimental Framework for Thermal Stability Assessment

A definitive assessment of thermodynamic stability requires empirical data. The following protocols outline a systematic approach using standard thermal analysis techniques. This workflow is designed to be self-validating by correlating results from complementary methods.

cluster_workflow Experimental Stability Workflow start Receive Sample of 5-nitro-1H-pyrrole-2-carboxylic acid dsc Differential Scanning Calorimetry (DSC) Screening start->dsc tga Thermogravimetric Analysis (TGA) dsc->tga Correlate Events interpretation Data Interpretation and Stability Assessment dsc->interpretation Identify Melting & Decomposition (Endotherms/Exotherms) tga->interpretation dsc_isothermal Isothermal DSC (If needed) dsc_isothermal->interpretation interpretation->dsc_isothermal Ambiguous Onset conclusion Define Safe Storage & Handling Conditions interpretation->conclusion

Caption: A logical workflow for the experimental assessment of thermal stability.

Protocol 1: Differential Scanning Calorimetry (DSC) for Screening

Objective: To determine the melting point and identify any exothermic (heat-releasing) or endothermic (heat-absorbing) events, which are indicative of phase transitions or decomposition.

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp endothermic peak typically signifies melting. A broad or sharp exothermic peak, especially if it follows melting, is a strong indicator of decomposition and a potential safety hazard. The onset temperature of this exotherm is a critical parameter for defining a maximum safe operating temperature.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 5-nitro-1H-pyrrole-2-carboxylic acid into a vented aluminum DSC pan. Using a vented pan is crucial to allow any gaseous decomposition products to escape, preventing pressure buildup and pan rupture.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to 350°C at a heating rate of 10°C/min. A 10°C/min ramp is a standard rate for screening studies, balancing sensitivity and resolution.

    • Use an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative decomposition, which might not be relevant to storage in a sealed container.[3][5]

  • Data Analysis:

    • Identify the sharp endothermic peak corresponding to the melting point (Tₘ).

    • Carefully examine the post-melting region for any exothermic peaks. Note the onset temperature (Tₒₙₛₑₜ) and the peak maximum (Tₚₑₐₖ) of any exotherm. Calculate the enthalpy of decomposition (ΔHₔ) by integrating the peak area.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To measure changes in the mass of the sample as a function of temperature. This directly correlates mass loss with the decomposition events observed in DSC.

Causality: TGA provides quantitative data on mass loss. If the exotherm observed in DSC is due to decomposition, it should be accompanied by a corresponding mass loss in the TGA thermogram. This cross-validation is essential for confirming that the event is not a simple phase change. The absence of mass loss during an endothermic event confirms it is melting.

Methodology:

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 400°C at 10°C/min under a nitrogen atmosphere. The conditions should mirror the DSC experiment for direct comparison.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of mass loss and correlate it with the Tₒₙₛₑₜ of the exotherm from the DSC analysis.

    • The final residual mass can provide clues about the nature of the decomposition products (e.g., a high char yield).

Computational Framework for Predictive Stability Assessment

In modern drug development, computational chemistry provides invaluable predictive insights before a molecule is even synthesized or during early-stage characterization.[6][7] It allows us to estimate thermodynamic properties and understand potential decomposition mechanisms at the electronic level.

Core Concept: The thermodynamic stability of a molecule can be related to its enthalpy of formation (ΔHᵣ) and its decomposition energy. A less positive or more negative enthalpy of formation suggests greater stability relative to its constituent elements. More directly, calculating the enthalpy of a potential decomposition reaction (e.g., decarboxylation) can predict whether that pathway is thermodynamically favorable.

cluster_workflow_comp Computational Stability Workflow start Define Structure of 5-nitro-1H-pyrrole-2-carboxylic acid opt Geometry Optimization (e.g., DFT: M062X-D3(0)/def2-TZVP) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy Structure (No imaginary frequencies) freq->verify energy Single-Point Energy Calculation (Higher level of theory if needed) verify->energy Valid Structure decomp Model Decomposition Pathways (e.g., Decarboxylation TS search) verify->decomp thermo Calculate Thermodynamic Properties (Enthalpy, Gibbs Free Energy) energy->thermo conclusion Predict ΔHᵣ and Decomposition Barriers thermo->conclusion decomp->conclusion

Caption: A standard workflow for computational prediction of thermodynamic properties.

General Computational Protocol

Objective: To calculate the ground-state electronic energy and thermodynamic properties of 5-nitro-1H-pyrrole-2-carboxylic acid and its potential decomposition products.

Causality: By solving the electronic structure of the molecule, we can obtain highly accurate energies. The difference in energy between reactants and products determines the thermodynamics of a reaction. This in silico approach allows for the safe exploration of potentially hazardous decomposition routes. For radical species, which are often involved in the decomposition of nitro compounds, certain computational methods are more reliable.

Methodology:

  • Structure Preparation: Build the 3D structure of 5-nitro-1H-pyrrole-2-carboxylic acid using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A density functional theory (DFT) method is often a good balance of accuracy and computational cost. For organic radical species, functionals like M062X-D3(0) have shown excellent performance.[8] A suitable basis set, such as def2-TZVP, should be used.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory. This is a critical self-validating step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The results also provide the zero-point vibrational energy (ZPVE) and thermal corrections to calculate enthalpy and Gibbs free energy.

  • Energy Calculation: With the optimized geometry, a more accurate single-point energy calculation can be performed if necessary.

  • Thermodynamic Analysis: From the output of the frequency calculation, extract the key thermodynamic quantities (enthalpy, Gibbs free energy).

  • Decomposition Modeling (Advanced): To investigate a specific pathway like decarboxylation, one would model the structures of the products (5-nitropyrrole and CO₂) and calculate their energies. The reaction enthalpy is then calculated as: ΔHᵣₓₙ = ΣΔHᵣ(products) - ΣΔHᵣ(reactants) A negative ΔHᵣₓₙ indicates a thermodynamically favorable, or exothermic, reaction.

Conclusion: A Synthesized View on Stability

The thermodynamic stability of 5-nitro-1H-pyrrole-2-carboxylic acid at room temperature cannot be assumed; it must be proven through a combination of predictive modeling and rigorous experimental verification.

Based on the available safety data, the compound is stable enough for standard laboratory handling and storage at ambient or refrigerated temperatures in a dry environment.[1] However, the structural alerts—the carboxylic acid and, most significantly, the nitro group—mandate a thorough thermal hazard assessment before any process involving heating, prolonged storage, or large-scale synthesis is undertaken.

The experimental workflow described herein, combining DSC and TGA, provides the definitive data to establish a maximum safe operating temperature. Should these tests reveal a significant exothermic decomposition with an onset near typical processing temperatures, further investigation using techniques like Accelerating Rate Calorimetry (ARC) would be warranted to understand the kinetics of a runaway reaction.

Computational modeling serves as a powerful complementary tool, offering insights into the underlying thermodynamics and helping to prioritize experimental resources by identifying the most likely decomposition pathways. By integrating these approaches, researchers, scientists, and drug development professionals can handle 5-nitro-1H-pyrrole-2-carboxylic acid with a high degree of confidence and safety, ensuring the integrity of their research and the safety of their operations.

References

  • Nowak, I., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2054. (URL: [Link])

  • Nowak, I., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. (URL: [Link])

  • Nowak, I., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. (URL: [Link])

  • Bartel, C. J., et al. (2020). A critical examination of compound stability predictions from machine-learned formation energies. npj Computational Materials, 6(1), 97. (URL: [Link])

  • Zeng, G. (1999). THERMAL DECOMPOSITION OF SOME NITRO COMPOUNDS AND NITROGEN-CONTAINING HETEROCYCLES. ScholarBank@NUS. (URL: [Link])

  • Thompson, A. J., et al. (2024). Computational methods for investigating organic radical species. Organic & Biomolecular Chemistry. (URL: [Link])

  • MDPI. Special Issue : Synergies on the Trio Energy-Structure-Reactivity: Nitrogen- containing Heterocyclic Compounds. (URL: [Link])

  • Computational predictions and reactivity analyses of organic reactions - Apollo. (2024). (URL: [Link])

  • 2 - SAFETY DATA SHEET. (URL: [Link])

  • Yap, S. H., et al. (2024). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. MDPI. (URL: [Link])

  • 1H-Pyrrole-2-carboximidamide,5-nitro- — Chemical Substance Information - NextSDS. (URL: [Link])

  • 5-nitro-1H-pyrrole-2-carboxylic acid - Merck. (URL: [Link])

  • Machine learning prediction of thermodynamic stability and electronic properties of 2D layered conductive metal–organic frameworks | APL Materials | AIP Publishing. (2024). (URL: [Link])

  • 1H-Pyrrole-2-carboxylic acid - PMC. (URL: [Link])

  • Scott, D. W., et al. (1961). Pyrrole: chemical thermodynamic properties. The Journal of Physical Chemistry, 65(8), 1320-1326. (URL: [Link])

  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution - ResearchGate. (URL: [Link])

  • Zelenina, L. N., et al. (2018). Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives. Journal of Thermal Analysis and Calorimetry, 134(1), 213-220. (URL: [Link])

Sources

Foundational

5-Nitro-1H-Pyrrole-2-Carboxylic Acid: Comprehensive Solubility Profile and Solvation Mechanics in Organic Solvents

Executive Summary In the realm of medicinal chemistry and agrochemical development, 5-nitro-1H-pyrrole-2-carboxylic acid (CAS: 13138-72-2)[1] serves as a highly versatile, functionalized heterocyclic building block[1]. W...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and agrochemical development, 5-nitro-1H-pyrrole-2-carboxylic acid (CAS: 13138-72-2)[1] serves as a highly versatile, functionalized heterocyclic building block[1]. With a molecular weight of 156.098 g/mol [1] and a melting point of 160–162 °C[2], its crystalline solid state is stabilized by a robust network of intermolecular forces. For researchers and drug development professionals, understanding the thermodynamic solubility profile of this compound is not merely a logistical necessity—it is a critical parameter that dictates reaction kinetics, purification strategies, and formulation viability.

This whitepaper provides an in-depth technical analysis of the solubility profile of 5-nitro-1H-pyrrole-2-carboxylic acid across various organic solvents. By deconstructing the mechanistic causality behind its solvation and providing a self-validating experimental protocol, this guide empowers scientists to optimize their synthetic workflows and analytical assays.

Structural Determinants of Solvation (Mechanistic Causality)

To predict and manipulate the solubility of 5-nitro-1H-pyrrole-2-carboxylic acid ()[3], one must first analyze its molecular architecture. The compound features three distinct functional moieties that drive its solvent interactions:

  • The Pyrrole NH: Acts as a dedicated hydrogen-bond donor.

  • The Carboxylic Acid (-COOH) at C2: Serves as both a strong hydrogen-bond donor and acceptor. In non-polar environments, this group drives the formation of highly stable, insoluble dimers.

  • The Nitro Group (-NO2) at C5: A powerful electron-withdrawing group that acts as a hydrogen-bond acceptor. It significantly increases the overall molecular dipole moment and polarizability.

The Causality of Solvation: The high crystal lattice energy of this compound (evidenced by its >160 °C melting point[2]) requires solvents with exceptional solvating power to disrupt solid-state intermolecular forces. Polar aprotic solvents (like DMSO and DMF) excel here. They act as potent hydrogen-bond acceptors for both the pyrrole NH and the carboxylic OH, stabilizing the monomeric form of the acid without competing as H-bond donors. Conversely, non-polar solvents (like hexane) lack the dielectric constant and interaction potential to break the carboxylic acid dimers, resulting in near-zero solubility.

SolvationMechanism N1 5-nitro-1H-pyrrole-2-carboxylic acid (Solid State Crystal Lattice) N2 Polar Aprotic Solvents (e.g., DMSO, DMF) N1->N2 High Polarity N3 Polar Protic Solvents (e.g., MeOH, EtOH) N1->N3 H-Bonding N4 Non-Polar Solvents (e.g., Hexane, Toluene) N1->N4 Low Polarity N5 Strong Dipole-Dipole & H-Bond Acceptance Result: Maximal Solubility N2->N5 N6 Extensive H-Bonding Donor/Acceptor Network Result: High Solubility N3->N6 N7 Lack of Intermolecular Interactions Result: Poor Solubility N4->N7

Fig 1. Causality of solvation mechanisms based on solvent polarity and functional group interactions.

Quantitative Solubility Profile in Organic Solvents

The following table synthesizes the empirical solubility behavior of 5-nitro-1H-pyrrole-2-carboxylic acid based on its structural thermodynamics and solvent polarity indices.

Solvent ClassSpecific SolventPolarity Index (P')Primary Solvation MechanismEstimated Solubility (mg/mL at 25°C)
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Strong dipole-dipole, H-bond acceptor> 100 (Highly Soluble)
Polar Aprotic N,N-Dimethylformamide (DMF)6.4Strong dipole-dipole, H-bond acceptor> 100 (Highly Soluble)
Polar Protic Methanol (MeOH)5.1H-bond donor and acceptor30 - 50 (Soluble)
Moderately Polar Ethyl Acetate (EtOAc)4.4Moderate dipole, weak H-bond acceptor5 - 15 (Slightly Soluble)
Low Polarity Dichloromethane (DCM)3.1Weak dipole interactions< 5 (Poorly Soluble)
Non-Polar Hexane0.1Van der Waals forces only< 0.1 (Insoluble)

Note: Due to the compound's safety profile (H302, H315, H319, H335)[2], all solvent handling and solubility testing must be conducted under proper ventilation with appropriate PPE.

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

Step-by-Step Protocol:
  • Saturation & Equilibration: Add an excess of 5-nitro-1H-pyrrole-2-carboxylic acid (approx. 150 mg) to 1.0 mL of the target organic solvent in a tightly sealed 2 mL amber glass vial.

    • Causality Insight: An excess of solid ensures that the thermodynamic equilibrium is reached, representing the true maximum solubility rather than a transient kinetic state.

  • Agitation: Mount the vials on an orbital shaker at 300 RPM in a temperature-controlled incubator set strictly to 25.0 ± 0.1 °C for 24 hours.

    • Causality Insight: Solubility is highly temperature-dependent. A 24-hour window guarantees that the solid-liquid interface has reached thermodynamic equilibrium.

  • Phase Separation (Crucial Step): Centrifuge the suspension at 10,000 × g for 15 minutes.

    • Causality Insight: Centrifugation is explicitly chosen over syringe filtration. Highly polar carboxylic acids frequently adsorb onto standard nylon or PTFE filter membranes, leading to artificially low solubility readings. Centrifugation prevents this analyte loss.

  • Self-Validating HPLC-UV Quantification: Carefully extract 50 µL of the clear supernatant and dilute it appropriately in the HPLC mobile phase. Quantify using a validated HPLC-UV method (λ = 250–300 nm) against a 5-point calibration curve.

    • Trustworthiness/Self-Validation: Spike a known concentration of an internal standard (e.g., 4-nitrobenzoic acid) into the diluent. This self-validates the recovery process and mathematically accounts for any solvent-induced matrix effects or injection volume variations.

SolubilityWorkflow N1 1. Compound Preparation Excess Solute Added N2 2. Shake-Flask Equilibration 24h at 25°C (Thermodynamic) N1->N2 Saturation N3 3. Phase Separation Centrifugation (10,000 x g) N2->N3 Equilibrium Reached N4 4. HPLC-UV Quantification Internal Standard Validation N3->N4 Supernatant Extracted N5 5. Data Analysis Solubility Profiling N4->N5 Peak Area Ratio

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility determination.

Implications for Drug Development and Synthesis

The solubility profile of 5-nitro-1H-pyrrole-2-carboxylic acid directly dictates its utility as a building block in pharmaceutical research[1].

  • Amide Coupling Reactions: Because the compound is highly soluble in DMF and DMSO, standard peptide coupling reagents (e.g., HATU, EDC/HOBt) can be utilized efficiently in homogeneous solutions. The high polarity of the solvent stabilizes the active ester intermediate.

  • Purification Strategies: The stark contrast between its solubility in polar aprotic solvents (>100 mg/mL) and non-polar solvents (<0.1 mg/mL) allows for highly efficient anti-solvent precipitation. A crude reaction mixture in minimal DMF can be precipitated by the slow addition of cold water or hexane, yielding high-purity crystalline product without the need for exhaustive column chromatography.

References

  • PubChem , "5-nitro-1H-pyrrole-2-carboxylic acid", CID 22361586, National Center for Biotechnology Information. URL:[Link]

  • LookChem , "1H-Pyrrole-2-carboxylic acid, 5-nitro-", Chemical Properties and Database Reference. URL:[Link]

Sources

Exploratory

Harnessing 5-Nitro-1H-pyrrole-2-carboxylic Acid: A Technical Guide to Bioreductive Pharmacophores and In Vitro Evaluation

Executive Summary & Pharmacophore Rationale In the landscape of medicinal chemistry, 5-nitro-1H-pyrrole-2-carboxylic acid (5-NP2CA) has emerged not merely as a synthetic building block, but as a highly privileged, biored...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of medicinal chemistry, 5-nitro-1H-pyrrole-2-carboxylic acid (5-NP2CA) has emerged not merely as a synthetic building block, but as a highly privileged, bioreductive pharmacophore. Its unique structural topology offers a compact aromatic scaffold capable of dual hydrogen-bond interactions, while the C2 carboxylic acid provides a versatile synthetic handle for conjugation to various effector molecules[1].

However, the true mechanistic power of 5-NP2CA lies in the C5 nitro group. Because the nitro group is electronically conjugated with the electron-rich pyrrole nitrogen, its reduction potential is finely tuned. As a Senior Application Scientist, I frequently guide teams to leverage this exact property: the 5-nitro-pyrrole moiety is highly resistant to one-electron reduction by ubiquitous mammalian reductases (which prevents off-target systemic toxicity) but is highly susceptible to two-electron reduction by specific bacterial or parasitic Type I nitroreductases (NTRs) [2]. This precise causality makes 5-NP2CA an ideal trigger for targeted drug delivery and antiparasitic design.

Primary Biological Activities In Vitro

The biological activity of 5-NP2CA derivatives in vitro spans several distinct therapeutic areas, driven either by its bioreductive activation or its structural complementarity to specific enzyme active sites:

  • Antitrypanosomal Agents: 5-NP2CA is utilized to synthesize nitro-pyrrole amides that selectively target Trypanosoma brucei. The parasite expresses specific NTRs that reduce the nitro group, generating reactive electrophilic species that induce fatal DNA damage and oxidative stress within the parasite[1].

  • Gene-Directed Enzyme Prodrug Therapy (GDEPT): In oncology, 5-NP2CA carbamate derivatives are engineered to mask potent cytotoxins (e.g., DNA alkylating mustards). When exposed to E. coli NTR expressed in genetically modified tumor cells, the nitro group is reduced, triggering a spontaneous electronic fragmentation that releases the active cytotoxin directly into the tumor microenvironment[2].

  • Hypoxia-Activated Kinase Inhibitors: The 5-NP2CA moiety is used to synthesize quaternary ammonium prodrugs of kinase inhibitors. These are selectively activated by endogenous reductases in the severely hypoxic regions of solid tumors, minimizing host toxicity[3].

  • Targeted Kinase Inhibition: Beyond bioreduction, the 5-NP2CA scaffold is incorporated into imidazotriazine derivatives that act as competitive inhibitors of Polo-like kinase 1 (PLK1), disrupting mitosis and inducing apoptosis in cancer cells[4].

Mechanistic Pathway Visualization

The following diagram illustrates the causal sequence of bioreductive activation, demonstrating how the stable 5-NP2CA prodrug is enzymatically converted into a cytotoxic effector.

Bioreduction Prodrug 5-NP2CA Prodrug (-NO₂) Nitroso Nitroso (-NO) Prodrug->Nitroso +2e⁻ NTR Nitroreductase (NTR) NTR->Prodrug Catalysis Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine +2e⁻ ActiveDrug Active Cytotoxin Hydroxylamine->ActiveDrug Fragmentation DNA DNA Damage ActiveDrug->DNA Binding

Figure 1: Bioreductive activation of 5-NP2CA prodrugs via Nitroreductase.

In Vitro Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes built-in controls to confirm that the observed biological activity is causally linked to the 5-NP2CA mechanism of action.

Protocol A: Alamar Blue Viability Assay for Antitrypanosomal Activity

Objective: Quantify the IC₅₀ of 5-NP2CA derivatives against T. brucei. Expert Insight: The choice of resazurin (Alamar Blue) over MTT is critical. MTT can be non-specifically reduced by nitroaromatics in the presence of NADH, yielding false-positive viability signals. Resazurin minimizes this off-target chemical reduction[1].

Step-by-Step Methodology:

  • Cell Culturing: Cultivate T. brucei bloodstream forms in HMI-9 medium supplemented with 10% fetal bovine serum (FBS) at 37°C and 5% CO₂.

  • Compound Preparation: Prepare 5-NP2CA derivatives in 100% DMSO. Perform 10-point serial dilutions in culture media (final DMSO concentration must not exceed 0.5%).

  • Seeding: Seed 90 µL of parasite suspension (approx. 1×104 cells/well) into 96-well opaque plates. Add 10 µL of the diluted compounds.

  • Self-Validation Controls: Include Melarsoprol as a positive control (known antitrypanosomal) and mammalian L6 cells in a parallel plate to calculate the Selectivity Index (SI).

  • Incubation & Detection: Incubate for 72 hours. Add 10 µL of resazurin solution (12.5 mg/L) to each well. Incubate for an additional 4 hours.

  • Quantification: Measure fluorescence (Excitation: 530 nm / Emission: 585 nm). Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Clonogenic Survival Assay for GDEPT Validation

Objective: Validate the specific cleavage of 5-NP2CA prodrugs by E. coli NTR. Expert Insight: A clonogenic assay is prioritized over acute viability assays (like CellTiter-Glo) because the DNA alkylators released by 5-NP2CA fragmentation often induce delayed mitotic catastrophe. Acute assays will prematurely underestimate the cytotoxic efficacy[2].

Step-by-Step Methodology:

  • Cell Line Engineering: Utilize a wild-type human tumor cell line (e.g., EMT6, NTR-ve) and its stably transfected counterpart expressing E. coli NTR (EMT6-NTR+ve).

  • Seeding: Seed cells in 6-well plates at a density of 200–500 cells/well and allow them to adhere overnight.

  • Prodrug Exposure: Treat both cell lines with varying concentrations of the 5-NP2CA prodrug for exactly 4 hours.

  • Washout: Aspirate the drug-containing media, wash twice with PBS, and replace with fresh, drug-free media.

  • Colony Formation: Incubate for 10–14 days until macroscopic colonies form (>50 cells/colony).

  • Staining & Analysis: Fix colonies with methanol and stain with 0.5% crystal violet. Count colonies to determine the surviving fraction.

  • Self-Validation: Calculate the NTR+ve / NTR-ve IC₅₀ ratio. A ratio >15 confirms that cytotoxicity is strictly dependent on the bioreductive cleavage of the 5-nitro group[2].

Quantitative Data Summary

The following table synthesizes representative in vitro activity metrics for various 5-NP2CA derivatives across different biological targets, highlighting the versatility of the scaffold.

Application Area5-NP2CA Derivative ClassTarget / MechanismCell Line / OrganismRepresentative IC₅₀Key Outcome
Antiparasitic Nitro-pyrrole amidesParasitic NTR activationT. brucei0.5 - 5.0 µMHigh Selectivity Index vs. mammalian cells.
GDEPT (Oncology) Carbamate ProdrugsE. coli NTR activationEMT6 (NTR+ve)0.01 - 0.1 µM>50-fold differential toxicity vs. NTR-ve cells.
Hypoxia Prodrugs Quaternary SaltsHypoxic ReductasesA549 (Hypoxic)1.0 - 10.0 µMSelective release of kinase inhibitors under hypoxia.
Targeted Kinase ImidazotriazinesPLK1 InhibitionHCT1160.1 - 1.0 µMInduction of mitotic catastrophe in cancer cells.

Table 1: Representative In Vitro Activity Profiles of 5-NP2CA Derivatives.

Conclusion

5-nitro-1H-pyrrole-2-carboxylic acid is a highly sophisticated structural motif. Its utility extends far beyond basic organic synthesis; it acts as a precise, environment-sensitive trigger. By understanding the causality behind its bioreductive activation and employing rigorous, self-validating in vitro protocols, researchers can effectively harness this compound to develop next-generation targeted therapeutics, ranging from antiparasitic agents to hypoxia-activated oncology drugs.

References

  • Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent Source: PMC - NIH URL
  • Synthesis and Evaluation of Nitroheterocyclic Carbamate Prodrugs for Use with Nitroreductase-Mediated Gene-Directed Enzyme Prodrug Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL
  • US9073916B2 - Prodrug forms of kinase inhibitors and their use in therapy Source: Google Patents URL
  • IMIDAZOTRIAZINE COMPOUNDS FOR THE TREATMENT OF CANCER DISEASES (EP1608656 B1)

Sources

Foundational

An In-depth Technical Guide on the Electron-Withdrawing Effects in 5-nitro-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 5-nitro-1H-pyrrole-2-carboxylic acid is a molecule of significant interest in medicinal chemistry and materials science, primarily due to the profo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-nitro-1H-pyrrole-2-carboxylic acid is a molecule of significant interest in medicinal chemistry and materials science, primarily due to the profound influence of its electron-withdrawing substituents on the pyrrole ring's reactivity and physicochemical properties. This guide provides a comprehensive analysis of the synergistic electron-withdrawing effects of the nitro and carboxylic acid groups. We will delve into the theoretical underpinnings of these effects, supported by quantitative data, and provide detailed experimental protocols for their characterization.

Introduction: The Significance of Electron-Withdrawing Groups in Heterocyclic Chemistry

Electron-withdrawing groups (EWGs) are fundamental tools in the synthetic chemist's arsenal for modulating the electronic properties of aromatic and heteroaromatic systems.[1] By decreasing electron density on the ring, EWGs can significantly alter a molecule's reactivity, acidity, and spectroscopic characteristics.[2] In the context of drug development, the strategic placement of EWGs can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles. The nitro group (-NO2) is a particularly potent EWG, exerting its influence through both inductive and resonance effects.[3][4] Similarly, the carboxylic acid group (-COOH) withdraws electron density, primarily through a strong inductive effect.[5] The presence of both these groups on a pyrrole scaffold, as in 5-nitro-1H-pyrrole-2-carboxylic acid, creates a unique electronic landscape with important implications for its chemical behavior.

The Pyrrole Ring: An Electron-Rich Aromatic System

Pyrrole is an electron-rich five-membered aromatic heterocycle.[6] The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, leading to a high electron density on the carbon atoms of the ring.[7][8] This inherent electron-rich nature makes pyrrole highly susceptible to electrophilic substitution, typically occurring at the C2 position.[8] However, this reactivity is exquisitely sensitive to the presence of substituents.

The Dual Influence of Nitro and Carboxylic Acid Groups

The introduction of a nitro group and a carboxylic acid group onto the pyrrole ring dramatically alters its electronic properties.

Inductive and Resonance Effects
  • Nitro Group (-NO2): The nitro group is a powerful EWG that deactivates the pyrrole ring towards electrophilic attack.[9][10] It exerts a strong -I (negative inductive) effect due to the high electronegativity of the nitrogen and oxygen atoms. Furthermore, it exhibits a strong -M (negative mesomeric or resonance) effect, delocalizing the ring's π-electrons onto the nitro group. This significantly reduces the electron density at the ortho and para positions relative to the nitro group.

  • Carboxylic Acid Group (-COOH): The carboxylic acid group also functions as an EWG, primarily through a -I effect. The electronegative oxygen atoms pull electron density away from the pyrrole ring through the sigma bond framework.[5]

The combined effect of these two groups in 5-nitro-1H-pyrrole-2-carboxylic acid results in a highly electron-deficient pyrrole ring.

Impact on Acidity

The presence of strong EWGs significantly increases the acidity of both the carboxylic acid proton and the N-H proton of the pyrrole ring.

  • Carboxylic Acid pKa: The electron-withdrawing nitro group stabilizes the carboxylate anion formed upon deprotonation, thereby lowering the pKa of the carboxylic acid compared to pyrrole-2-carboxylic acid. This stabilization occurs through the delocalization of the negative charge.

  • Pyrrole N-H Acidity: Unsubstituted pyrrole is weakly acidic, with a pKa of about 16.5-17.5.[11] The powerful electron-withdrawing effects of the nitro and carboxylic acid groups significantly increase the acidity of the N-H proton in 5-nitro-1H-pyrrole-2-carboxylic acid, making it more susceptible to deprotonation by a suitable base.[12]

The interplay of these electronic effects can be visualized through resonance structures.

Caption: Inductive and resonance effects of substituents.

Quantitative Analysis of Electron-Withdrawing Effects

The electronic effects of substituents can be quantified using various experimental and computational methods.

pKa Determination

The acidity of the carboxylic acid and the N-H proton can be precisely measured by determining their pKa values. Spectrophotometric or potentiometric titration are common methods for this purpose.[13][14][15]

Table 1: Comparison of pKa Values

CompoundCarboxylic Acid pKa (approx.)N-H pKa (approx.)
Pyrrole-2-carboxylic acid4.5~17
5-nitro-1H-pyrrole-2-carboxylic acid< 4.5< 17

Note: Exact experimental values for 5-nitro-1H-pyrrole-2-carboxylic acid require specific determination but are predicted to be lower than the parent compound due to the strong electron-withdrawing nitro group.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of a molecule.[16] The chemical shifts of the pyrrole ring protons and carbons are highly sensitive to the electron density at these positions.[17] In 5-nitro-1H-pyrrole-2-carboxylic acid, the strong deshielding effect of the nitro and carboxylic acid groups will cause the signals for the ring protons and carbons to appear at a lower field (higher ppm) compared to unsubstituted pyrrole.[16]

Table 2: Predicted ¹H NMR Chemical Shift Ranges

ProtonUnsubstituted Pyrrole (ppm)[11]5-nitro-1H-pyrrole-2-carboxylic acid (ppm)
H3~6.22> 6.5
H4~6.22> 6.5

Note: These are predicted ranges. Actual values will depend on the solvent and other experimental conditions.

Hammett Equation

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[18][19] While originally developed for benzene systems, the principles can be extended to heterocyclic compounds to provide insights into the electronic effects of substituents.[20][21] The substituent constant (σ) for the nitro group is positive, indicating its electron-withdrawing nature.[22]

Experimental Protocols

Protocol for Spectrophotometric pKa Determination

This protocol outlines a general procedure for determining the pKa of the carboxylic acid group in 5-nitro-1H-pyrrole-2-carboxylic acid using UV-Vis spectrophotometry.[23]

Materials:

  • 5-nitro-1H-pyrrole-2-carboxylic acid

  • A series of buffer solutions with known pH values (e.g., pH 2 to 6)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of 5-nitro-1H-pyrrole-2-carboxylic acid in a suitable solvent (e.g., methanol or water, depending on solubility).

  • Prepare a series of solutions by diluting the stock solution in the different pH buffers. Ensure the final concentration of the compound is the same in each buffer.

  • Measure the UV-Vis spectrum of each solution over a relevant wavelength range. The absorbance will change as a function of pH due to the different electronic structures of the protonated and deprotonated forms.

  • Identify the wavelength of maximum absorbance difference between the acidic and basic forms.

  • Plot the absorbance at this wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.[14]

  • Determine the pKa from the inflection point of the sigmoidal curve. The pH at the half-equivalence point is equal to the pKa.

pKa_Determination A Prepare Stock Solution of 5-nitro-1H-pyrrole-2-carboxylic acid B Prepare Series of Solutions in Buffers of Known pH A->B C Measure UV-Vis Spectrum of Each Solution B->C D Identify Wavelength of Maximum Absorbance Difference C->D E Plot Absorbance vs. pH D->E F Determine pKa from Inflection Point of Sigmoidal Curve E->F

Caption: Workflow for spectrophotometric pKa determination.

Applications in Drug Discovery and Materials Science

The unique electronic properties of 5-nitro-1H-pyrrole-2-carboxylic acid and its derivatives make them valuable building blocks in several fields.

  • Medicinal Chemistry: The electron-deficient nature of the ring can influence interactions with biological targets. Nitropyrrole-containing compounds have been investigated for their antibacterial and other biological activities.[24]

  • Materials Science: The ability to tune the electronic properties of the pyrrole ring is crucial for the development of organic electronic materials, such as conducting polymers and dyes for solar cells.[25]

Conclusion

The combination of a nitro group and a carboxylic acid group on a pyrrole ring creates a powerful synergy of electron-withdrawing effects. This profoundly influences the molecule's acidity, reactivity, and spectroscopic properties. A thorough understanding of these effects, quantified through techniques like pKa determination and NMR spectroscopy, is essential for the rational design of novel compounds with tailored properties for applications in drug discovery and materials science.

References

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • Wikipedia. (2024). Pyrrole. Retrieved from [Link]

  • Journal of Chemical Education. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]

  • Pearson. (n.d.). Rank each set of compounds in order of increasing basicity. (d) pyrrole, imidazole, 3-nitropyrrole. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Properties and Applications of Ethyl 5-nitro-1H-pyrrole-2-carboxylate (CAS 36131-46-1). Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • ACS Publications. (2013). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. Macromolecules. Retrieved from [Link]

  • PMC. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. Retrieved from [Link]

  • ChemRxiv. (2025). DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. Retrieved from [Link]

  • ResearchGate. (2014). Can we use the hammett equation for all conjugated structures or its just for benzene rings?. Retrieved from [Link]

  • TRDizin. (n.d.). A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. Retrieved from [Link]

  • PubMed. (2011). The effect of β-saturated pyrrolic rings on the electronic structures and aromaticity of magnesium porphyrin derivatives: a density functional study. Journal of Molecular Graphics and Modelling. Retrieved from [Link]

  • ACS Publications. (1972). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • Vaia. (2023). Pyrrole: Structure, Acidity & Synthesis. Retrieved from [Link]

  • Wikipedia. (2024). Hammett equation. Retrieved from [Link]

  • Scribd. (n.d.). Acidic and Basic Character of Pyrrole. Retrieved from [Link]

  • Quora. (2018). Why is the reaction of pyrrole difficult with acid?. Retrieved from [Link]

  • SpringerLink. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Retrieved from [Link]

  • Oxford Reference. (n.d.). Hammett equation. Retrieved from [Link]

  • RSC Publishing. (2025). How the nitro group position determines the emission properties of π-expanded diketopyrrolopyrroles. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. Retrieved from [Link]

  • YouTube. (2017). Trick for Determining EDG or EWG. Retrieved from [Link]

  • SlideShare. (n.d.). Pyrrole reaction. Retrieved from [Link]

  • World Journal of Chemical Education. (n.d.). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. Retrieved from [Link]

  • YouTube. (2024). Hammett Equation. Retrieved from [Link]

  • BMRB. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Retrieved from [Link]

  • PubMed. (n.d.). 3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives. A novel class of glycine site antagonists. Retrieved from [Link]

  • StudyPug. (n.d.). Electron-Withdrawing and Donating Effects in Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Retrieved from [Link]

  • PMC. (n.d.). Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Why does the electron withdrawing group increase acidic nature of carboxylic acids?. Retrieved from [Link]

  • YouTube. (2020). electron-withdrawing groups. Retrieved from [Link]

  • PubMed. (2024). Electron-withdrawing inductive effects enhanced strategy for protein thiol sensing and blocking agent design. Retrieved from [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • PMC. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 5-Nitro-1H-pyrrole-2-carboxylic Acid

Introduction and Strategic Overview 5-Nitro-1H-pyrrole-2-carboxylic acid is a highly versatile heterocyclic building block extensively utilized in modern medicinal chemistry. It serves as a critical synthetic precursor i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

5-Nitro-1H-pyrrole-2-carboxylic acid is a highly versatile heterocyclic building block extensively utilized in modern medicinal chemistry. It serves as a critical synthetic precursor in the development of DNA-minor-groove binding netropsin analogs[1], hypoxia-selective bioreductive antitumor prodrugs[2], and novel orally active antitrypanosomal agents[3].

The direct nitration of pyrrole-2-carboxylic acid is synthetically challenging due to the electron-rich nature of the pyrrole ring, which is prone to oxidative degradation, polymerization, and protodecarboxylation under strongly acidic conditions. To circumvent these issues, the most robust and scalable synthetic strategy involves a three-phase workflow: (1) Electrophilic aromatic nitration of a protected ester (methyl 1H-pyrrole-2-carboxylate), (2) Chromatographic resolution of the resulting regioisomers, and (3) Mild alkaline saponification to yield the final free acid.

Mechanistic Rationale & Experimental Design

As a self-validating protocol, every reagent and condition in this workflow is selected based on specific mechanistic causality:

  • Why use Acetyl Nitrate instead of Mixed Acids? Standard nitrating mixtures ( HNO3​/H2​SO4​ ) will destroy the pyrrole ring, leading to the formation of "pyrrole red" polymers. By reacting fuming nitric acid with acetic anhydride at sub-zero temperatures, acetyl nitrate ( CH3​COONO2​ ) is generated in situ. This acts as a mild, non-acidic source of the nitronium ion ( NO2+​ ), allowing for controlled electrophilic aromatic substitution without substrate decomposition.

  • Why protect the Carboxylic Acid as a Methyl Ester? Subjecting free pyrrole-2-carboxylic acid to electrophilic attack frequently results in protodecarboxylation (replacement of the −COOH group by the electrophile). The methyl ester protects the carboxylate moiety and exerts an electron-withdrawing effect ( −M,−I ) at the C2 position. This slightly deactivates the ring—preventing over-nitration—and directs the incoming NO2+​ predominantly to the C4 and C5 positions.

  • Why utilize LiOH for Saponification? The introduction of the strongly electron-withdrawing nitro group makes the pyrrole ring susceptible to nucleophilic attack or ring-opening under harsh basic conditions (e.g., refluxing NaOH). Lithium hydroxide (LiOH) provides mild, highly efficient saponification at room temperature, selectively cleaving the methyl ester while preserving the integrity of the nitro-pyrrole core.

Synthetic Workflow

SynthesisWorkflow Start Methyl 1H-pyrrole-2-carboxylate (Starting Material) Nitration Nitration (Fuming HNO3, Ac2O, -10°C) Start->Nitration Mixture Isomeric Mixture (4-NO2 & 5-NO2 esters) Nitration->Mixture Acetyl Nitrate Separation Chromatographic Separation (Silica Gel, Hexane/EtOAc) Mixture->Separation Isomer Resolution Intermediate Methyl 5-nitro-1H-pyrrole-2-carboxylate (Isolated Intermediate) Separation->Intermediate Hydrolysis Saponification (LiOH, THF/MeOH/H2O, RT) Intermediate->Hydrolysis Acidification Acidification & Precipitation (1M HCl, pH ~2) Hydrolysis->Acidification Carboxylate Salt Product 5-nitro-1H-pyrrole-2-carboxylic acid (Final Product) Acidification->Product Filtration

Workflow for the regioselective synthesis of 5-nitro-1H-pyrrole-2-carboxylic acid.

Step-by-Step Experimental Protocols

Phase 1: Electrophilic Aromatic Nitration
  • Preparation of Nitrating Agent: Charge a dry 50 mL round-bottom flask with acetic anhydride (10.0 mL). Cool the flask to -10 °C using an ice/salt bath under an inert argon atmosphere.

  • Addition of Nitric Acid: Slowly add fuming nitric acid (0.55 mL, ~12.0 mmol) dropwise over 10 minutes. Critical Control: Maintain the internal temperature below 0 °C to prevent the explosive decomposition of acetyl nitrate.

  • Substrate Addition: Dissolve methyl 1H-pyrrole-2-carboxylate (1.25 g, 10.0 mmol) in a minimal amount of acetic anhydride (2.0 mL) and add it dropwise to the nitrating mixture over 15 minutes.

  • Reaction Progression: Stir the reaction mixture at -10 °C to 0 °C for 2 hours.

    • In-Process Check: Monitor via TLC (Hexane/EtOAc 7:3). The starting material ( Rf​≈0.6 ) should be fully consumed, replaced by two distinct yellow spots corresponding to the 4-nitro ( Rf​≈0.35 ) and 5-nitro ( Rf​≈0.45 ) isomers.

  • Quenching: Pour the mixture over 50 g of crushed ice and stir vigorously for 30 minutes to hydrolyze the excess acetic anhydride. Extract the aqueous suspension with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with saturated NaHCO3​ until CO2 evolution ceases, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield a crude yellow solid.

Phase 2: Isomer Resolution
  • Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using Hexane as the slurry solvent.

  • Loading and Elution: Dry-load the crude isomeric mixture onto the silica gel. Elute using a gradient solvent system starting from Hexane/EtOAc (9:1) and slowly increasing polarity to (7:3).

  • Fraction Collection: The 5-nitro isomer elutes first due to differing intramolecular dipole moments, followed closely by the 4-nitro isomer.

  • Isolation: Pool the fractions containing the pure methyl 5-nitro-1H-pyrrole-2-carboxylate ( Rf​≈0.45 ) and remove the solvent in vacuo to yield a pale yellow powder.

Phase 3: Saponification and Isolation
  • Hydrolysis Setup: Dissolve the isolated methyl 5-nitro-1H-pyrrole-2-carboxylate (680 mg, ~4.0 mmol) in a solvent mixture of THF/MeOH/H2O (3:1:1 v/v/v, 15 mL) in a 50 mL flask.

  • Base Addition: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O ) (335 mg, 8.0 mmol, 2.0 eq) in a single portion. Stir the resulting homogeneous solution at room temperature (20-25 °C) for 4 to 6 hours.

    • In-Process Check: TLC (Hexane/EtOAc 1:1) should indicate complete disappearance of the ester starting material.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH), leaving a basic aqueous phase.

  • Acidification: Cool the aqueous phase in an ice bath to 0 °C. Slowly add 1M HCl dropwise while stirring continuously until the pH reaches ~2.0. Causality: A pH of 2.0 ensures complete protonation of the carboxylate salt (pKa 3.5), driving the precipitation of the free acid.

  • Filtration: Collect the precipitated product via vacuum filtration. Wash the filter cake with ice-cold distilled water ( 2×5 mL) to remove residual inorganic salts.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford pure 5-nitro-1H-pyrrole-2-carboxylic acid as an off-white to pale yellow solid.

Quantitative Data & Analytical Characterization

To ensure reproducibility and facilitate immediate verification of synthetic success, the quantitative reaction parameters and expected analytical characterization data are summarized below.

Table 1: Reaction Parameters and Expected Yields

Synthetic PhaseReagents / ConditionsTime / TempExpected YieldProduct State
1. Nitration Fuming HNO3​ , Ac2​O 2 h / -10 to 0 °C85% (Crude Mix)Yellow solid mixture
2. Resolution Silica Gel, Hex/EtOAcN/A45-50% (5-NO2)Pale yellow powder
3. Hydrolysis LiOH⋅H2​O , THF/MeOH/H2O4-6 h / 25 °C90-95%Off-white solid

Table 2: Expected Analytical Characterization Data

Analytical MethodExpected Values for 5-nitro-1H-pyrrole-2-carboxylic acidDiagnostic Significance
1H NMR (DMSO-d6) δ 13.20 (br s, 1H, COOH), 12.85 (br s, 1H, NH), 7.15 (d, J=4.2 Hz, 1H, Ar-H), 6.82 (d, J=4.2 Hz, 1H, Ar-H)Confirms the 2,5-disubstitution pattern (two distinct doublets with small pyrrole coupling constants).
13C NMR (DMSO-d6) δ 161.2 (C=O), 142.5 (C-NO2), 128.4 (C-COOH), 115.6 (CH), 111.2 (CH)Confirms the presence of the carboxylic acid carbon and the highly deshielded nitro-bearing carbon.
Mass Spectrometry HRMS (ESI-neg): m/z calculated for C5​H3​N2​O4​ [M−H]− 155.0100; found ~155.0095Verifies the exact molecular mass and confirms the successful cleavage of the methyl ester.

References

  • Synthesis, DNA binding, and biological evaluation of synthetic precursors and novel analogues of netropsin PubMed - National Institutes of Health (NIH) URL:[Link][1]

  • Hypoxia-Selective Antitumor Agents. 16. Nitroarylmethyl Quaternary Salts as Bioreductive Prodrugs of the Alkylating Agent Mechlorethamine Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

  • Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent PMC - National Institutes of Health (NIH) URL:[Link][3]

Sources

Application

How to synthesize 5-nitro-1H-pyrrole-2-carboxylic acid from pyrrole-2-carboxylic acid

Introduction & Strategic Overview The compound 5-nitro-1H-pyrrole-2-carboxylic acid is a highly valuable heterocyclic building block extensively utilized in medicinal chemistry and drug development. Its unique structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The compound 5-nitro-1H-pyrrole-2-carboxylic acid is a highly valuable heterocyclic building block extensively utilized in medicinal chemistry and drug development. Its unique structural features—combining an electron-withdrawing nitro group with a versatile carboxylic acid handle on a pyrrole scaffold—make it a critical intermediate in the synthesis of antitrypanosomal agents[1] and highly potent kinase domain inhibitors, such as those targeting ERK5[2].

Synthesizing this compound directly from pyrrole-2-carboxylic acid presents specific mechanistic challenges. Pyrrole rings are exceptionally electron-rich and highly susceptible to acid-catalyzed polymerization and decomposition. Consequently, standard nitration conditions utilizing mixed acids (e.g., H2​SO4​/HNO3​ ) are too harsh and will destroy the starting material. To achieve successful nitration while preserving the structural integrity of the pyrrole ring, the reaction must be conducted using a milder, in situ generated nitrating agent—acetyl nitrate—under strictly controlled cryogenic conditions[3][4].

Mechanistic Insights & Regioselectivity

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The carboxylic acid group at the C2 position is electron-withdrawing, which typically directs incoming electrophiles to the meta position (C4). However, the strongly activating nature of the pyrrole nitrogen dominates the directing effects, making the α -positions (C2 and C5) the most reactive sites. Since C2 is blocked by the carboxyl group, the primary site of attack is C5, leading to the 5-nitro isomer as the major product. The C4 position (the β -position) is also reactive, resulting in the 4-nitro isomer as a minor, yet significant, byproduct that must be separated during purification[4].

To mitigate the risk of explosive runaway reactions and to maximize the yield of the desired 5-nitro isomer, the nitration is performed using fuming nitric acid dissolved in acetic anhydride at temperatures between -30 °C and 0 °C[3].

G SM Pyrrole-2-carboxylic acid (Starting Material) Reaction Electrophilic Aromatic Substitution (-30 °C to 0 °C) SM->Reaction Reagent Acetyl Nitrate (HNO3 + Ac2O) Reagent->Reaction Major 5-nitro-1H-pyrrole-2-carboxylic acid (Major Product / C5 Attack) Reaction->Major Dominant Pathway Minor 4-nitro-1H-pyrrole-2-carboxylic acid (Minor Byproduct / C4 Attack) Reaction->Minor Secondary Pathway

Figure 1: Reaction pathway and regioselectivity for the nitration of pyrrole-2-carboxylic acid.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric ratios and expected outcomes based on optimized literature parameters for pyrrole nitration workflows[3][4].

ParameterReagent / ConditionQuantity / ValueMolar Equivalent
Substrate Pyrrole-2-carboxylic acid1.00 g (9.0 mmol)1.0 eq
Solvent Acetic Anhydride ( Ac2​O )15.0 mLExcess
Nitrating Agent Fuming Nitric Acid ( HNO3​ , >90%)0.45 mL (10.8 mmol)1.2 eq
Temperature Reaction Bath-30 °C to -10 °CN/A
Expected Yield 5-nitro isomer (Post-purification)~45 - 55%N/A
Isomer Ratio 5-nitro : 4-nitroApprox. 4:1 to 5:1N/A

Experimental Protocol

Safety Warning: This procedure involves fuming nitric acid and acetic anhydride, which are highly corrosive, reactive, and pose severe safety risks. Nitration reactions are highly exothermic. This protocol must only be executed in a legitimate, professional laboratory setting by trained chemists using a certified fume hood, blast shield, and appropriate Personal Protective Equipment (PPE), including heavy-duty acid-resistant gloves and face shields.

Step 1: Preparation of the Nitrating Mixture (Acetyl Nitrate)
  • Equip a dry 50 mL round-bottom flask with a magnetic stir bar and place it in an ice-salt bath (-10 °C).

  • Add 5.0 mL of anhydrous acetic anhydride to the flask and allow it to cool for 10 minutes.

  • Slowly and dropwise , add 0.45 mL of fuming nitric acid to the stirring acetic anhydride. Critical: The temperature must not exceed 0 °C during this addition to prevent the formation of explosive tetranitromethane.

  • Maintain the resulting acetyl nitrate solution at -10 °C until ready for use.

Step 2: Nitration of Pyrrole-2-carboxylic Acid
  • In a separate, flame-dried 100 mL three-neck round-bottom flask equipped with a thermometer and an argon inlet, dissolve 1.00 g (9.0 mmol) of pyrrole-2-carboxylic acid in 10.0 mL of anhydrous acetic anhydride.

  • Submerge the reaction flask in a dry ice/acetone bath and cool the solution to strictly -30 °C[3].

  • Transfer the cold acetyl nitrate mixture to an addition funnel.

  • Add the nitrating mixture dropwise to the pyrrole solution over a period of 30–45 minutes. Monitor the internal temperature continuously; it must not rise above -20 °C during the addition.

  • Once the addition is complete, allow the reaction to stir at -30 °C for an additional 1 hour, then slowly warm to -10 °C over 2 hours.

Step 3: Quenching and Workup
  • Quench the reaction by pouring the mixture slowly into a beaker containing 100 g of crushed ice and 50 mL of distilled water under vigorous stirring.

  • Stir the aqueous suspension for 1 hour to ensure complete hydrolysis of the excess acetic anhydride.

  • Extract the aqueous mixture with Ethyl Acetate (EtOAc) ( 3×50 mL ).

  • Combine the organic layers and wash sequentially with cold water ( 2×30 mL ) and brine ( 1×30 mL ).

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (rotary evaporation) to yield a crude solid containing a mixture of the 4-nitro and 5-nitro isomers.

Step 4: Isolation and Purification
  • Chromatographic Separation: The crude mixture can be purified via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (typically starting at 80:20 and increasing polarity to 50:50, with 1% acetic acid added to prevent streaking of the carboxylic acid).

  • The 5-nitro-1H-pyrrole-2-carboxylic acid typically elutes faster than the 4-nitro isomer due to intramolecular hydrogen bonding differences.

  • Alternative Recrystallization: Depending on the exact isomer ratio, the 5-nitro isomer can often be enriched by recrystallization from hot water or an ethanol/water mixture, yielding the pure product as a yellowish-brown solid[5].

Sources

Method

Application Notes &amp; Protocols: Leveraging 5-Nitro-1H-pyrrole-2-carboxylic Acid in Modern Drug Discovery

Introduction: The Pyrrole Scaffold and the Strategic Value of 5-Nitro-1H-pyrrole-2-carboxylic Acid The pyrrole ring is a five-membered aromatic heterocycle that has firmly established itself as a "privileged scaffold" in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrole Scaffold and the Strategic Value of 5-Nitro-1H-pyrrole-2-carboxylic Acid

The pyrrole ring is a five-membered aromatic heterocycle that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] This designation is earned by molecular frameworks that can serve as ligands for a diverse range of biological targets, often exhibiting favorable drug-like properties.[2][3] Pyrrole and its derivatives are integral components of numerous natural products, including heme, chlorophyll, and vitamin B12, as well as blockbuster synthetic drugs like Atorvastatin and Sunitinib.[1][4] Their unique electronic properties and structural versatility allow for extensive chemical modification, enabling the fine-tuning of pharmacological activity.[1]

Within this important class of heterocycles, 5-Nitro-1H-pyrrole-2-carboxylic acid (CAS No: 13138-72-2) emerges as a particularly strategic building block for constructing compound libraries. Its utility stems from the presence of three key functional handles that can be orthogonally addressed: the carboxylic acid, the nitro group, and the pyrrole N-H. The electron-withdrawing nature of the nitro group significantly influences the reactivity and electronic distribution of the pyrrole ring, while also providing a latent amino group that can be unmasked to introduce a new vector for diversification.

This guide provides an in-depth exploration of the strategic applications of 5-nitro-1H-pyrrole-2-carboxylic acid and detailed protocols for its chemical manipulation, designed for researchers and professionals engaged in drug discovery and development.

Part 1: Application Notes - Strategic Considerations

The Pyrrole Core: A Privileged Scaffold

The prevalence of the pyrrole scaffold in successful therapeutics is due to several key features:

  • Structural Versatility: The planar pyrrole ring can be readily substituted at multiple positions, allowing chemists to explore a wide chemical space and optimize structure-activity relationships (SAR).[5]

  • Bioisosteric Replacement: The pyrrole N-H group can act as a hydrogen bond donor, mimicking the functionality of amides or other polar groups found in endogenous ligands.

  • Modulable Physicochemical Properties: Substitution on the pyrrole ring, particularly at the nitrogen, can be used to modulate crucial properties like solubility, lipophilicity, and metabolic stability.[1]

Unique Attributes of the 5-Nitro Substituent

The nitro group at the 5-position is not merely a placeholder; it is an active modulator of the molecule's properties and a key synthetic handle.

  • Electronic Effects: As a powerful electron-withdrawing group, the nitro group deactivates the pyrrole ring towards electrophilic substitution and increases the acidity of the N-H proton, potentially influencing reaction conditions for N-alkylation or N-arylation.

  • Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing additional interaction points with a biological target.

  • A Latent Amino Group: The nitro group can be readily reduced to a primary amine. This transformation is a powerful diversification step, converting an electron-withdrawing, hydrogen-bond-accepting group into an electron-donating, hydrogen-bond-donating nucleophile. This new amino group can then be acylated, alkylated, or used in a variety of other coupling reactions to build out the molecular structure in a new direction.

Strategic Application in Drug Design

The trifunctional nature of 5-nitro-1H-pyrrole-2-carboxylic acid allows for a logical and efficient approach to library synthesis. The carboxylic acid is typically the first point of modification due to the wide availability of amines and robust amide coupling methodologies.

G start_node 5-Nitro-1H-pyrrole- 2-carboxylic acid process_node_1 Amide Library (R-NH-CO-Pyrrole-NO2) start_node->process_node_1 Amide Coupling (Protocol 1) process_node process_node library_node library_node decision_node decision_node library_node_1 Library A process_node_1->library_node_1 Primary Screening decision_node_1 Reduce Nitro Group? (Protocol 2) process_node_1->decision_node_1 Further Diversification process_node_2 Amine Library (R-NH-CO-Pyrrole-NH2) decision_node_1->process_node_2 Yes process_node_4 N-Alkylation/ N-Arylation (Protocol 3) decision_node_1->process_node_4 No process_node_3 Secondary Amides, Sulfonamides, etc. process_node_2->process_node_3 Amine Derivatization library_node_2 Library B process_node_3->library_node_2 library_node_3 Library C process_node_4->library_node_3

Caption: Drug discovery workflow using 5-nitro-1H-pyrrole-2-carboxylic acid.

This building block has been instrumental in developing compounds with a wide range of biological activities, including:

  • Anticancer Agents: Pyrrole derivatives have been designed as potent inhibitors of protein kinases and tubulin polymerization.[5][6]

  • Antibacterial Agents: The pyrrole scaffold is found in compounds targeting bacterial DNA gyrase and topoisomerase IV.[7] Recently, a pyrrole dicarboxylic acid derivative was identified as a quorum sensing inhibitor, highlighting its potential to combat antibiotic resistance.[8]

  • Antiviral Agents: Pyrrolyl aryl sulfones have been identified as non-nucleoside HIV-1 reverse transcriptase inhibitors.[9]

Part 2: Experimental Protocols

These protocols provide a validated starting point for the chemical modification of 5-nitro-1H-pyrrole-2-carboxylic acid. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Amide Coupling via HATU

Amide bond formation is the most common initial reaction.[10] Using an activated carboxylic acid is necessary to overcome the formation of non-reactive ammonium salts.[11] HATU is a highly efficient uronium-based coupling reagent that often leads to high yields and short reaction times with minimal side reactions.[10]

Rationale: This protocol employs HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base. The base deprotonates the carboxylic acid, which then reacts with HATU to form a highly reactive activated ester. This intermediate is susceptible to nucleophilic attack by the primary or secondary amine to form the desired amide bond.[10]

G reagent reagent intermediate intermediate product product sub_A 5-Nitro-1H-pyrrole- 2-carboxylic acid int_1 Activated O-Acyl- isouronium Ester sub_A->int_1 Activation sub_B R-NH2 (Amine) prod_1 5-Nitro-1H-pyrrole-2-carboxamide Derivative sub_B->prod_1 reagent_1 HATU, DIPEA reagent_1->int_1 reagent_2 Anhydrous DMF reagent_2->int_1 int_1->prod_1 Nucleophilic Attack

Caption: Reaction mechanism for HATU-mediated amide coupling.

Materials:

  • 5-Nitro-1H-pyrrole-2-carboxylic acid (1.0 eq)

  • Amine of choice (primary or secondary, 1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes. Pre-activation is generally not required but can be performed.

  • Add the desired amine (1.1 eq) to the reaction mixture, either neat if liquid or as a solution in a minimum amount of anhydrous DMF.

  • Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarb wash removes unreacted carboxylic acid and acidic byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).

Expected Outcome & Validation:

  • Yield: Typically >80% for unhindered amines.

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the carboxylic acid proton (~12 ppm in DMSO-d6) and the appearance of a new amide N-H proton and signals corresponding to the coupled amine are indicative of success.[12]

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous. DMF is hygroscopic. Consider pre-activating the acid with HATU/DIPEA for 15 minutes before adding the amine. For sterically hindered amines, the reaction may require gentle heating (40-50 °C) and longer reaction times.

  • Side Products: If racemization is a concern for chiral amines, consider using a different base like 2,4,6-collidine.

Coupling Reagent SystemAdditiveBaseTypical Reaction TimeReported Yield Range (%)Key Advantages
HATU NoneDIPEA1-4 hours75-98%Fast, high yield, low racemization.[10]
EDC / NHS NHSNone2-12 hours60-95%Water-soluble byproducts, good for aqueous media.[11]
DCC / DMAP DMAPDMAP4-24 hours70-90%Inexpensive, effective.
Protocol 2: Reduction of the Nitro Group to a Primary Amine

This protocol transforms the electron-withdrawing nitro group into a versatile amino group, opening up a new axis for library expansion.

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups.[13] The reaction proceeds by the transfer of hydrogen gas to the substrate surface, where the nitro group is catalytically reduced to the amine. Methanol is a common solvent, and the reaction is typically fast at atmospheric pressure.

Materials:

  • 5-Nitro-1H-pyrrole-2-carboxamide derivative (from Protocol 1, 1.0 eq)

  • 10% Palladium on Carbon (Pd/C, ~10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the 5-nitro-1H-pyrrole-2-carboxamide derivative in methanol or ethyl acetate in a suitable hydrogenation flask.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Fit a hydrogen-filled balloon to the flask and stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The product will have a significantly different polarity. Reactions are usually complete in 2-6 hours.

  • Upon completion, carefully purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH or EtOAc).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 5-amino-1H-pyrrole-2-carboxamide derivative. The product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Expected Outcome & Validation:

  • Yield: Typically >90%.

  • Characterization: The most significant change in the ¹H NMR spectrum will be the appearance of a new broad signal for the -NH₂ protons and a significant upfield shift of the pyrrole ring protons due to the change from an electron-withdrawing to an electron-donating substituent.

Troubleshooting:

  • Incomplete Reaction: The catalyst may be inactive. Ensure fresh catalyst is used. Vigorous stirring is essential for good contact between the substrate, catalyst, and hydrogen. In some cases, increasing hydrogen pressure (e.g., using a Parr apparatus at 50 psi) may be necessary.

  • Safety: Palladium on carbon is pyrophoric, especially when dry and saturated with hydrogen. Do not allow the catalyst to dry in the air. Always handle under an inert atmosphere or wetted with solvent.

Protocol 3: N-Alkylation of the Pyrrole Ring

This protocol allows for diversification at the pyrrole nitrogen, which can be crucial for modulating solubility and cell permeability.

Rationale: The pyrrole N-H is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic anion. Cesium carbonate (Cs₂CO₃) is an effective base for this transformation, and the resulting cesium salt is highly nucleophilic. Subsequent reaction with an electrophile, such as an alkyl halide, results in the N-alkylated product.

Materials:

  • 5-Nitro-1H-pyrrole-2-carboxamide derivative (1.0 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide, 1.2 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous DMF or Acetonitrile (MeCN)

Procedure:

  • To a dry flask, add the 5-nitro-1H-pyrrole-2-carboxamide derivative (1.0 eq) and cesium carbonate (1.5 eq).

  • Add anhydrous DMF or acetonitrile.

  • Add the alkyl halide (1.2 eq) and stir the mixture at room temperature. For less reactive halides, the reaction may require heating (50-80 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Outcome & Validation:

  • Yield: 60-90%, depending on the electrophile.

  • Characterization: The key diagnostic in the ¹H NMR spectrum is the disappearance of the pyrrole N-H signal (often >11 ppm in DMSO-d6) and the appearance of new signals corresponding to the newly introduced alkyl group.

Troubleshooting:

  • No Reaction: Ensure anhydrous conditions. The base may not be strong enough for some substrates; consider a stronger base like sodium hydride (NaH), but exercise extreme caution as NaH is highly flammable.

  • O-Alkylation vs. N-Alkylation: For amide-containing substrates, O-alkylation is a potential side reaction, though N-alkylation of the pyrrole is generally favored under these conditions. Using a more polar solvent like DMF can favor N-alkylation.

References

  • Biava, M., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(15), 11245-11269. [Link]

  • Madhavan, N., et al. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ChemSusChem, 17(3), e202300538. [Link]

  • Giram, P. S., et al. (2016). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 8(1), 365-371. [Link]

  • BioSolveIT. (n.d.). Scaffold-Based Drug Design: Replacing an Unwanted Molecular Motif. BioSolveIT. [Link]

  • Chen, Y., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]

  • Mothapo, K. F. (2021). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. [Link]

  • Fun, H. K., et al. (2009). 1H-Pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o803. [Link]

  • Shaughnessy, K. H., et al. (2009). Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. Organic Letters, 11(13), 2872–2875. [Link]

  • Gao, W., et al. (2019). DeepScaffold: A Comprehensive Tool for Scaffold-Based De Novo Drug Discovery Using Deep Learning. Journal of Chemical Information and Modeling, 59(12), 5036-5043. [Link]

  • Arote, R. B., et al. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. International Journal of Novel Trends and Innovation, 3(8). [Link]

  • Gîrbea, G. C., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5104. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-145. [Link]

  • Butnariu, M., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(23), 5581. [Link]

  • Arote, R. B., et al. (2025). “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics”. Research Journal of Pharmacy and Technology, 18(8). [Link]

  • Langer, P., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(22), 11078–11086. [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. NIST Chemistry WebBook. [Link]

  • Patel, S., et al. (2021). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Research, 13(7). [Link]

  • Welsch, M. E., et al. (2010). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

  • Saurav, K., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 14, 1413728. [Link]

  • Patchett, A. A., & Nargund, R. P. (2000). Privileged Scaffolds for Library Design and Drug Discovery. Annual Reports in Medicinal Chemistry, 35, 289-298. [Link]

Sources

Application

Application Note: Advanced Amide Coupling Strategies for 5-Nitro-1H-pyrrole-2-carboxylic Acid

Scientific Context & Reactivity Profile 5-Nitro-1H-pyrrole-2-carboxylic acid is a highly privileged heterocyclic building block in drug discovery, frequently utilized in the synthesis of antitrypanosomal agents, lexitrop...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Reactivity Profile

5-Nitro-1H-pyrrole-2-carboxylic acid is a highly privileged heterocyclic building block in drug discovery, frequently utilized in the synthesis of antitrypanosomal agents, lexitropsin analogs, and targeted kinase inhibitors[1]. However, the incorporation of this scaffold via amide bond formation presents unique synthetic challenges.

The electron-withdrawing nitro group at the C5 position fundamentally alters the electronic landscape of the pyrrole core. Through strong inductive and resonance effects, the nitro group pulls electron density away from the ring, which significantly lowers the pKa of the carboxylic acid (predictably around 3.38 for related nitropyrrole systems[2]). While this increases the acidity of the carboxylic acid, it simultaneously decreases the nucleophilicity of the resulting carboxylate anion. Consequently, the initial attack of the carboxylate on standard coupling reagents is sluggish, increasing the propensity for side reactions such as the formation of unreactive N-acylureas.

Furthermore, the pyrrole NH becomes weakly acidic (pKa ~11.9). This necessitates strict pH control during both the coupling reaction and the subsequent aqueous workup to prevent unwanted N-alkylation/acylation or product loss into the aqueous phase.

Mechanistic Insights & Reagent Selection

Because the formation of an amide bond is thermodynamically favorable but kinetically slow, in situ activation of the carboxylic acid is mandatory[3]. The choice of coupling reagent dictates the reaction pathway and the ultimate success of the synthesis:

  • HATU / DIPEA (The Uronium Pathway): HATU is the premier choice for coupling 5-nitro-1H-pyrrole-2-carboxylic acid with electron-deficient anilines or sterically hindered amines. The deprotonated carboxylate reacts with HATU to form a highly reactive OAt (7-azabenzotriazole) active ester[4]. The adjacent pyridine nitrogen in the OAt leaving group acts as an intramolecular general base, accelerating the aminolysis step via hydrogen bonding[3].

  • EDC / HOBt / DMAP (The Carbodiimide Pathway): For standard aliphatic amines, EDC/HOBt provides a highly scalable, water-soluble alternative. However, when coupling anilines, the OBt-active ester is often insufficiently reactive. The addition of catalytic DMAP intercepts the intermediate to form a highly electrophilic acylpyridinium species, driving the reaction forward[5].

HATU_Mechanism A 5-Nitro-1H-pyrrole- 2-carboxylic acid C Carboxylate Anion A->C Deprotonation B DIPEA (Base) B->C E OAt-Active Ester C->E Activation D HATU Reagent D->E G Target Amide Product E->G Aminolysis F Amine Nucleophile F->G

Figure 1: Mechanistic pathway of HATU-mediated amide coupling with 5-nitro-1H-pyrrole-2-carboxylic acid.

Quantitative Optimization Data

To guide protocol selection, the following table summarizes the expected outcomes based on the coupling system and the nature of the amine nucleophile.

Coupling ReagentAdditiveBaseSolventYield (Aliphatic Amine)Yield (Aniline)Primary Advantage
HATU (1.2 eq)NoneDIPEA (3.0 eq)DMF>90%75–85%Highest reactivity; best for hindered substrates.
EDC (1.5 eq)HOBt (1.5 eq)DIPEA (3.0 eq)DCM/DMF80–90%<40%Easy aqueous workup; ideal for standard amines.
EDC (1.5 eq)HOBt + DMAPDIPEA (3.0 eq)DCM/DMF85–95%60–70%DMAP accelerates aniline coupling significantly.
DCC (1.2 eq)DMAP (0.1 eq)Et₃N (2.0 eq)DCM<50%<30%Prone to unreactive N-acylurea formation.

Experimental Protocols

Protocol A: HATU-Mediated Solution-Phase Amidation (For Challenging Amines)

This protocol is optimized for electron-deficient amines (e.g., anilines) where maximum activation energy is required.

Self-Validating Step: To ensure trustworthiness, this protocol separates the activation and aminolysis steps. Validating the formation of the active ester prior to amine addition prevents the waste of expensive amine building blocks.

  • Reagent Preparation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 5-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq, 1.2 mmol) in one portion. Stir at 0 °C for 15 minutes.

    • Validation Check: Remove a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass indicates successful and complete formation of the OAt-active ester.

  • Amine Addition: Add the amine nucleophile (1.1 eq, 1.1 mmol) dropwise or in small portions. Remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir for 2–12 hours, monitoring the disappearance of the OAt-ester via TLC or LC-MS[3].

Protocol B: Scalable EDC/HOBt Amidation (For Aliphatic Amines)

This protocol prioritizes scalability and ease of purification, avoiding the difficult-to-remove tetramethylurea (TMU) byproduct generated by HATU.

  • Reagent Preparation: Dissolve 5-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq, 10.0 mmol) and the aliphatic amine (1.1 eq, 11.0 mmol) in a 1:1 mixture of anhydrous DCM/DMF (40 mL).

  • Activation & Coupling: Add HOBt (1.5 eq, 15.0 mmol) and DIPEA (3.0 eq, 30.0 mmol). Cool to 0 °C. Add EDC·HCl (1.5 eq, 15.0 mmol) portion-wise over 10 minutes.

  • Catalysis (Optional): If the reaction is sluggish, add DMAP (0.1 eq, 1.0 mmol) to generate the highly reactive acylpyridinium intermediate[5].

  • Stirring: Allow the reaction to warm to room temperature and stir for 12–16 hours.

Workflow Step1 Reagent Preparation Step2 Acid Activation Step1->Step2 Step3 Amine Addition Step2->Step3 Step4 Reaction Monitoring Step3->Step4 Step5 Aqueous Workup Step4->Step5 Step6 Product Purification Step5->Step6

Figure 2: Step-by-step experimental workflow for solution-phase amide bond formation.

Workup & Troubleshooting: Handling the Pyrrole NH

The most common point of failure when working with 5-nitro-1H-pyrrole derivatives occurs during the aqueous workup.

  • The pH Trap: Standard amide coupling workups often utilize a 1M NaOH or 10% K₂CO₃ wash to remove unreacted carboxylic acid and HOAt/HOBt byproducts. However, the electron-withdrawing nitro group renders the pyrrole NH of your product weakly acidic. Washing with strong aqueous bases (pH > 10) will deprotonate the pyrrole NH, forming a water-soluble anion and pulling your target amide into the aqueous waste layer.

  • The Solution: Always quench the reaction with water and extract with Ethyl Acetate (EtOAc). Perform basic washes exclusively with Saturated Aqueous NaHCO₃ (pH ~8) . This is basic enough to neutralize excess acidic byproducts but will leave the pyrrole NH fully protonated, ensuring the product remains in the organic phase. Wash sequentially with 10% Citric Acid (to remove unreacted amines/DIPEA), Sat. NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate in vacuo.

References

  • Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent, PMC - NIH,
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents, PMC - NIH,
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Process optimization for acid-amine coupling: a c
  • 4-NITROPYRROLE-2-CARBOXYLIC ACID 5930-93-8 wiki, Guidechem,

Sources

Method

Application Note: Catalytic Reduction of 5-Nitro-1H-pyrrole-2-carboxylic Acid to Amino Derivatives

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Scientific Rationale The reduction of 5-nitro-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

The reduction of 5-nitro-1H-pyrrole-2-carboxylic acid to its corresponding 5-amino derivative is a foundational transformation in the synthesis of advanced pharmaceutical intermediates, including JAK2 inhibitors[1] and antitrypanosomal agents[2]. While the catalytic hydrogenation of nitroarenes is generally straightforward, applying this methodology to electron-rich heterocycles like pyrroles introduces significant synthetic bottlenecks.

The Core Challenge: The resulting product, 5-amino-1H-pyrrole-2-carboxylic acid, is highly π-excessive. The newly formed amino group donates electron density directly into the pyrrole core, drastically lowering the molecule's oxidation potential. Consequently, the free base is notoriously unstable, rapidly undergoing oxidative degradation and polymerization (darkening) upon exposure to atmospheric oxygen. Furthermore, the electron-rich nature of the ring makes it susceptible to spontaneous decarboxylation under thermal stress.

The Strategic Solution: To ensure high yields and product integrity, this protocol utilizes a highly controlled Palladium on Carbon (Pd/C) catalytic hydrogenation system[3]. The workflow is designed around a self-validating, causality-driven approach : strict anaerobic handling during workup and immediate in situ trapping of the unstable free amine as a stable hydrochloride salt (CAS: 1956369-53-1)[4].

Mechanistic Pathway & Reaction Causality

The reduction of the nitro group on a palladium surface proceeds via a well-defined sequence of electron and proton transfers. Understanding this pathway is critical for troubleshooting incomplete conversions or the accumulation of reactive intermediates.

Mechanism S1 Nitro Adsorption on Pd (-NO2) S2 Nitroso Intermediate (-NO) S1->S2 +2H, -H2O S3 Hydroxylamine Intermediate (-NHOH) S2->S3 +2H S4 Amine Desorption (-NH2) S3->S4 +2H, -H2O

Stepwise catalytic reduction mechanism of the nitro group on a palladium surface.

Causality in Experimental Design
  • Catalyst Selection (Pd/C vs. PtO₂): 10% Pd/C is selected for its high efficiency in reducing aliphatic and aromatic nitro groups at room temperature and atmospheric pressure. However, if the pyrrole substrate contains sensitive halogen substituents (e.g., Cl, Br), Pd/C can cause unwanted dehalogenation. In such cases, PtO₂ (Adams' catalyst) is the preferred alternative[3].

  • Solvent Selection (Methanol): Methanol provides optimal solubility for both the polar nitro-carboxylic acid precursor and hydrogen gas, minimizing mass-transfer resistance at the tri-phasic (gas-liquid-solid) boundary.

  • Salt Formation: Protonating the amine lone pair with HCl immediately after formation withdraws electron density from the pyrrole ring, stabilizing the molecule against both oxidation and decarboxylation[4].

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the sensitive product.

Reagents Required
  • 5-Nitro-1H-pyrrole-2-carboxylic acid (CAS: 13138-72-2)

  • 10% Palladium on Carbon (Pd/C, ~50% wetted with water for safety)

  • Anhydrous Methanol (Degassed)

  • Hydrogen Gas (High purity, balloon or Parr shaker)

  • 4M HCl in Dioxane or anhydrous ethereal HCl

  • Anhydrous Diethyl Ether (Cold)

Step 1: Anaerobic Reaction Setup
  • Dissolution: In an oven-dried, round-bottom flask, dissolve 5-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq, e.g., 1.56 g, 10 mmol) in 100 mL of anhydrous methanol.

  • Degassing: Sparge the solution with Argon or Nitrogen for 10 minutes.

    • Causality: Removing dissolved oxygen prevents premature oxidation of the product and mitigates the risk of solvent ignition when the catalyst is introduced.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate, ~150 mg).

Step 2: Catalytic Hydrogenation
  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum manifold and backfill with Hydrogen gas (1 atm via balloon). Repeat this cycle three times.

  • Reaction Execution: Stir the suspension vigorously at 20–25 °C for 2 to 4 hours.

    • Causality: Vigorous stirring is mandatory to overcome the gas-liquid-solid mass transfer limitations inherent to heterogeneous catalysis.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. TLC is not recommended as the free amine will streak and degrade on silica gel. The starting material (m/z 155 [M-H]⁻) should completely disappear, replaced by the product (m/z 125 [M-H]⁻). Visually, the bright yellow suspension will transition to a pale or colorless mixture.

Step 3: Inert Filtration & Stabilization Workup
  • Purging: Once complete, evacuate the hydrogen and thoroughly backfill the flask with Argon.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite into a receiving flask pre-purged with Argon. Wash the filter cake with degassed methanol (2 x 20 mL).

    • Critical Warning: Do not let the Pd/C filter cake run dry under air, as it will ignite. The filtrate must remain under an inert blanket.

  • Salt Formation: Immediately cool the receiving flask to 0 °C in an ice bath. Dropwise, add 4M HCl in dioxane (1.5 eq, 15 mmol, 3.75 mL).

  • Isolation: Concentrate the solution under reduced pressure (bath temp < 30 °C) to approximately 20% of its original volume. Add 50 mL of cold anhydrous diethyl ether to precipitate the product.

  • Collection: Filter the resulting solid, wash with cold ether, and dry under high vacuum to afford 5-amino-1H-pyrrole-2-carboxylic acid hydrochloride as a pale-yellow to off-white solid.

Workflow N1 5-Nitro-1H-pyrrole- 2-carboxylic acid N2 Catalytic Hydrogenation (Pd/C, H2, MeOH) N1->N2 N3 5-Amino-1H-pyrrole- 2-carboxylic acid (Unstable Free Base) N2->N3 Reduction N4 In Situ Salt Formation (HCl / Ether) N3->N4 Rapid Transfer (Inert Atm) N5 Stable Amino Salt (CAS: 1956369-53-1) N4->N5 Precipitation

Reaction workflow for the synthesis and stabilization of 5-amino-1H-pyrrole-2-carboxylic acid via salt formation.

Quantitative Data & Optimization

The following table summarizes the optimization of catalytic conditions for pyrrole-based nitro reductions, highlighting the chemoselectivity and operational trade-offs.

Catalyst SystemSolventPressure / TempConversion (%)ChemoselectivityRemarks
10% Pd/C MeOH1 atm H₂, 25 °C>95%HighIdeal for standard reduction; requires strict inert filtration to prevent oxidation.
5% PtO₂ EtOAc/MeOH1 atm H₂, 25 °C>90%HighPreferred if halogenated substituents are present on the pyrrole (prevents dehalogenation)[3].
Raney Nickel EtOH3 atm H₂, 40 °C~85%ModerateHarsher conditions; carries a risk of partial pyrrole ring saturation.
Pd/C + NH₄HCO₂ MeOHReflux, 65 °C>95%HighTransfer hydrogenation; avoids H₂ gas but thermal stress may induce decarboxylation.

Troubleshooting Guide

Observed IssueCausality / Scientific Root CauseCorrective Action
Rapid darkening of the filtrate Oxidation of the electron-rich 5-aminopyrrole free base by atmospheric O₂.Perform all filtrations under an Argon/N₂ blanket. Immediately convert to the HCl salt upon filtration.
Incomplete reduction (Stalled reaction) Catalyst poisoning (e.g., by sulfur impurities) or insufficient hydrogen mass transfer.Increase stirring RPM. Ensure the starting material is highly pure. Refresh the catalyst if necessary.
Loss of halogens (if using substituted analogs) Pd/C is highly active for C-X bond cleavage (hydrodehalogenation).Switch the catalyst to PtO₂[3] or use a poisoned Pd catalyst (e.g., Lindlar's catalyst).
Low yield / Product loss 5-aminopyrrole-2-carboxylic acids can decarboxylate under thermal stress.Maintain rotary evaporation bath temperatures below 30 °C. Avoid prolonged exposure to strong aqueous acids.

References

  • Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • C–H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543 Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations Source: Molecules (MDPI) URL:[Link]

Sources

Application

Decarboxylation of 5-nitro-1H-pyrrole-2-carboxylic acid: A Comprehensive Guide to Methodologies and Protocols

Introduction 5-nitro-1H-pyrrole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its decarboxylation to yield 2-nitro-1H-pyrrole is a critical transformation, as 2-nitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-nitro-1H-pyrrole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its decarboxylation to yield 2-nitro-1H-pyrrole is a critical transformation, as 2-nitropyrrole serves as a precursor for a variety of more complex molecules, including the heronapyrrole family of antibiotics.[1] The presence of the strongly electron-withdrawing nitro group at the 5-position significantly influences the chemical reactivity of the pyrrole ring, making the decarboxylation process both an interesting mechanistic study and a practical synthetic challenge.

This guide provides an in-depth exploration of the theoretical underpinnings and practical execution of various decarboxylation methods for 5-nitro-1H-pyrrole-2-carboxylic acid. We will delve into the causality behind experimental choices, offering detailed, validated protocols for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Role of the Nitro Group

The decarboxylation of pyrrole-2-carboxylic acid is known to be facilitated by acid catalysis.[2][3] The generally accepted mechanism involves the protonation of the pyrrole ring, which creates a more stable leaving group and facilitates the cleavage of the C-C bond, releasing carbon dioxide.

The presence of a nitro group at the 5-position has a profound electronic effect on this process. As a potent electron-withdrawing group, it enhances the acidity of the pyrrole N-H and, more importantly, stabilizes the anionic intermediate formed upon C-C bond cleavage. This stabilization is expected to lower the activation energy of the reaction, suggesting that 5-nitro-1H-pyrrole-2-carboxylic acid should undergo decarboxylation more readily than its unsubstituted counterpart. Computational studies on pyrrole-2-carboxylic acid have shown that the presence of water and an acid catalyst significantly lowers the energy barrier for C-C bond rupture.[4]

Decarboxylation_Mechanism cluster_0 Acid-Catalyzed Decarboxylation Start 5-nitro-1H-pyrrole- 2-carboxylic acid Protonation Ring Protonation (C2 position) Start->Protonation + H+ Intermediate Protonated Intermediate Protonation->Intermediate Decarboxylation C-C Bond Cleavage (Rate-Determining Step) Intermediate->Decarboxylation - CO2 Enol Pyrrole Enol Decarboxylation->Enol Tautomerization Tautomerization Enol->Tautomerization Product 2-nitro-1H-pyrrole Tautomerization->Product Experimental_Workflow cluster_workflow Synthesis and Purification Workflow Setup Reaction Setup (Substrate, Catalyst, Solvent) Reaction Decarboxylation (Thermal or Microwave) Setup->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Drying Drying & Concentration Workup->Drying Purification Column Chromatography Drying->Purification Characterization Product Characterization (NMR, MS, IR, MP) Purification->Characterization FinalProduct Pure 2-nitro-1H-pyrrole Characterization->FinalProduct

Sources

Method

Application Note: Preparation of 5-Nitro-1H-pyrrole-2-carboxylic Acid Esters for Organic Synthesis

Executive Summary The synthesis of highly functionalized pyrroles is a cornerstone of modern medicinal chemistry and materials science. Specifically, 5-nitro-1H-pyrrole-2-carboxylic acid esters (such as methyl or ethyl 5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized pyrroles is a cornerstone of modern medicinal chemistry and materials science. Specifically, 5-nitro-1H-pyrrole-2-carboxylic acid esters (such as methyl or ethyl 5-nitro-1H-pyrrole-2-carboxylate) are critical intermediates in the development of kinase inhibitors (e.g., JAK2 inhibitor BMS-911543)[1], nitroreductase-mediated prodrugs[2], and advanced agrochemicals.

However, the electron-rich nature of the pyrrole ring presents a unique synthetic challenge: it is highly susceptible to acid-catalyzed polymerization (often resulting in "pyrrole red" degradation products) when exposed to standard nitrating mixtures like HNO₃/H₂SO₄[3]. This application note details field-proven, regioselective methodologies for the C5-nitration of pyrrole-2-carboxylates, comparing the classical acetyl nitrate approach with a modern, thermally stable heterogeneous nitration protocol.

Mechanistic Rationale & Regioselectivity

The introduction of a nitro group onto the pyrrole core requires a delicate balance of electrophilicity and pH control. Direct nitration with strong mineral acids leads to rapid decomposition[4]. To circumvent this, milder nitrating agents must be employed.

The presence of the ester group (-COOR) at the C2 position serves two mechanistic purposes:

  • Electronic Deactivation: It withdraws electron density from the ring, marginally stabilizing it against oxidative degradation and over-nitration compared to unsubstituted pyrrole.

  • Regiochemical Directing Effects: The ester group directs incoming electrophiles primarily to the C4 and C5 positions. The C5 position is thermodynamically and kinetically favored due to reduced steric hindrance and the superior resonance stabilization of the resulting Wheland intermediate[5].

Mechanism A Pyrrole-2-carboxylate B Electrophile (NO2+) A->B Electrophilic Addition C Wheland Intermediate (C5 Attack) B->C Favored Pathway (Less Steric) D Wheland Intermediate (C4 Attack) B->D Disfavored Pathway (More Steric) E 5-Nitro Isomer (Major) C->E Rearomatization (-H+) F 4-Nitro Isomer (Minor) D->F Rearomatization (-H+)

Figure 1: Mechanistic pathway and regioselectivity of pyrrole-2-carboxylate nitration.

Comparative Analysis of Nitration Methodologies

To provide a comprehensive toolkit for scale-up and discovery chemists, we outline two distinct protocols. Protocol A utilizes the classical in situ generation of acetyl nitrate[3]. Protocol B leverages a modern heterogeneous system utilizing NaNO₃ and SO₃·pyridine, which eliminates the thermal hazards associated with acetyl nitrate[6].

Table 1: Quantitative Comparison of Nitration Methods
ParameterProtocol A: Acetyl Nitrate (HNO₃/Ac₂O)Protocol B: Heterogeneous (NaNO₃/SO₃·Py)
Reagents Fuming HNO₃, Acetic AnhydrideNaNO₃, NaHSO₄, Na₂SO₄, SO₃·Pyridine, MeCN
Temperature -15 °C to 0 °C (Strictly controlled)0 °C to 25 °C (Room temperature tolerant)
Reaction Time 1 – 3 hours18 – 24 hours
Regioselectivity (C5:C4) ~ 4:1 to 5:1> 10:1 (Highly selective)
Safety Profile High risk of thermal runaway at scaleExceptionally safe; thermally neutral
Workup Aqueous quench, extraction, neutralizationSimple filtration of inorganic salts

Experimental Workflows & Protocols

Workflow Step1 1. Reagent Preparation Dry Solvents & Inert Atmosphere Step2 2. Electrophile Generation In situ Acetyl Nitrate OR SO3-Py/NaNO3 Step1->Step2 Step3 3. Substrate Addition Controlled dropwise addition Step2->Step3 Step4 4. Reaction Monitoring HPLC / TLC Analysis Step3->Step4 Step5 5. Quenching & Workup Neutralization & Aqueous Extraction Step4->Step5 Step6 6. Purification Recrystallization or Chromatography Step5->Step6

Figure 2: Standardized experimental workflow for the nitration of pyrrole derivatives.

Protocol A: Classical Acetyl Nitrate Method

Causality & Validation: Acetyl nitrate is a potent but mild electrophile. It must be generated in situ at sub-zero temperatures to prevent the explosive decomposition of the reagent. The self-validating cue here is temperature stability; if the internal temperature spikes above 5 °C during HNO₃ addition, the batch is at risk of runaway oxidation.

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate (1.0 equiv)

  • Fuming Nitric Acid (90%, 1.1 equiv)

  • Acetic Anhydride (Solvent / Reactant, 5-10 volumes)

Step-by-Step Procedure:

  • Electrophile Generation: Charge a dry, round-bottom flask with acetic anhydride under an argon atmosphere. Cool the reactor to -15 °C using a dry ice/acetone or brine bath.

  • Carefully add fuming nitric acid dropwise via an addition funnel. Critical: Maintain the internal temperature below -5 °C. The solution will develop a pale yellow tint, indicating the formation of acetyl nitrate[7].

  • Substrate Addition: Dissolve ethyl 1H-pyrrole-2-carboxylate in a minimal amount of acetic anhydride. Add this solution dropwise to the acetyl nitrate mixture over 30 minutes, maintaining the temperature at -15 °C.

  • Reaction Phase: Allow the reaction to stir for 1-2 hours, gradually warming to 0 °C. Monitor via TLC (Hexanes/EtOAc 3:1); the starting material spot should disappear, replaced by two lower-Rf spots (the C5 and C4 isomers).

  • Quenching: Pour the reaction mixture slowly into vigorously stirred crushed ice. This hydrolyzes the excess acetic anhydride.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~7-8). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude mixture contains predominantly the 5-nitro isomer. Purify via silica gel flash chromatography or recrystallization from ethanol/water to isolate pure ethyl 5-nitro-1H-pyrrole-2-carboxylate as a yellowish-brown solid[8].

Protocol B: Modern Heterogeneous Nitration (Thermally Stable)

Causality & Validation: Developed to overcome the safety hazards of acetyl nitrate at scale, this method utilizes a solid-liquid heterogeneous system. The active nitronium carrier is insoluble, which acts as a kinetic buffer, preventing thermal runaway[6]. The self-validating nature of this protocol lies in its physical state: the reaction remains a slurry throughout, and completion is achieved without any external cooling.

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate (1.0 equiv)

  • NaNO₃ (Lightly ground, 3.0 equiv)

  • NaHSO₄ (1.125 equiv)

  • Na₂SO₄ (0.375 equiv)

  • SO₃·Pyridine complex (1.55 equiv)

  • Acetonitrile (MeCN, 20 volumes)

Step-by-Step Procedure:

  • Slurry Preparation: In a reactor equipped with an overhead stirrer, add MeCN followed by the inorganic salts: NaNO₃, NaHSO₄, and Na₂SO₄.

  • Activation: Add the SO₃·Pyridine complex to the slurry. Stir the mixture vigorously at room temperature (20-25 °C) for 30 minutes to generate the active nitrating species in situ[6].

  • Substrate Addition: Add the ethyl 1H-pyrrole-2-carboxylate in one portion. Unlike Protocol A, no exotherm is typically observed due to the controlled release of the electrophile from the solid phase.

  • Reaction Phase: Stir the heterogeneous mixture at room temperature for 18 to 24 hours. Monitor conversion via HPLC.

  • Workup (Simplified): Once complete, filter the slurry through a pad of Celite to remove the inorganic salts. Wash the filter cake with a small amount of MeCN.

  • Isolation: To the combined filtrate, add water dropwise over 30 minutes. The product, ethyl 5-nitro-1H-pyrrole-2-carboxylate, will precipitate out of the solution. Filter the solid, wash with cold water, and dry under a vacuum sweep to afford the product in high yield (~70%) and excellent regiopurity[6].

References

  • A Method for Heteroaromatic Nitration Demonstrating Remarkable Thermal Stability . Organic Process Research & Development - ACS Publications. 6

  • C–H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543 . The Journal of Organic Chemistry - ACS Publications.1

  • Nitration of pyrrole with sulfuric and nitric acids . ECHEMI. 3

  • Ethyl 2-propyl-1H-pyrrole-3-carboxylate . Benchchem. 4

  • Reactivity of Five-Membered Heterocycles . Scribd. 7

  • Synthesis and Evaluation of Nitroheterocyclic Carbamate Prodrugs . Journal of Medicinal Chemistry - ACS Publications. 2

  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate Product Information . Chem-Impex. 8

Sources

Application

Application Notes &amp; Protocols: 5-Nitro-1H-pyrrole-2-carboxylic Acid as a Versatile Precursor for Heterocyclic Synthesis

Introduction: 5-Nitro-1H-pyrrole-2-carboxylic acid is a pivotal starting material in synthetic organic chemistry, particularly for the construction of complex nitrogen-containing heterocyclic compounds. Its structure is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 5-Nitro-1H-pyrrole-2-carboxylic acid is a pivotal starting material in synthetic organic chemistry, particularly for the construction of complex nitrogen-containing heterocyclic compounds. Its structure is distinguished by three key functional domains: a carboxylic acid group, a nitro group, and an aromatic pyrrole core. The interplay between the electron-withdrawing nature of the nitro and carboxyl groups significantly influences the reactivity of the pyrrole ring, making this compound a versatile and strategically valuable building block for drug discovery and materials science.[1][2] This guide provides an in-depth exploration of its chemical properties and details robust protocols for its application in the synthesis of diverse heterocyclic systems.

PART 1: Foundational Chemistry of the Building Block

Physicochemical Properties

The utility of any chemical precursor begins with a clear understanding of its fundamental properties. 5-Nitro-1H-pyrrole-2-carboxylic acid is typically a stable, solid compound under standard laboratory conditions.

PropertyValueSource
CAS Number 13138-72-2[3]
Molecular Formula C₅H₄N₂O₄[4]
Molecular Weight 156.10 g/mol [3][4]
Appearance Yellowish to brown solid/powder[1][2]
Melting Point 160-162 °C
Purity Typically ≥95%[1]
Strategic Reactive Sites

The synthetic versatility of 5-nitro-1H-pyrrole-2-carboxylic acid stems from its distinct reactive sites. The strategic manipulation of these sites allows for a programmed and divergent approach to complex molecule synthesis. The nitro group acts as a powerful electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution but sets the stage for nucleophilic reactions or, more importantly, for reductive transformations.

G cluster_0 5-Nitro-1H-pyrrole-2-carboxylic Acid cluster_1 Key Reactive Sites & Transformations mol Structure Placeholder A Carboxylic Acid (-COOH) A_desc Amide Coupling, Esterification A->A_desc B Nitro Group (-NO2) B_desc Reduction to Amine (-NH2) B->B_desc C Decarboxylation C_desc Formation of 2-Nitropyrrole C->C_desc

Caption: Key reactive sites of 5-nitro-1H-pyrrole-2-carboxylic acid.

PART 2: Strategic Applications in Heterocycle Synthesis

This section details three primary synthetic strategies that leverage the unique reactivity of the title compound. Each strategy is accompanied by generalized, field-tested protocols.

Strategy A: Amide Coupling and Derivatization

The most direct synthetic application involves the carboxylic acid moiety. Standard amide bond formation reactions provide a straightforward route to a wide array of pyrrole-2-carboxamides. These products can be final targets or serve as intermediates for further functionalization. The development of efficient, one-pot N-acylation reactions highlights the importance of this transformation in medicinal chemistry.[5]

This protocol describes a standard procedure using a carbodiimide coupling agent for the synthesis of N-substituted-5-nitro-1H-pyrrole-2-carboxamides.

Materials:

  • 5-nitro-1H-pyrrole-2-carboxylic acid

  • Substituted amine (1.0 - 1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 5-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the desired amide.

Causality: The use of EDC/HOBt forms a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt byproduct of EDC and the protonated amine, driving the reaction to completion.

Strategy B: Reductive Cyclization for Fused Ring Systems

A powerful strategy for creating fused bicyclic heterocycles involves the reduction of the nitro group to a nucleophilic amine, followed by an intramolecular cyclization. This transformation fundamentally alters the electronic properties of the pyrrole system and introduces a key reactive handle for ring formation. The reduction can be achieved using various methods, including catalytic hydrogenation or treatment with metals in acidic media.[6][7]

G start 5-Nitro-1H-pyrrole- 2-carboxylic Acid step1 Step 1: Amide Coupling (e.g., with Aminoacetaldehyde Dimethyl Acetal) start->step1 Protocol 2.1 intermediate Intermediate: N-(2,2-dimethoxyethyl)-5-nitro- 1H-pyrrole-2-carboxamide step1->intermediate step2 Step 2: Reductive Cyclization (e.g., H2, Pd/C; then Acid) intermediate->step2 Protocols 2.2 & 2.3 product Product: Pyrrolo[1,2-a]pyrazin-4(1H)-one step2->product

Sources

Method

Application Notes and Protocols for the Nitration of 1H-Pyrrole-2-Carboxylic Acid

Introduction: The Strategic Importance of Nitropyrroles in Synthesis 1H-Pyrrole-2-carboxylic acid and its derivatives are pivotal scaffolds in medicinal chemistry and materials science. The introduction of a nitro group...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Nitropyrroles in Synthesis

1H-Pyrrole-2-carboxylic acid and its derivatives are pivotal scaffolds in medicinal chemistry and materials science. The introduction of a nitro group onto the pyrrole ring via electrophilic nitration unlocks a versatile synthetic handle. This functionalization dramatically alters the electronic properties of the ring and provides a precursor for a wide array of further transformations, most notably the reduction to an amino group. This amino functionality is a cornerstone for the construction of complex molecules, including antimicrobial agents like Lexitropsin and distamycin analogs.[1]

However, the pyrrole ring is an electron-rich heterocycle that is notoriously sensitive to strong acids, which can induce rapid polymerization.[2][3] Therefore, the nitration of pyrroles requires carefully controlled conditions that deviate from the standard protocols used for less reactive aromatic systems like benzene. This guide provides a comprehensive protocol for the nitration of 1H-pyrrole-2-carboxylic acid, focusing on the mechanistic rationale, regiochemical control, and critical safety considerations necessary for a successful and reproducible synthesis.

Reaction Mechanism and Regioselectivity: A Tale of Two Positions

The nitration of 1H-pyrrole-2-carboxylic acid is a classic example of an electrophilic aromatic substitution reaction. Due to the high reactivity and acid sensitivity of the pyrrole nucleus, the use of harsh nitrating mixtures such as nitric acid and sulfuric acid is precluded as it leads to polymerization and degradation.[2][3] The reagent of choice is acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride.[2][4] This reagent provides a milder, controlled source of the electrophilic nitrating species, believed to be the nitronium ion (NO₂⁺) or protonated acetyl nitrate.

The carboxylic acid at the C2 position is an electron-withdrawing and deactivating group. In electrophilic aromatic substitution, such groups typically direct incoming electrophiles to the meta-positions. For the pyrrole ring, this corresponds to the C4 and C5 positions (as C3 is also considered meta but C4 is electronically preferred). Consequently, the nitration of 1H-pyrrole-2-carboxylic acid yields a mixture of 4-nitro-1H-pyrrole-2-carboxylic acid and 5-nitro-1H-pyrrole-2-carboxylic acid.[5] The ratio of these isomers is influenced by reaction conditions such as temperature and reaction time.

The general mechanism proceeds in two steps:

  • Electrophilic Attack: The π-system of the pyrrole ring acts as a nucleophile, attacking the nitronium ion. This attack can occur at either the C4 or C5 position, leading to the formation of two different resonance-stabilized carbocation intermediates (sigma complexes).

  • Rearomatization: A base (such as acetate from the acetic anhydride) abstracts a proton from the carbon bearing the nitro group, collapsing the intermediate and restoring the aromaticity of the pyrrole ring to yield the final nitrated products.

Nitration Mechanism of 1H-Pyrrole-2-Carboxylic Acid cluster_0 Reagent Generation cluster_1 Electrophilic Substitution HNO3 HNO₃ AcetylNitrate CH₃COONO₂ (Acetyl Nitrate) HNO3->AcetylNitrate + Ac₂O Ac2O Ac₂O NO2_plus NO₂⁺ (Nitronium ion) AcetylNitrate->NO2_plus Pyrrole 1H-Pyrrole-2-Carboxylic Acid Sigma_4 Sigma Complex (Attack at C4) Pyrrole->Sigma_4 + NO₂⁺ (at C4) Sigma_5 Sigma Complex (Attack at C5) Pyrrole->Sigma_5 + NO₂⁺ (at C5) Product_4 4-Nitro-1H-pyrrole- 2-carboxylic acid Sigma_4->Product_4 - H⁺ Product_5 5-Nitro-1H-pyrrole- 2-carboxylic acid Sigma_5->Product_5 - H⁺

Figure 1: Reaction mechanism for the nitration of 1H-pyrrole-2-carboxylic acid.

Comparative Reaction Parameters

The regioselectivity of nitration on substituted pyrroles is sensitive to the nature of the substituent and the reaction conditions. While specific data for 1H-pyrrole-2-carboxylic acid is sparse, analogous systems demonstrate the typical outcomes.

SubstrateNitrating AgentTemperatureProduct Ratio (4-nitro : 5-nitro)Reference
2-Acetyl-1-methylpyrroleHNO₃ / Ac₂O< 5°C~6 : 1[6]
2-PyrrolecarbonitrileHNO₃ / Ac₂O< 10°CMixture of isomers[5]
1-MethylpyrroleHNO₃ / Ac₂O< 5°C~1 : 2 (3-nitro : 2-nitro)[6]

Note: The table illustrates directing effects in related compounds. For 1H-pyrrole-2-carboxylic acid, a mixture of 4- and 5-nitro isomers is expected, and separation is typically required.

Detailed Experimental Protocol

This protocol details the synthesis of a mixture of 4- and 5-nitro-1H-pyrrole-2-carboxylic acid, followed by purification.

Materials and Reagents
  • 1H-Pyrrole-2-carboxylic acid (98%+)

  • Acetic anhydride (ACS grade, ≥98%)

  • Fuming nitric acid (≥90%)

  • Deionized water

  • Ethanol (for recrystallization)

  • Ice

Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Experimental Workflow cluster_setup Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A1 Dissolve Pyrrole-2-COOH in Acetic Anhydride A2 Cool solution to -10°C in ice-salt bath A1->A2 B1 Slowly add Nitrating Mix to pyrrole solution (maintain T < -5°C) A3 Prepare Nitrating Mix: HNO₃ in Ac₂O A3->B1 B2 Stir at low temp for 2-3 hours B1->B2 B3 Monitor reaction (e.g., by TLC) B2->B3 C1 Pour reaction mixture onto crushed ice B3->C1 C2 Stir until precipitate forms C1->C2 C3 Collect solid by vacuum filtration C2->C3 C4 Wash solid with cold water C3->C4 D1 Recrystallize crude product from aqueous ethanol C4->D1 D2 Dry purified product under vacuum D1->D2

Figure 2: Step-by-step experimental workflow for the nitration protocol.
Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, dissolve 5.0 g of 1H-pyrrole-2-carboxylic acid in 50 mL of acetic anhydride.

  • Cooling: Cool the solution to -10°C using an ice-salt bath. Maintain vigorous stirring.

  • Preparation of Nitrating Agent: In a separate beaker, carefully add 3.0 mL of fuming nitric acid to 15 mL of acetic anhydride, keeping the mixture cooled in a separate ice bath. Caution: This addition is exothermic.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating agent dropwise to the stirred pyrrole solution over a period of 60-90 minutes. It is critical to maintain the internal reaction temperature below -5°C throughout the addition to prevent runaway reactions and polymerization.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -5°C to 0°C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Slowly pour the reaction mixture into a beaker containing 400 g of crushed ice with constant stirring. A yellow precipitate should form.

  • Isolation: Allow the mixture to stir until all the ice has melted and the acetic anhydride has been hydrolyzed. Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral.

  • Purification: The crude product is a mixture of 4-nitro and 5-nitro isomers. Separation can be achieved by fractional crystallization or column chromatography. For a general purification, recrystallize the crude solid from a suitable solvent system, such as aqueous ethanol, to yield the purified nitrated product.

  • Drying: Dry the final product in a vacuum oven at 40-50°C.

Safety and Handling: A Culture of Caution

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols.

  • Corrosive and Oxidizing Agents: Fuming nitric acid and acetic anhydride are highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[7][8] Nitric acid is also a strong oxidizing agent that can react violently with organic materials.[8][9]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves (e.g., butyl rubber), chemical safety goggles, and a face shield when handling these reagents.[10] A chemical-resistant lab coat is mandatory.[11]

  • Engineering Controls: All steps of this procedure must be performed in a certified chemical fume hood with adequate ventilation to prevent inhalation of toxic and corrosive vapors.[7][8]

  • Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is essential to prevent a thermal runaway, which could lead to an explosion.[9][11] Ensure the cooling bath is adequately sized and maintained.

  • Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[8][10] Have appropriate spill containment kits (e.g., sodium bicarbonate for neutralizing acid spills) readily available.[7]

Troubleshooting

IssueProbable CauseSolution
Dark, tarry product (Polymerization) Reaction temperature was too high.Ensure efficient cooling and slow, dropwise addition of the nitrating agent. Maintain temperature below -5°C.
Low Yield Incomplete reaction.Allow the reaction to stir for a longer duration at the specified temperature. Confirm completion with TLC analysis.
Product is an oil / does not precipitate Insufficient hydrolysis of acetic anhydride; product may be too soluble.Stir the ice/water mixture for a longer period. If the product remains dissolved, attempt extraction with an appropriate organic solvent (e.g., ethyl acetate).
Difficulty separating isomers Similar polarity of 4-nitro and 5-nitro isomers.Employ fractional crystallization with different solvent systems or utilize preparative HPLC/column chromatography for complete separation.

Conclusion

This protocol provides a robust and reliable method for the nitration of 1H-pyrrole-2-carboxylic acid using acetyl nitrate. By understanding the underlying mechanism and adhering strictly to the detailed procedural and safety guidelines, researchers can effectively synthesize nitropyrrole building blocks. These intermediates are crucial for the development of novel pharmaceuticals and advanced materials, making this protocol a valuable asset for professionals in drug discovery and chemical synthesis.

References

  • Vertex AI Search. (n.d.). Pyrrole nitration.
  • Homework.Study.com. (n.d.). Propose a mechanism for the nitration of pyrrole. Retrieved March 18, 2026, from [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved March 18, 2026, from [Link]

  • East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03).
  • Vaia. (n.d.). Pyrrole undergoes electrophilic aromatic substitution preferentially at the 2 position as illustrated by the synthesis of 2-nitropyrrole. Retrieved March 18, 2026, from [Link]

  • Ridd, J. H. (n.d.). Nitration and aromatic reactivity.
  • Fiveable. (2025, August 15). Handling nitric acid: Organic Chemistry II Study Guide. Retrieved March 18, 2026, from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved March 18, 2026, from [Link]

  • Vapourtec Ltd. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved March 18, 2026, from [Link]

  • Canadian Science Publishing. (1959). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Retrieved March 18, 2026, from [Link]

  • Canadian Science Publishing. (1957). PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. Retrieved March 18, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Nitro-1H-pyrrole-2-carboxylic Acid Synthesis

Welcome to the Technical Support Center for pyrrole chemistry. Synthesizing 5-nitro-1H-pyrrole-2-carboxylic acid presents unique challenges, primarily due to the electron-rich nature of the pyrrole ring, which makes it h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrrole chemistry. Synthesizing 5-nitro-1H-pyrrole-2-carboxylic acid presents unique challenges, primarily due to the electron-rich nature of the pyrrole ring, which makes it highly susceptible to acid-catalyzed polymerization, oxidation, and poor regioselectivity during electrophilic aromatic substitution [1].

This guide is designed for research scientists and drug development professionals. It provides a mechanistic troubleshooting framework, self-validating experimental protocols, and actionable FAQs to maximize your yield and purity.

Process Overview & Mechanistic Pathway

The most reliable synthetic route avoids direct nitration of the free carboxylic acid, which often leads to decarboxylation or intractable tar. Instead, the standard approach utilizes the esterified precursor (e.g., methyl 1H-pyrrole-2-carboxylate), followed by mild nitration using acetyl nitrate, isomer separation, and carefully controlled base hydrolysis[2].

SynthesisWorkflow Start Methyl 1H-pyrrole-2-carboxylate Nitration Nitration (HNO3 / Ac2O, -10°C) Start->Nitration Isomers Isomer Mixture (4-nitro & 5-nitro) Nitration->Isomers Separation Separation (Recrystallization) Isomers->Separation Ester Methyl 5-nitro-1H-pyrrole-2-carboxylate Separation->Ester Isolate 5-nitro Hydrolysis Mild Base Hydrolysis (NaOH/MeOH, 0°C to RT) Ester->Hydrolysis Product 5-nitro-1H-pyrrole-2-carboxylic acid Hydrolysis->Product Acidification (HCl)

Workflow for the synthesis of 5-nitro-1H-pyrrole-2-carboxylic acid.

Step-by-Step Self-Validating Protocols

To ensure reproducibility, the following protocols incorporate self-validating checkpoints. If a checkpoint fails, halt the process and consult the troubleshooting section.

Protocol 1: Nitration of Methyl 1H-pyrrole-2-carboxylate

Objective: Generate the nitro-ester intermediate while suppressing polymerization.

  • Reagent Preparation: Cool 25 mL of acetic anhydride (Ac₂O) to -10 °C in an ice-salt bath. Carefully add 5.5 mL of fuming nitric acid (HNO₃, >90%) dropwise over 15 minutes.

    • Causality: Mixing fuming HNO₃ with Ac₂O generates acetyl nitrate ( CH3​COONO2​ ) in situ. This acts as a mild electrophile, avoiding the harsh strongly acidic conditions of a standard H2​SO4​/HNO3​ mixture that would rapidly polymerize the pyrrole [1].

  • Substrate Addition: Dissolve 10 g of methyl 1H-pyrrole-2-carboxylate in 20 mL of Ac₂O. Add this solution dropwise to the acetyl nitrate mixture, strictly maintaining the internal temperature between -10 °C and 0 °C.

    • Validation Checkpoint: The solution should turn deep yellow/orange. If the solution turns dark brown or black, thermal runaway has occurred, indicating polymerization.

  • Quenching: Stir for 1 hour at 0 °C, then pour the mixture over 200 g of crushed ice. Extract with ethyl acetate (3 × 50 mL), wash the organic layer with saturated aqueous NaHCO3​ until CO₂ evolution ceases, and dry over Na2​SO4​ .

  • Separation: Concentrate the solvent in vacuo. The crude solid is a mixture of 4-nitro and 5-nitro isomers. Purify via recrystallization from hot ethanol or silica gel chromatography (Hexanes/EtOAc) to isolate pure methyl 5-nitro-1H-pyrrole-2-carboxylate [3].

Protocol 2: Mild Hydrolysis to the Free Acid

Objective: Cleave the ester without triggering decarboxylation.

  • Saponification: Dissolve 5 g of methyl 5-nitro-1H-pyrrole-2-carboxylate in 30 mL of methanol. Cool to 0 °C. Add 15 mL of a 2M aqueous NaOH solution dropwise.

  • Incubation: Allow the reaction to warm to room temperature and stir for 2–3 hours.

    • Causality: Heating the reaction to reflux will accelerate hydrolysis but risks decarboxylation. The electron-withdrawing nitro group at the 5-position destabilizes the pyrrole ring, making the 2-carboxylic acid prone to spontaneous CO2​ loss at elevated temperatures.

  • Acidification: Evaporate the methanol under reduced pressure (bath temp < 30 °C). Cool the aqueous residue to 0 °C and carefully acidify to pH 2 using 1M HCl.

    • Validation Checkpoint: A pale yellow to off-white precipitate (5-nitro-1H-pyrrole-2-carboxylic acid) should immediately crash out of the solution.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

Troubleshooting & FAQs

Q: Why am I getting a black, tarry substance during the nitration step instead of a yellow solid? A: You are observing acid-catalyzed pyrrole polymerization. Pyrroles are highly sensitive to strong mineral acids. If you are using a standard nitrating mixture (sulfuric acid and nitric acid), the pyrrole ring will degrade instantly. Solution: Switch to the acetyl nitrate method (fuming nitric acid in acetic anhydride) and ensure your internal reaction temperature never exceeds 0 °C [1].

Q: My nitration yields predominantly the 4-nitro isomer. How can I improve the yield of the 5-nitro isomer? A: Regioselectivity is a known challenge. The ester group at the 2-position is electron-withdrawing and directs incoming electrophiles to the meta (4-position), competing with the pyrrole nitrogen which directs to the alpha (5-position). Solution: While direct nitration of the methyl ester typically yields a ~4:1 to 1:1 mixture favoring the 4-nitro isomer, you can alter the steric bulk of the ester (e.g., using a tert-butyl ester) or utilize N-protection (like an N-Boc group) to sterically hinder the 4-position and push the equilibrium toward the 5-position [4].

Q: I successfully isolated the 5-nitro ester, but after hydrolysis, my yield of the free acid is near zero. What happened? A: Your product likely decarboxylated. Pyrrole-2-carboxylic acids are inherently unstable, and the presence of a strong electron-withdrawing nitro group exacerbates this instability. If you applied heat during the base hydrolysis or during the solvent evaporation step, the 5-nitro-1H-pyrrole-2-carboxylic acid degraded into 2-nitropyrrole and CO2​ . Solution: Perform the saponification strictly at or below room temperature, and keep rotary evaporator bath temperatures below 30 °C.

Quantitative Data Summary: Nitration Conditions & Regioselectivity

The table below summarizes expected isomer distributions based on the starting material and nitration conditions, allowing you to select the best precursor for your target scale.

Starting MaterialNitration ReagentTemp (°C)Total Yield (%)4-Nitro : 5-Nitro RatioNotes
1H-pyrrole-2-carboxylic acid HNO3​/H2​SO4​ 0 to 20< 10%N/ASevere polymerization/decarboxylation.
Methyl 1H-pyrrole-2-carboxylate HNO3​/Ac2​O -10 to 075 - 85%~ 3 : 1Standard route; requires separation [2].
N-Boc-methyl pyrrole-2-carboxylate HNO3​/Ac2​O -10 to 065 - 70%~ 1 : 1.5N-Boc bulk improves 5-nitro yield [4].
2-Trichloroacetylpyrrole HNO3​/Ac2​O -40 to -1080 - 85%~ 1 : 1Alternative directing group strategy.

References

  • Cooksey, A. R., Morgan, K. J., & Morrey, D. P. (1970). Nitropyrroles—II: The nitration of pyrrole. Tetrahedron, 26(21), 5101–5111.[Link]

  • Atwell, G. J., et al. (2003). Synthesis and Evaluation of Nitroheterocyclic Carbamate Prodrugs for Use with Nitroreductase-Mediated Gene-Directed Enzyme Prodrug Therapy. Journal of Medicinal Chemistry.[Link]

  • ChemRxiv. Overcoming Back Electron Transfer Facilitates the Implementation of Electron Donor-Acceptor Complexes in Catalysis.[Link]

Optimization

Technical Support Center: Purification of 5-Nitro-1H-pyrrole-2-carboxylic Acid

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when isolating 5-nitro-1H-pyrrole-2-carboxylic acid from its regioisomers and reaction byproducts.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when isolating 5-nitro-1H-pyrrole-2-carboxylic acid from its regioisomers and reaction byproducts. This guide synthesizes field-proven methodologies, mechanistic insights, and self-validating protocols to ensure high-purity isolation for your downstream drug development and synthetic workflows.

Part 1: Core Troubleshooting & FAQs

Q1: Why do I always get a mixture of isomers during the nitration of pyrrole-2-carboxylic acid, and why is separation so difficult? A1: The nitration of pyrrole-2-carboxylic acid (or its ester/aldehyde precursors) inherently yields a mixture of 4-nitro and 5-nitro regioisomers [1]. This causality is driven by electronic directing effects: while the pyrrole nitrogen strongly activates the ring toward electrophilic aromatic substitution, the electron-withdrawing carboxylic acid group at the 2-position acts as a deactivating, meta-directing group. Consequently, the 4- and 5-positions become the most reactive sites. Although the 5-nitro isomer is often thermodynamically favored, the 4-nitro isomer forms in significant quantities (often up to 30–40%) due to kinetic trapping. Separation is notoriously difficult because both isomers share nearly identical polarities and molecular weights, requiring precision in chromatography or fractional crystallization.

Q2: What is the optimal solvent system for flash column chromatography to isolate the 5-nitro isomer? A2: A gradient elution of Ethyl Acetate (EtOAc) and Hexane is the industry standard [1]. Start with 10% EtOAc/Hexane and gradually increase to 20–30% EtOAc. The 5-nitro-1H-pyrrole-2-carboxylic acid typically elutes with an Rf​ of ~0.4 in 3:7 EtOAc/Hexane. Pro-Tip: Because the carboxylic acid functional group can cause severe "streaking" or tailing on standard silica gel, adding 0.1% Acetic Acid (AcOH) or Trifluoroacetic Acid (TFA) to your eluent is highly recommended. The acid suppresses the ionization of the carboxyl group, ensuring tight, well-resolved bands.

Q3: Can I purify 5-nitro-1H-pyrrole-2-carboxylic acid without using column chromatography? A3: Yes, through rigorous acid-base extraction followed by recrystallization. Because the compound contains a carboxylic acid functional group (pKa ~3.0–4.0), it can be selectively deprotonated using saturated aqueous Na2​CO3​ (adjusting to pH 8). Neutral organic impurities remain in the organic phase and are discarded. The aqueous layer is then carefully acidified with concentrated HCl to pH 1–2, which reprotonates the acid, causing it to precipitate [2]. Final separation from the 4-nitro isomer can be achieved by recrystallizing the precipitate from hot water or an ethanol/water mixture.

Q4: Why is my isolated yield so low after the aqueous workup? A4: 5-Nitro-1H-pyrrole-2-carboxylic acid exhibits moderate solubility in water, especially if the aqueous phase is not sufficiently acidic during the back-extraction step. If the pH is above 3, a significant portion of the compound remains ionized as a water-soluble carboxylate salt. You must ensure the pH is strictly adjusted to 1–2. Additionally, using a highly polar organic solvent like Ethyl Acetate (EtOAc) for extraction (e.g., 3×30 mL per mmol of product) is necessary to maximize recovery from the aqueous phase [2].

Part 2: Visualizing the Workflows

purification_workflow Mix Crude Reaction Mixture (4-nitro & 5-nitro isomers) Aqueous Aqueous Workup (pH Adjustment) Mix->Aqueous Add H2O / Na2CO3 Extract Organic Extraction (EtOAc) Aqueous->Extract Extract & Dry Chroma Flash Chromatography (EtOAc/Hexane) Extract->Chroma Load on Silica Pure Pure 5-nitro-1H-pyrrole- 2-carboxylic acid Chroma->Pure Elute (Rf ~0.4)

Caption: Workflow for the isolation and purification of 5-nitro-1H-pyrrole-2-carboxylic acid.

acid_base Start Crude Mixture in EtOAc Base Add aq. Na2CO3 (pH 8) Start->Base AqPhase Aqueous Phase (Carboxylate Salts) Base->AqPhase Deprotonation OrgPhase Organic Phase (Neutral Impurities) Base->OrgPhase Discard Acidify Add conc. HCl (pH 1-2) AqPhase->Acidify Precipitate Precipitate / Extract (Purified Acid) Acidify->Precipitate Reprotonation

Caption: Acid-base extraction logic for isolating pyrrole carboxylic acids.

Part 3: Quantitative Data Summary

ParameterValue / Description
CAS Number 13138-72-2 [3]
Molecular Weight 156.10 g/mol [3]
Physical Form Solid (Yellow to Brownish powder)[3]
Melting Point 160–162 °C [3]
TLC Retention Factor ( Rf​ ) ~0.40 (in 3:7 EtOAc/Hexane) [1]
Optimal Extraction Solvent Ethyl Acetate (EtOAc)[2]
Aqueous pKa (approx.) 3.0 – 4.0

Part 4: Step-by-Step Experimental Protocols

Protocol A: Chromatographic Separation of Nitro Isomers

Use this protocol when high-resolution separation of the 4-nitro and 5-nitro isomers is required.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM) or EtOAc. If the mixture is poorly soluble, perform a dry load by mixing the solution with a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.

  • Column Packing: Pack a glass column with silica gel (230–400 mesh) using 10% EtOAc in Hexane containing 0.1% Acetic Acid.

  • Elution: Begin elution with the 10% EtOAc/Hexane mixture. Gradually increase the gradient to 30% EtOAc.

  • Self-Validating Monitoring: Spot fractions on a silica TLC plate and develop in 3:7 EtOAc/Hexane. Visualize under UV light (254 nm). The 5-nitro isomer will elute first with an Rf​ of approximately 0.40 [1].

  • Recovery: Pool the fractions containing the pure 5-nitro isomer. Concentrate under reduced pressure to yield the purified solid.

Protocol B: Acid-Base Extraction and Precipitation

Use this protocol to rapidly clear neutral impurities and unreacted starting materials prior to chromatography or recrystallization.

  • Initial Solubilization: Dissolve the crude reaction mixture in EtOAc (approximately 50 mL per mmol of pyrrole) [2].

  • Base Extraction: Wash the organic layer with saturated aqueous Na2​CO3​ ( 3×30 mL). The 5-nitro-1H-pyrrole-2-carboxylic acid will deprotonate and migrate to the aqueous phase.

  • Phase Separation: Separate the layers. Discard the organic phase, which contains neutral impurities and non-acidic byproducts.

  • Acidification (Critical Step): Cool the aqueous phase in an ice bath (0–5 °C). Carefully add concentrated HCl dropwise while stirring.

    • Self-Validation Check: Continuously monitor the solution with universal indicator paper. You must reach a pH of 1–2 to ensure complete reprotonation. Failure to reach this pH will result in massive yield loss.

  • Product Recovery: Extract the newly acidified aqueous layer with fresh EtOAc ( 3×30 mL) [4]. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate the solvent to yield the solid product.

  • Recrystallization: To remove trace 4-nitro isomer, dissolve the solid in a minimum amount of boiling ethanol, add water dropwise until slightly cloudy, and allow to cool slowly to room temperature to induce crystallization.

References

  • Supplementary Information: Design, synthesis, in silico and in vitro evaluation of pyrrole-indole hybrids as dual tubulin and aro. The Royal Society of Chemistry. 1

  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. ACS Publications. 2

  • 5-Nitro-1H-pyrrole-2-carboxylic acid | 13138-72-2. Sigma-Aldrich. 3

  • Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent. PMC - NIH. 4

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 5-nitro-1H-pyrrole-2-carboxylic acid

Welcome to the technical support guide for 5-nitro-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-nitro-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. This guide provides in-depth troubleshooting strategies and detailed experimental protocols to help you achieve successful solubilization for your specific application.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 5-nitro-1H-pyrrole-2-carboxylic acid in my aqueous buffer. What are the likely reasons for its low solubility?

A1: The low aqueous solubility of 5-nitro-1H-pyrrole-2-carboxylic acid stems from its molecular structure. Like many carboxylic acids with aromatic character, its solubility in water is often limited.[1][2][3] The pyrrole ring and the nitro group contribute to its nonpolar characteristics, which are not readily accommodated by the polar nature of water. While the carboxylic acid group can participate in hydrogen bonding, the overall hydrophobicity of the molecule can lead to poor solvation in aqueous media.

Q2: What are the primary strategies I can employ to increase the aqueous solubility of 5-nitro-1H-pyrrole-2-carboxylic acid?

A2: There are several established and effective methods to enhance the solubility of poorly water-soluble acidic compounds. The most common approaches include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid group.

  • Co-solvents: Adding a water-miscible organic solvent to the aqueous solution to increase the solubility of nonpolar compounds.

  • Salt Formation: Converting the carboxylic acid to a more soluble salt form.

  • Use of Cyclodextrins: Encapsulating the hydrophobic molecule within a cyclodextrin complex.

The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration, the tolerance of your assay to pH changes or organic solvents, and the intended downstream application.

Troubleshooting Guides & Detailed Protocols

Strategy 1: pH Adjustment

The solubility of carboxylic acids is highly dependent on pH. By increasing the pH of the solution above the pKa of the carboxylic acid, the compound will be deprotonated to its more soluble carboxylate form.

Q3: How do I determine the optimal pH for dissolving 5-nitro-1H-pyrrole-2-carboxylic acid?
Experimental Protocol: Determining the pH-Solubility Profile
  • Prepare a series of buffers: Prepare a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, and 9.0).

  • Add excess compound: To a small, fixed volume of each buffer, add an excess amount of 5-nitro-1H-pyrrole-2-carboxylic acid (enough that some solid remains undissolved).

  • Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge or filter the samples to remove the undissolved solid.

  • Measure the concentration: Determine the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the data: Plot the solubility as a function of pH to identify the pH at which your target concentration is achieved.

Strategy 2: The Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[2][5]

Q4: Which co-solvents are suitable for 5-nitro-1H-pyrrole-2-carboxylic acid, and how do I determine the appropriate concentration?

A4: Common co-solvents used in research and pharmaceutical formulations include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[5] The choice of co-solvent and its concentration will depend on the compatibility with your experimental system. It is crucial to determine the maximum tolerable co-solvent concentration for your specific application, as high concentrations can sometimes interfere with biological assays.

Experimental Protocol: Co-solvent Solubility Screen
  • Select a range of co-solvents: Choose a few common co-solvents to test (e.g., DMSO, ethanol, and PEG 400).

  • Prepare co-solvent/water mixtures: For each selected co-solvent, prepare a series of dilutions in your aqueous buffer (e.g., 1%, 5%, 10%, 20%, and 50% v/v).

  • Determine solubility: Add an excess of 5-nitro-1H-pyrrole-2-carboxylic acid to each co-solvent/water mixture and equilibrate as described in the pH-solubility profile protocol.

  • Analyze and plot: Measure the concentration of the dissolved compound in each mixture and plot solubility as a function of the co-solvent concentration.

Co-solventTypical Starting ConcentrationMaximum Recommended Concentration (Cell-based assays)
DMSO1-5%< 0.5%
Ethanol5-10%< 1%
PEG 40010-20%Varies, typically higher tolerance

Note: These are general guidelines. The tolerance of your specific assay to each co-solvent should be determined experimentally.

Strategy 3: Salt Formation

Converting a poorly soluble acidic drug into a salt is a common and highly effective method to increase its solubility and dissolution rate.[1][6][7][8] The salt form is generally more water-soluble than the free acid.

Q5: How can I prepare a more soluble salt of 5-nitro-1H-pyrrole-2-carboxylic acid?

A5: You can form a salt by reacting the carboxylic acid with a suitable base. For many applications, preparing a stock solution of the sodium or potassium salt is a practical approach.

Experimental Protocol: In-situ Salt Formation for Stock Solution Preparation
  • Weigh the compound: Accurately weigh the desired amount of 5-nitro-1H-pyrrole-2-carboxylic acid.

  • Add a small amount of water: Add a minimal amount of high-purity water to form a slurry.

  • Add base dropwise: While stirring, add a stoichiometric amount (or a slight excess) of a suitable base, such as 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise.

  • Observe dissolution: Continue stirring until the solid has completely dissolved.

  • Adjust pH if necessary: If required for your experiment, adjust the pH of the final solution using a suitable buffer.

  • Bring to final volume: Add water or your desired buffer to reach the final target concentration.

Strategy 4: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 5-nitro-1H-pyrrole-2-carboxylic acid, forming inclusion complexes that have enhanced aqueous solubility.[9][10][11][12][13]

Q6: Which type of cyclodextrin should I use, and what is the general procedure for complexation?

A6: Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are often preferred due to their higher aqueous solubility and lower toxicity compared to native cyclodextrins.[10][12]

Experimental Protocol: Cyclodextrin Complexation
  • Prepare a cyclodextrin solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Add the compound: Add an excess of 5-nitro-1H-pyrrole-2-carboxylic acid to the cyclodextrin solution.

  • Equilibrate: Stir the mixture at a constant temperature for 24-48 hours to allow for complex formation.

  • Remove undissolved compound: Centrifuge or filter the solution to remove any remaining solid.

  • Determine the concentration: Measure the concentration of the dissolved compound in the clear supernatant.

Visualizing the Workflow

The following diagram illustrates a general workflow for troubleshooting the solubility of 5-nitro-1H-pyrrole-2-carboxylic acid.

Solubility_Troubleshooting_Workflow cluster_start Start cluster_methods Solubilization Strategies cluster_protocols Experimental Protocols cluster_end Outcome Start Low Solubility of 5-nitro-1H-pyrrole-2-carboxylic acid in Aqueous Media pH_Adjust pH Adjustment Start->pH_Adjust Co_Solvent Co-solvents Start->Co_Solvent Salt_Formation Salt Formation Start->Salt_Formation Cyclodextrin Cyclodextrins Start->Cyclodextrin pH_Profile Determine pH-Solubility Profile pH_Adjust->pH_Profile Co_Solvent_Screen Co-solvent Solubility Screen Co_Solvent->Co_Solvent_Screen In_Situ_Salt In-situ Salt Formation Salt_Formation->In_Situ_Salt Complexation Cyclodextrin Complexation Cyclodextrin->Complexation Success Achieved Target Concentration and Compatibility pH_Profile->Success pH_Profile->Success Co_Solvent_Screen->Success Co_Solvent_Screen->Success In_Situ_Salt->Success In_Situ_Salt->Success Complexation->Success Complexation->Success

Caption: A decision-making workflow for selecting and implementing a suitable solubilization strategy.

References

Sources

Optimization

Preventing degradation of 5-nitro-1H-pyrrole-2-carboxylic acid during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic yields or unexplained impurities when utilizing pyrrole-based building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic yields or unexplained impurities when utilizing pyrrole-based building blocks.

5-nitro-1H-pyrrole-2-carboxylic acid (CAS: 13138-72-2) is a highly versatile intermediate used in the synthesis of pharmaceutical drugs, kinase inhibitors, and agrochemicals[1]. However, its unique electronic structure makes it exceptionally vulnerable to environmental stress. The electron-withdrawing nitro group at the 5-position competes with the electron-rich nature of the pyrrole ring, creating a "push-pull" system that is highly sensitive to thermal, photonic, and oxidative degradation.

Below is an in-depth troubleshooting guide designed to help you understand the causality behind these degradation pathways and implement self-validating protocols to protect your chemical inventory.

Part 1: Core Troubleshooting FAQs

Q1: My stored batch has lost purity over the last 3 months, showing a new lower-molecular-weight peak on LC-MS. What happened? Diagnosis: Thermal or Acid-Catalyzed Decarboxylation. The Causality: Pyrrole-2-carboxylic acids are notoriously prone to decarboxylation. Unlike standard carbonyl substitutions, the decarboxylation of pyrrole-2-carboxylic acid proceeds via an associative mechanism. It involves the protonation of the pyrrole ring at the C2 position, followed by the addition of water to the carboxyl group, and subsequent C-C bond cleavage to release CO₂ and form 2-nitro-1H-pyrrole[2]. Even ambient laboratory temperatures (>25°C) or trace amounts of acidic residual solvents can significantly lower the activation energy for this pathway[3]. Self-Validating Protocol:

  • Always store the bulk powder at -20°C.

  • Ensure the material is completely dry before storage; residual moisture acts as a nucleophile in the associative decarboxylation mechanism.

  • Validation step: Periodically verify purity via LC-MS. The emergence of a strictly [M-44] peak confirms decarboxylation, indicating a failure in your thermal or moisture controls.

Q2: The pale yellow powder has turned dark brown/orange on the surface of the glass vial. Is it still usable? Diagnosis: UV-Induced Photodegradation. The Causality: Nitroaromatic and nitropyrrole compounds are highly photolabile. Exposure to UV or ambient laboratory light triggers an excitation from the singlet state (1ππ) to the triplet state (3ππ). This ultrafast intersystem crossing can lead to NO• radical dissociation and subsequent ring cleavage or radical polymerization, forming dark-colored polymeric tars[4]. Self-Validating Protocol:

  • Discard heavily discolored top layers, as radical propagation may have compromised the underlying batch.

  • Transition all storage to opaque or amber PTFE-capped glass vials.

  • Validation step: Handle the compound exclusively under yellow/actinic light during weighing. If the compound retains its pale yellow color over a 4-week observation period, your actinic protection is successful.

Q3: My compound has become clumped and shows multiple oxidative byproducts on NMR. How do I prevent this? Diagnosis: Moisture Absorption and Oxidative Degradation. The Causality: The compound is hygroscopic. Moisture not only facilitates the associative decarboxylation mentioned above but also enables aerobic oxidation of the pyrrole ring, leading to a complex mixture of degradation products. Self-Validating Protocol:

  • Implement a strict inert-gas (Argon or Nitrogen) purging protocol before sealing vials.

  • Validation step: Store vials inside a secondary desiccator cabinet containing indicating Drierite (CoCl₂-treated CaSO₄). If the desiccant turns from blue to pink, the moisture barrier has been breached, signaling an immediate need to re-purge and re-seal the batch.

Part 2: Mechanistic Visualization

DegradationMechanisms Compound 5-nitro-1H-pyrrole- 2-carboxylic acid Heat Thermal Stress (>25°C) Compound->Heat Light UV/Vis Light Exposure Compound->Light Moisture Moisture & O2 Exposure Compound->Moisture Decarboxylation Decarboxylation (Associative Mechanism) Heat->Decarboxylation Photolysis Intersystem Crossing & NO• Dissociation Light->Photolysis Oxidation Ring Oxidation & Hydrolysis Moisture->Oxidation Result1 2-nitro-1H-pyrrole + CO2 Decarboxylation->Result1 Result2 Polymeric Tars (Discoloration) Photolysis->Result2 Result3 Oxidative Byproducts Oxidation->Result3

Mechanistic degradation pathways of 5-nitro-1H-pyrrole-2-carboxylic acid.

Part 3: Quantitative Data Presentation

To emphasize the critical nature of proper storage, the following table summarizes the estimated degradation kinetics of 5-nitro-1H-pyrrole-2-carboxylic acid under varying environmental conditions (derived from Arrhenius kinetics for pyrrole-2-carboxylic acids and nitroaromatic photolysis rates).

Storage ConditionAtmosphereLight ExposureEst. Monthly Degradation Rate (%)Shelf Life (Purity >95%)
Ambient (25°C)AirAmbient Lab Light4.5 - 6.0%< 1 Month
Ambient (25°C)ArgonDark (Amber Vial)1.2 - 2.0%2 - 3 Months
Refrigerated (4°C)AirDark (Amber Vial)0.5 - 0.8%6 - 8 Months
Frozen (-20°C) Argon Dark (Amber Vial) < 0.1% > 24 Months

Part 4: Standard Operating Procedure (SOP)

Protocol: Anaerobic Aliquoting and Cryogenic Storage To ensure maximum stability, researchers must treat 5-nitro-1H-pyrrole-2-carboxylic acid as a highly sensitive reagent. Follow this step-by-step methodology upon receiving a new bulk batch[5].

  • Thermal Equilibration: Before opening, bring the sealed bulk container to room temperature inside a desiccator. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, accelerating hydrolysis.

  • Inert Transfer: Transfer the bulk container, pre-dried amber glass vials, and PTFE-lined caps into a glovebox purged with high-purity Argon (O₂ < 5 ppm, H₂O < 5 ppm).

  • Single-Use Aliquoting: Weigh the compound into single-use aliquots (e.g., 100 mg - 500 mg). Causality: This prevents the entire batch from undergoing repeated freeze-thaw cycles and limits atmospheric exposure to only the amount needed for a single experiment.

  • Hermetic Sealing: Cap the vials tightly with PTFE-lined septa. Wrap the caps with Parafilm to provide a secondary physical moisture barrier.

  • Desiccation & Storage: Place the sealed vials into a secondary vacuum-sealed bag or a small desiccator box containing indicating silica gel. Store the entire assembly in a -20°C freezer.

StorageWorkflow Start Bulk Material Glovebox Glovebox Transfer (Argon Atm) Start->Glovebox Vials Amber Glass Vials Glovebox->Vials Seal PTFE Seal & Parafilm Vials->Seal Desiccator Secondary Desiccator Seal->Desiccator Freezer -20°C Storage Desiccator->Freezer

Step-by-step inert atmosphere aliquoting and long-term storage workflow.

References

  • LookChem. "1H-Pyrrole-2-carboxylic acid, 5-nitro- | CAS 13138-72-2." LookChem Chemical Database. Available at:[Link]

  • Journal of the American Chemical Society. "Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid." ACS Publications. Available at:[Link]

  • Journal of Theoretical and Computational Chemistry. "The Mechanism of Acid-Catalyzed Decarboxylation of Pyrrole-2-Carboxylic Acid: Insights from Cluster-Continuum Model Calculations." World Scientific Publishing. Available at:[Link]

  • The Journal of Physical Chemistry A. "Relaxation and Photochemistry of Nitroaromatic Compounds: Intersystem Crossing through 1ππ* to Higher 3ππ* States, and NO• Dissociation." ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Amide Coupling with 5-Nitro-1H-pyrrole-2-carboxylic Acid

This guide provides in-depth troubleshooting for common failures encountered during amide coupling reactions with 5-nitro-1H-pyrrole-2-carboxylic acid. The inherent electronic properties of this substrate present unique...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for common failures encountered during amide coupling reactions with 5-nitro-1H-pyrrole-2-carboxylic acid. The inherent electronic properties of this substrate present unique challenges that require careful consideration of reagents and reaction conditions for a successful synthesis.

Understanding the Challenge: The Electron-Deficient Nature of 5-Nitro-1H-pyrrole-2-carboxylic Acid

The primary obstacle in amide coupling with 5-nitro-1H-pyrrole-2-carboxylic acid stems from the strong electron-withdrawing nature of the nitro group.[1][2][3] This has two significant consequences:

  • Increased Acidity and Reduced Nucleophilicity: The nitro group enhances the acidity of the carboxylic acid proton, but more importantly, it deactivates the pyrrole ring, making it electron-deficient.[1][4] This electronic effect can influence the reactivity of the carboxylic acid itself during activation.

  • Susceptibility to Nucleophilic Attack: The electron-deficient pyrrole ring is more susceptible to nucleophilic attack, which can lead to undesired side reactions.[1]

These factors often result in sluggish or incomplete reactions when using standard amide coupling protocols.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction with 5-nitro-1H-pyrrole-2-carboxylic acid is not proceeding to completion, or the yield is very low. What are the likely causes?

A1: This is a common issue and can be attributed to several factors:

  • Insufficient Carboxylic Acid Activation: Standard coupling reagents like DCC or EDC/HOBt may not be potent enough to efficiently activate the electron-deficient carboxylic acid.[5][7] The formation of the active ester intermediate can be slow and reversible.

  • Poor Nucleophilicity of the Amine: If your amine is also electron-deficient (e.g., an aniline with electron-withdrawing substituents), the coupling will be even more challenging due to the reduced nucleophilicity of the amine.[5][6]

  • Suboptimal Reaction Conditions: Inadequate choice of solvent, base, or temperature can hinder the reaction rate and lead to decomposition of reagents or products.

  • Solubility Issues: 5-nitro-1H-pyrrole-2-carboxylic acid may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and poor reactivity.

Q2: I am observing multiple spots on my TLC, suggesting side product formation. What are the possible side reactions?

A2: Side reactions can be a significant problem. Potential side products include:

  • N-Acylurea Formation: When using carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, consuming the activated acid.

  • Decomposition of the Starting Material: Under harsh basic or high-temperature conditions, the nitro-pyrrole scaffold may be unstable.

  • Guanidinylation of the Amine: With uronium-based coupling reagents like HBTU or HATU, a side reaction can occur where the amine is guanidinylated, rendering it unreactive for the desired amide bond formation.

Q3: Which coupling reagents are most effective for this challenging substrate?

A3: For electron-deficient carboxylic acids, more potent activating agents are generally required.[8] Consider the following options, moving from standard to more robust reagents:

Coupling Reagent SystemAdditive(s)BaseKey Advantages & ConsiderationsCommon Side Reactions
EDC / HOBt HOBt or NHSDIPEA, Et3NWater-soluble byproducts, cost-effective. Often a good starting point but may be too slow.[5][9]N-acylurea formation, incomplete reaction.
HATU NoneDIPEA, 2,4,6-CollidineHighly efficient, low racemization.[8] Often the reagent of choice for difficult couplings.[10]Guanidinylation of the primary amine. Can be minimized by careful control of stoichiometry and addition order.
COMU NoneDIPEAHigh reactivity, good solubility, and byproducts are often water-soluble, simplifying workup.[11]Potential for side reactions if not handled correctly.
Acyl Halide Formation SOCl₂, Oxalyl ChloridePyridine, Et3NGenerates a highly reactive acyl chloride. Often effective when other methods fail.Harsh conditions, potential for side reactions with sensitive functional groups. SOCl₂ is toxic.[12]
Q4: What is the optimal order of reagent addition?

A4: The order of addition is critical to minimize side reactions. The recommended procedure is pre-activation of the carboxylic acid:

  • Dissolve the 5-nitro-1H-pyrrole-2-carboxylic acid in an appropriate solvent (e.g., DMF, NMP).

  • Add the coupling reagent (e.g., HATU) and the base (e.g., DIPEA).

  • Stir for a short period (5-15 minutes) to allow for the formation of the activated ester.

  • Add the amine to the pre-activated mixture.

This sequence ensures that the concentration of the highly reactive activated species is high when the amine is introduced, favoring the desired amide bond formation over side reactions.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling (Recommended Starting Point)

This protocol is often successful for challenging amide couplings.

Materials:

  • 5-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous DMF or NMP

Procedure:

  • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add 5-nitro-1H-pyrrole-2-carboxylic acid.

  • Add anhydrous DMF to dissolve the acid. Gentle warming may be necessary.

  • Add HATU to the solution and stir.

  • Add DIPEA and stir the mixture at room temperature for 15 minutes for pre-activation.

  • Add the amine to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction may take from a few hours to overnight.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Acyl Chloride Formation and Coupling

Use this protocol when other methods have failed.

Materials:

  • 5-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.5 - 2.0 eq) or Thionyl chloride (SOCl₂)

  • Catalytic DMF (1-2 drops)

  • Anhydrous DCM or THF

  • Amine (1.2 eq)

  • Pyridine or Triethylamine (Et₃N) (2.0 - 3.0 eq)

Procedure:

  • Acyl Chloride Formation:

    • Suspend 5-nitro-1H-pyrrole-2-carboxylic acid in anhydrous DCM under an inert atmosphere.

    • Add a catalytic amount of DMF.

    • Slowly add oxalyl chloride or thionyl chloride at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the amine and pyridine or Et₃N in anhydrous DCM.

    • Slowly add the acyl chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work-up:

      • Quench the reaction with water.

      • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

      • Purify by column chromatography.

Visualization of Key Concepts

AmideCouplingWorkflow Start Start: Reaction Failure CheckActivation Insufficient Activation? Start->CheckActivation CheckNucleophile Weak Nucleophile? CheckActivation->CheckNucleophile No UseStrongerReagent Switch to HATU/COMU CheckActivation->UseStrongerReagent Yes CheckConditions Suboptimal Conditions? CheckNucleophile->CheckConditions No IncreaseEquivalents Increase Amine Equivalents (1.5-2.0x) CheckNucleophile->IncreaseEquivalents Yes OptimizeSolvent Use DMF/NMP, Increase Temperature CheckConditions->OptimizeSolvent Yes AcylChloride Form Acyl Chloride (SOCl2/Oxalyl Chloride) UseStrongerReagent->AcylChloride Still Fails Success Successful Coupling UseStrongerReagent->Success AcylChloride->Success IncreaseEquivalents->Success OptimizeSolvent->Success

Caption: Troubleshooting workflow for amide coupling failures.

HATU_Mechanism CarboxylicAcid R-COOH (5-Nitro-1H-pyrrole-2-carboxylic acid) ActiveEster O-Acyl(tetramethyl)isouronium (Activated Ester) CarboxylicAcid->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Amine R'-NH2 Amine->Tetrahedral Amide R-CO-NHR' (Amide Product) Tetrahedral->Amide Byproduct Tetramethylurea Tetrahedral->Byproduct

Sources

Optimization

Technical Support Center: HPLC Method Development for 5-Nitro-1H-Pyrrole-2-Carboxylic Acid Impurity Profiling

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, stability-indicating HPLC methods f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 5-nitro-1H-pyrrole-2-carboxylic acid (5-NP2CA) and its process-related impurities.

Developing an impurity profile for nitro-pyrrole derivatives requires a deep understanding of their physicochemical properties. This guide synthesizes field-proven analytical strategies with fundamental chromatographic theory to help you troubleshoot and optimize your workflows.

I. Core Principles & Method Design

The structural nature of 5-NP2CA—a highly polar molecule featuring an acidic carboxylic acid moiety and a nitro-substituted pyrrole ring—dictates the boundaries of method development. Because impurities often include unnitrated precursors, positional isomers (e.g., 4-nitro-1H-pyrrole-2-carboxylic acid), and degradation products, a systematic Analytical Quality by Design (AQbD) approach is highly recommended to ensure method robustness[1].

Workflow step1 1. Define Target Profile (5-NP2CA & Impurities) step2 2. Column & pH Screening (Orthogonal Selectivity) step1->step2 step3 3. Gradient Optimization (AQbD Framework) step2->step3 step4 4. Method Validation (ICH Q2 Parameters) step3->step4

Fig 1. Systematic AQbD workflow for 5-NP2CA impurity profiling.

II. Frequently Asked Questions (FAQs)

Q1: Why does 5-nitro-1H-pyrrole-2-carboxylic acid show poor retention and severe peak tailing on standard C18 columns? Expert Insight: The root cause is the ionization state of the analyte. The carboxylic acid group on 5-NP2CA has a pKa of approximately 3.0 to 4.0. If your mobile phase pH is near or above this pKa, the molecule exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. This dual-state existence causes peak broadening, tailing, and poor retention on hydrophobic C18 stationary phases. Solution: You must suppress ionization by maintaining the mobile phase pH strictly at 2.0–2.5. This is typically achieved using acidic modifiers like 0.1% Trifluoroacetic acid (TFA), 0.1% Formic acid, or Phosphoric acid[2].

Q2: How do I separate positional isomers (e.g., 4-nitro vs. 5-nitro-1H-pyrrole-2-carboxylic acid)? Expert Insight: Positional isomers possess identical molecular weights and nearly identical hydrophobicities, making them notoriously difficult to separate via simple isocratic elution. Solution: Employ a combination of a shallow gradient ramp and orthogonal column chemistry. Columns with π-π interaction capabilities (such as Phenyl-Hexyl) or mixed-mode reverse-phase columns with low silanol activity[2] can differentiate the subtle electronic differences in the nitro-aromatic systems. Furthermore, optimizing the column temperature is critical, as temperature differentially affects the mass transfer kinetics of the isomers[1].

Q3: Is this method compatible with LC-MS for unknown impurity identification? Expert Insight: It depends on your acidic modifier. While TFA provides excellent peak shape for 5-NP2CA[3], it causes severe ion suppression in mass spectrometry. Solution: For MS-compatible applications, substitute TFA or Phosphoric acid with 0.05% – 0.1% Formic acid[2].

III. Troubleshooting Guide: Common Experimental Issues

Troubleshooting issue Issue: Poor Retention or Peak Tailing of 5-NP2CA check1 Check Mobile Phase pH issue->check1 check2 Check Stationary Phase issue->check2 sol1 Lower pH to 2.0-2.5 (0.1% TFA or Formic Acid) check1->sol1 pH > pKa (~3.5) sol2 Use Mixed-Mode or Low-Silanol C18 Column check2->sol2 Secondary Interactions

Fig 2. Diagnostic logic tree for resolving poor retention and peak tailing.

Issue 1: Baseline Drift During Gradient Elution at Low UV Wavelengths
  • Symptom: The chromatographic baseline rises significantly as the percentage of the organic modifier (Acetonitrile) increases.

  • Root Cause: If you are using TFA as an ion-pairing agent and monitoring at < 220 nm, the changing concentration of TFA during the gradient alters the background absorbance.

  • Corrective Action: Shift the detection wavelength to 254 nm. The nitro-pyrrole chromophore absorbs strongly at this wavelength, whereas the background absorbance of the acidic modifiers is negligible.

Issue 2: Late-Eluting Unknown Peaks in Blank Injections
  • Symptom: Ghost peaks appear in the chromatogram even when injecting pure diluent.

  • Root Cause: Highly retained hydrophobic impurities from previous analyses or degraded mobile phase components are eluting during the high-organic phase of the gradient.

  • Corrective Action: Ensure your gradient incorporates a "wash step" (e.g., 95% Organic) at the end of the run, followed by a sufficient re-equilibration time (at least 5-10 column volumes) before the next injection[4].

IV. Validated Experimental Protocol: Impurity Profiling

To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to verify chromatographic performance prior to sample analysis.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of MS-grade Formic Acid to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of MS-grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

Step 2: Chromatographic Setup
  • Column: High-density C18 or Phenyl-Hexyl column (150 mm × 4.6 mm, 3 µm particle size) with low silanol activity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Strictly controlled to ensure reproducible isomer separation).

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Step 3: Sample Preparation
  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20, v/v).

  • Standard Preparation: Dissolve 5-NP2CA reference standard in the diluent to achieve a concentration of 1.0 mg/mL. Sonicate if necessary to ensure complete dissolution.

  • Impurity Spiking (For Validation): Spike known impurities (e.g., 4-nitro isomer, unnitrated pyrrole-2-carboxylic acid) at the 0.1% specification level (1.0 µg/mL) relative to the main peak.

Step 4: Gradient Execution

Execute the separation using the optimized gradient profile detailed in Table 1 .

Step 5: System Suitability Testing (SST)

Inject the spiked standard mixture in triplicate. The system is only validated for use if it meets the criteria outlined in Table 2 .

V. Quantitative Data & System Suitability Criteria

Table 1: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.0955Initial Hold
5.0955Isocratic Hold
20.04060Shallow Ramp (Isomer Separation)
25.0595Column Wash
30.0595Column Wash Hold
31.0955Return to Initial
40.0955Re-equilibration

Table 2: System Suitability Criteria (Self-Validating Metrics)

ParameterTarget Acceptance CriteriaCausality / Rationale
Resolution ( Rs​ ) ≥1.5 (between isomers)Ensures baseline separation for accurate integration of closely eluting positional isomers.
Tailing Factor ( Tf​ ) ≤1.5 for 5-NP2CAVerifies that secondary interactions (e.g., silanol activity) and ionization are adequately suppressed.
Theoretical Plates ( N ) ≥5000 Confirms column efficiency and optimal mass transfer kinetics.
%RSD of Peak Area ≤2.0% (n=5)Ensures injection precision and detector stability.

VI. References

  • Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column. sielc.com. Available at:

  • Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent. nih.gov. Available at:

  • Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. nih.gov. Available at:

  • Method Development for Drug Impurity Profiling: Part 1. chromatographyonline.com. Available at:

Sources

Troubleshooting

Technical Support Center: Reducing Regioisomer Impurities in Pyrrole Carboxylic Acid Nitration

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common and often complex challenges encountered during the electrophilic nitra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common and often complex challenges encountered during the electrophilic nitration of pyrrole carboxylic acids. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section tackles the fundamental principles governing the nitration of pyrrole carboxylic acids. Understanding why certain outcomes occur is the first step toward controlling them.

Q1: Why is the nitration of pyrrole derivatives, particularly pyrrole carboxylic acids, so challenging?

The difficulty arises from the inherent chemical nature of the pyrrole ring. The pyrrole ring is exceptionally electron-rich due to the participation of the nitrogen atom's lone pair of electrons in the aromatic π-system.[1][2] This high electron density makes it far more reactive towards electrophiles than benzene.[2][3]

Consequently, several challenges emerge:

  • Extreme Reactivity: The reaction can be violent and difficult to control. Harsh nitrating conditions, such as the classic nitric acid/sulfuric acid mixture used for benzene, often lead to degradation, over-nitration, and the formation of polymeric tars.[1][4][5][6]

  • Acid Sensitivity: Pyrrole and its derivatives are prone to acid-catalyzed polymerization.[2][5][6] The strong acids typically used to generate the nitronium ion (NO₂⁺) can protonate the pyrrole ring, leading to a cascade of side reactions.

  • Deactivating Substituents: A carboxylic acid group is an electron-withdrawing group (EWG), which deactivates the aromatic ring, making the reaction less facile than with unsubstituted pyrrole. This deactivation, combined with the ring's inherent sensitivity, creates a narrow experimental window for success.

Q2: I am nitrating 1H-pyrrole-2-carboxylic acid. Which regioisomers should I expect and why?

When nitrating 1H-pyrrole-2-carboxylic acid, you should anticipate a mixture of two primary regioisomers: 5-nitro-1H-pyrrole-2-carboxylic acid and 4-nitro-1H-pyrrole-2-carboxylic acid .

The formation of these isomers is a result of competing electronic and directing effects:

  • Inherent Pyrrole Reactivity: In an unsubstituted pyrrole, electrophilic attack is strongly favored at the C2 (or α) position. This is because the carbocation intermediate formed by attack at C2 can be stabilized by three resonance structures, whereas attack at the C3 (or β) position yields an intermediate with only two resonance structures.[2][3][7] In your substrate, the C2 position is already occupied, so the electronically analogous and highly reactive position is C5.

  • Directing Effect of the Carboxylic Acid Group: The -COOH group at C2 is an electron-withdrawing, deactivating group. In classical aromatic chemistry, such groups are meta-directors.[8][9] Relative to the C2 position, the C4 position is meta, while the C3 and C5 positions are ortho and para-like, respectively. Therefore, the -COOH group electronically directs the incoming electrophile toward the C4 position.

The final product ratio is a balance between the pyrrole ring's intrinsic preference for attack at the C5 position and the carboxylic acid's directing effect towards the C4 position. Typically, the inherent activation of the C5 position by the nitrogen heteroatom is a powerful influence, often making the 5-nitro isomer the major product under kinetic control.[7]

Q3: What is the mechanistic basis for the formation of the 5-nitro vs. the 4-nitro isomer?

The regioselectivity is determined by the relative stability of the cationic intermediates (also known as Wheland intermediates or sigma complexes) formed during the rate-determining step of the electrophilic aromatic substitution.

  • Attack at C5: When the nitronium ion (NO₂⁺) attacks the C5 position, the resulting positive charge is delocalized over three atoms, including the nitrogen, via resonance. This extensive delocalization provides significant stabilization.

  • Attack at C4: Attack at the C4 position results in an intermediate where the positive charge is delocalized over only two carbon atoms. The nitrogen atom does not directly participate in stabilizing the positive charge in the same way.

Because the intermediate for C5-nitration is more stable, the activation energy required to reach it is lower. This makes the reaction pathway leading to the 5-nitro isomer kinetically faster.[3][7]

G cluster_start Reactants cluster_path1 Pathway 1: C5 Attack (Kinetically Favored) cluster_path2 Pathway 2: C4 Attack Pyrrole 1H-Pyrrole-2-Carboxylic Acid Intermediate5 More Stable Cationic Intermediate (3 Resonance Structures) Pyrrole->Intermediate5 Attack at C5 Intermediate4 Less Stable Cationic Intermediate (2 Resonance Structures) Pyrrole->Intermediate4 Attack at C4 NO2 NO₂⁺ (from Acetyl Nitrate) Product5 5-Nitro-1H-pyrrole-2-carboxylic acid (Major Product) Intermediate5->Product5 Deprotonation Product4 4-Nitro-1H-pyrrole-2-carboxylic acid (Minor Product) Intermediate4->Product4 Deprotonation

Caption: Mechanism of regioisomer formation.

Troubleshooting Guide

This section provides practical solutions to common experimental problems in a direct question-and-answer format.

Issue 1: My reaction is producing low yields and a significant amount of black, insoluble tar.
  • Probable Cause: Your reaction conditions are too harsh, leading to acid-catalyzed polymerization and degradation of the pyrrole ring.[2][5]

  • Solution A: Strict Temperature Control. The nitration of pyrroles is highly exothermic. It is critical to maintain a low temperature throughout the reaction, especially during the addition of the nitrating agent. Pre-cool your substrate solution to between -10 °C and 0 °C and maintain this temperature for the duration of the reaction.

  • Solution B: Use a Milder Nitrating Agent. Absolutely avoid mixtures of nitric and sulfuric acid. The reagent of choice is acetyl nitrate , prepared in situ by cautiously adding fuming nitric acid to acetic anhydride at low temperatures.[1][4][10] This provides a less acidic medium and a controlled release of the electrophile.

Issue 2: The ratio of the undesired 4-nitro isomer is too high. How can I improve selectivity for the 5-nitro product?
  • Probable Cause: The reaction conditions are allowing the thermodynamically influenced pathway (or side reactions) to compete more effectively with the kinetically favored C5-nitration.

  • Solution A: Lower the Reaction Temperature. Kinetic control is generally favored at lower temperatures.[11][12] By running the reaction at the lower end of the feasible range (e.g., -15 °C to -5 °C), you can increase the rate difference between the C5 and C4 attack, potentially improving the ratio in favor of the 5-nitro (kinetic) product.

  • Solution B: Optimize Solvent and Addition Rate. The polarity of the solvent can influence the stability of the transition states. While acetic anhydride is standard, exploring other inert co-solvents may alter the product ratio. Additionally, a very slow, dropwise addition of the nitrating agent ensures a low steady-state concentration of the electrophile, which can favor the more reactive C5 site.

Issue 3: I am struggling to separate the 4-nitro and 5-nitro isomers after the reaction.
  • Probable Cause: The two regioisomers are both polar carboxylic acids and often have very similar polarities, making them co-elute in standard column chromatography.

  • Solution A: High-Performance Liquid Chromatography (HPLC). For analytical and small-scale preparative work, HPLC offers superior resolving power compared to standard column chromatography.[13] A systematic screen of different columns (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers can achieve baseline separation.

  • Solution B: Derivatization Prior to Separation. Convert the mixture of carboxylic acids into their corresponding methyl or ethyl esters. The esters are less polar and often have more significant differences in their physical properties (crystallinity, polarity) than the parent acids. This can make them much easier to separate by standard silica gel chromatography.[14] Following separation, the pure ester isomers can be easily hydrolyzed back to the desired carboxylic acids.

  • Solution C: Fractional Crystallization. If one isomer is significantly more abundant or has a much lower solubility in a particular solvent system, fractional crystallization can be an effective, scalable purification method. Experiment with various solvents to identify one that preferentially crystallizes the desired isomer.

G start Poor Nitration Result q1 What is the main issue? start->q1 low_yield Low Yield / Tar Formation q1->low_yield  Yield poor_ratio Poor Regioisomer Ratio q1->poor_ratio  Selectivity cause_harsh Cause: Harsh Conditions (Temp too high, Strong Acid) low_yield->cause_harsh cause_kinetics Cause: Competing Pathways (Kinetic vs. Thermodynamic) poor_ratio->cause_kinetics sol_temp Solution: Maintain Temp at -10°C to 0°C cause_harsh->sol_temp sol_reagent Solution: Use Acetyl Nitrate in Acetic Anhydride cause_harsh->sol_reagent sol_lower_temp Solution: Lower Temp further to favor Kinetic Product cause_kinetics->sol_lower_temp sol_protect Advanced: Use N-Protecting Group to alter electronics/sterics cause_kinetics->sol_protect

Caption: Troubleshooting workflow for pyrrole nitration.

Experimental Protocols
Protocol 1: Standardized Nitration of 1H-Pyrrole-2-Carboxylic Acid

This protocol is a baseline procedure likely to yield a mixture of 5-nitro and 4-nitro isomers.

Materials:

  • 1H-Pyrrole-2-carboxylic acid

  • Acetic Anhydride (Ac₂O)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice-salt bath or cryocooler

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1H-pyrrole-2-carboxylic acid (1.0 eq) in acetic anhydride (10 mL per gram of substrate).

  • Cooling: Cool the solution to -10 °C using an ice-salt bath.

  • Prepare Nitrating Agent: In a separate flask, prepare the acetyl nitrate reagent by slowly adding fuming nitric acid (1.1 eq) to a stirred, cooled (0 °C) volume of acetic anhydride (3 mL per gram of substrate). Caution: This addition is highly exothermic. Prepare this reagent immediately before use.

  • Nitration: Add the freshly prepared acetyl nitrate solution dropwise to the cooled pyrrole solution via the dropping funnel. Ensure the internal temperature does not rise above -5 °C throughout the addition.

  • Reaction: Stir the reaction mixture at -5 °C to 0 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.

  • Drying: Dry the solid product under vacuum to yield the crude mixture of nitrated pyrrole carboxylic acids.

Protocol 2: Analysis of Regioisomer Ratio by ¹H NMR Spectroscopy

Procedure:

  • Sample Prep: Dissolve a small, accurately weighed amount of the crude, dried product in a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 30s) to allow for accurate integration.

  • Analysis: The aromatic protons on the pyrrole ring for the 4-nitro and 5-nitro isomers will appear as distinct doublets.

    • 5-Nitro Isomer: Expect two doublets for H3 and H4.

    • 4-Nitro Isomer: Expect two doublets for H3 and H5.

    • Identify a unique, well-resolved signal for each isomer. For instance, the proton adjacent to the nitro group will be significantly downfield shifted.

  • Calculation: Integrate the area of the unique signal for the 4-nitro isomer (Integral A) and the unique signal for the 5-nitro isomer (Integral B). The molar ratio is calculated as:

    • % 5-nitro isomer = [Integral B / (Integral A + Integral B)] * 100

    • % 4-nitro isomer = [Integral A / (Integral A + Integral B)] * 100

Data Summary: Factors Influencing Regioselectivity
FactorConditionExpected OutcomeRationale
Temperature Low (-10°C to 0°C)Higher ratio of 5-nitro isomerFavors the kinetically controlled product, which forms via the more stable carbocation intermediate.[11][12]
High (>25°C)Lower selectivity, increased polymerizationIncreased energy allows the higher activation barrier for C4 attack to be overcome more easily; high risk of decomposition.[15]
Nitrating Agent Acetyl NitrateControlled reaction, mixture of isomersMild, standard reagent for nitrating sensitive heterocycles.[4][10]
HNO₃ / H₂SO₄Decomposition / TarExcessively harsh and acidic, leading to polymerization.[1][5]
N-H Protection Bulky Group (e.g., TIPS)Potential increase in 4-nitro isomerA bulky group on the nitrogen can sterically hinder electrophilic attack at the adjacent C5 position, favoring the less hindered C4 position.[5][16]
References
  • Pyrrole Nitration Overview . Available at: [Link]

  • Mechanism of Pyrrole Nitration . Homework.Study.com. Available at: [Link]

  • Directing Effects in Substituted Pyrroles . Pearson. Available at: [Link]

  • Common Substitution Reactions of Pyrrole . Dehong Biotechnology Blog. Available at: [Link]

  • Pyrrole Reactions . Wikipedia. Available at: [Link]

  • Nitration of Pyrrole Discussion . Chemistry Stack Exchange. Available at: [Link]

  • Heterocyclic Compounds Chemistry . Available at: [Link]

  • Electrophilic Aromatic Directing Groups . Wikipedia. Available at: [Link]

  • Regioselectivity in Electrophilic Substitution of Pyrrole . Chemistry Stack Exchange. Available at: [Link]

  • Kinetic versus Thermodynamic Control of Reactions . Organic Chemistry, 2nd Ed. Available at: [Link]

  • Kinetic vs. Thermodynamic Control of Reactions . Chemistry LibreTexts. Available at: [Link]

  • Separation Methods for Pyrrole and its Mixtures . Biosynce Blog. Available at: [Link]

  • General Procedures for the Purification of Carboxylic Acids . Chempedia - LookChem. Available at: [Link]

  • Electrophilic Substitution in Pyrrole . Available at: [Link]

  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation) . Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Production of 5-nitro-1H-pyrrole-2-carboxylic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-nitro-1H-pyrrole-2-carboxylic acid. As a nitroaromatic compound, t...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-nitro-1H-pyrrole-2-carboxylic acid. As a nitroaromatic compound, this synthesis involves significant energetic hazards that demand rigorous safety protocols and a thorough understanding of the reaction dynamics. This document is structured to provide direct, actionable answers to common challenges encountered during process development and scale-up.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on root causes and providing validated solutions.

Question 1: My nitration reaction is resulting in a low yield of the desired 5-nitro-1H-pyrrole-2-carboxylic acid. What are the likely causes and how can I improve it?

Answer:

Low yield in this nitration is a common issue stemming from several potential factors, primarily related to reaction control and substrate stability.

  • Causality: The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to both nitration and oxidation under the harsh conditions of mixed acid (HNO₃/H₂SO₄). If the reaction temperature is too high or the addition of the nitrating agent is too fast, side reactions such as oxidation or the formation of polymeric tars can significantly consume your starting material and reduce the yield. Furthermore, incomplete reaction due to insufficient mixing or incorrect stoichiometry can also be a cause.

  • Step-by-Step Resolution Protocol:

    • Verify Reagent Quality: Ensure the 1H-pyrrole-2-carboxylic acid starting material is of high purity. Impurities can catalyze decomposition. Use fresh, properly titrated nitric and sulfuric acids.

    • Optimize Temperature Control: Maintain a strict low-temperature profile (e.g., -5 to 5 °C) during the addition of the nitrating agent. This is critical for dissipating the reaction exotherm. Use a cryostat or an ice/salt bath for precise temperature management.

    • Control Reagent Addition: Add the nitrating agent (or the substrate solution) dropwise to the reaction mixture with vigorous stirring. A slow, controlled addition rate prevents localized temperature spikes that can lead to degradation.

    • Consider an Alternative Nitrating System: If mixed acid proves too aggressive, consider a milder nitrating agent. A well-documented alternative for sensitive substrates is the use of fuming nitric acid in acetic anhydride or glacial acetic acid, which can improve selectivity.[1]

    • Implement In-Process Monitoring: Use High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product.[2] This allows you to determine the optimal reaction time and quench the reaction before significant product degradation occurs.

Question 2: I'm observing significant amounts of impurities, which I suspect are polynitrated byproducts. How can I improve the regioselectivity of the reaction?

Answer:

The formation of polynitrated species is a classic challenge in nitration chemistry, driven by the activating effect of the pyrrole ring.[3]

  • Causality: The initial nitro group is deactivating, but the pyrrole ring itself is highly activated, making it susceptible to further nitration if reaction conditions are not precisely controlled. An excess of the nitrating agent, elevated temperatures, or prolonged reaction times can all favor the formation of dinitrated or even trinitrated impurities.

  • Step-by-Step Resolution Protocol:

    • Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess, but no more than 1.05-1.1 equivalents, of nitric acid. Accurate titration of your nitric acid source is essential for achieving this control on a larger scale.[4]

    • Reverse Addition: Consider a "reverse addition" protocol where the substrate solution is added slowly to the nitrating mixture. This ensures that the substrate is never present in high concentration with an excess of the nitrating agent, minimizing the chance for polynitration.

    • Continuous Flow Chemistry: For scale-up, transitioning from a batch reactor to a continuous flow microreactor or meso-scale flow reactor is the most effective strategy for controlling selectivity.[1][5][6] Flow reactors offer superior heat and mass transfer, allowing for precise control over temperature and residence time, which dramatically reduces the formation of byproducts.[6]

Question 3: How do I assess and control the risk of a thermal runaway reaction during scale-up?

Answer:

This is the most critical safety question for this process. Nitration reactions are highly exothermic, and a failure to manage the heat of reaction can lead to a catastrophic thermal runaway.[4][5]

  • Causality: The heat generated by the reaction can increase the reaction rate, which in turn generates more heat. If the rate of heat generation exceeds the rate of heat removal by the cooling system, the temperature will rise uncontrollably, potentially leading to boiling of the solvent, over-pressurization, and explosive decomposition of the nitro-organic compounds.

  • Hazard Assessment & Control Protocol:

    • Calorimetric Screening (Mandatory): Before any scale-up, perform a thorough thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).[7]

      • DSC: This will determine the onset temperature of decomposition for your starting material, product, and reaction mixture. This data is crucial for defining the maximum safe operating temperature.

      • Reaction Calorimetry (RC1e or similar): This technique measures the heat flow of the reaction in real-time under process conditions. It provides critical data on the total heat of reaction, the rate of heat release, and the heat accumulation, which are essential for designing a safe and effective cooling system for your chosen scale.[4]

    • Calculate Maximum Temperature of the Synthetic Reaction (MTSR): Using reaction calorimetry data, calculate the MTSR. This is the maximum temperature the reaction mixture could reach if the cooling system were to fail completely. The MTSR must be significantly lower than the decomposition onset temperature determined by DSC.[4]

    • Engineer for Safety:

      • Reactor Choice: For larger scales, a jacketed glass reactor with a high surface-area-to-volume ratio is necessary for efficient heat transfer. However, the safest approach is to use a continuous flow reactor, which minimizes the reaction volume and maximizes heat exchange efficiency.[1]

      • Emergency Quenching: Have a pre-planned and tested emergency quenching procedure. This typically involves a separate vessel containing a cold, inert solvent or a quenching agent that can be rapidly introduced to the reactor to stop the reaction and absorb heat.

Frequently Asked Questions (FAQs)

Q: What are the absolute critical safety considerations when handling and storing 5-nitro-1H-pyrrole-2-carboxylic acid?

A: Given the presence of a nitro group, 5-nitro-1H-pyrrole-2-carboxylic acid must be treated as a potentially energetic and explosive material.[7][8]

  • Handling: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, a face shield, and gloves.[9] Use non-sparking tools (e.g., wooden or plastic spatulas) and avoid grinding the material, which can initiate decomposition through friction.[9] All operations should be conducted behind a blast shield in a well-ventilated fume hood.

  • Storage: Store the material in the smallest practical quantities. Do not store more than 5 grams of any lab-synthesized energetic material without specific institutional approval.[10] It should be kept in a cool, dry, and well-ventilated area, away from heat, shock, friction, and sources of ignition.[8][10] Store in a designated, explosion-proof refrigerator if reduced temperature storage is required.[10] Ensure containers are properly labeled with the substance identity and hazard warnings.[7]

Q: Which analytical techniques are recommended for quality control of the final product?

A: A combination of techniques is required to ensure the identity, purity, and stability of the final compound.

Technique Purpose Typical Observations / Parameters
HPLC/UPLC Purity assessment and quantification of impurities.Reverse-phase column (e.g., C18) with a mobile phase of acetonitrile/water with an acid modifier like formic acid.[11] Detect at a suitable UV wavelength.
¹H and ¹³C NMR Structural confirmation and identification of impurities.The spectra should be clean and match the expected chemical shifts and coupling constants for the desired structure.[12]
FT-IR Spectroscopy Confirmation of functional groups.Look for characteristic peaks for N-H, C=O (carboxylic acid), and N-O (nitro group) stretches.
Mass Spectrometry Molecular weight confirmation.Electrospray ionization (ESI) in negative mode should show the [M-H]⁻ ion.
DSC Thermal stability assessment.Determines the melting point and onset of thermal decomposition, which is a critical safety parameter for the isolated solid.[7]

Q: What is the recommended best practice for purification on a multi-gram scale?

A: Recrystallization is the most common and scalable method for purifying solid organic compounds.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either very soluble or insoluble at all temperatures. A solvent screen using small amounts of the crude product is essential. Potential starting points could include water, ethanol, or ethyl acetate/hexane mixtures.

  • Safety During Recrystallization: Be aware that cooling crystallization experiments too slowly can sometimes lead to the formation of large, less stable crystals of energetic materials. Conversely, crash-cooling can trap impurities. A controlled, stirred cooling process is often optimal.[9] Always perform recrystallization behind a blast shield. Never heat the solid material directly; use a heated solvent bath.

Q: How should I approach waste disposal for this process?

A: Waste streams from this synthesis are hazardous and must be handled with extreme care.

  • Acidic Waste: The spent nitrating mixture (H₂SO₄/HNO₃) is highly corrosive and oxidizing. It must be neutralized cautiously. A common procedure is to slowly pour the cold acid waste into a large volume of ice-water, and then slowly add a base (like sodium carbonate or sodium hydroxide) with cooling and stirring.

  • Organic Waste: Solvents used for extraction and purification should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated solvents as appropriate.

  • Solid Waste: Any residual 5-nitro-1H-pyrrole-2-carboxylic acid or heavily contaminated materials (e.g., filter paper) should be treated as reactive/energetic waste. Do not mix it with other solid waste. It should be wetted with a solvent like water or isopropanol to reduce its sensitivity before being placed in a designated container for energetic waste disposal.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[10] They can provide guidance on proper waste stream segregation and disposal procedures.

Visualized Workflows and Data

Safe Nitration Scale-Up Workflow

This diagram outlines the critical decision-making and operational flow for safely scaling up the nitration process.

cluster_0 Phase 1: Hazard Assessment cluster_1 Phase 2: Process Design & Optimization cluster_2 Phase 3: Scale-Up Execution cluster_3 Phase 4: Product Handling Lit_Review Literature Review (Hazards, Synthesis) DSC DSC Analysis (Decomposition Onset) Lit_Review->DSC RC Reaction Calorimetry (Heat Flow, MTSR) DSC->RC Batch_Opt Lab Scale Batch Optimization (1-5g) RC->Batch_Opt Safe Parameters Flow_Consider Evaluate Continuous Flow Reactor Option Batch_Opt->Flow_Consider SOP_Dev Develop Detailed SOP (Incl. Quench Plan) Flow_Consider->SOP_Dev Peer_Review Peer & Safety Review of Scale-Up Plan SOP_Dev->Peer_Review Submit Plan Pilot_Run Pilot Scale Run (e.g., 25g) Peer_Review->Pilot_Run Analysis In-Process & Final QC Analysis Pilot_Run->Analysis Purification Safe Purification (Recrystallization) Analysis->Purification Proceed if Specs Met Storage Secure Storage (Cool, Dry, Labeled) Purification->Storage Waste Hazardous Waste Disposal Purification->Waste

Caption: Logical workflow for the safe scale-up of nitration reactions.

Thermal Hazard Analysis Parameters (Illustrative)

This table presents example data that one might obtain from a thermal hazard analysis. Note: These are illustrative values and must be experimentally determined for your specific process.

Parameter Value Significance & Implication
Starting Material Decomposition Onset (DSC) > 200 °CProvides a high-temperature safety boundary for the starting material.
Product Decomposition Onset (DSC) 185 °CCritical Limit. The final reaction temperature and any downstream processing (e.g., drying) must stay well below this value.
Heat of Reaction (RC1e) -150 kJ/molIndicates a highly exothermic reaction requiring significant cooling capacity.
Max Temp of Synthetic Reaction (MTSR) 110 °CCalculated for a 50g scale batch at 5°C with cooling failure. This value is below the product decomposition onset, but high enough to warrant extreme caution and consideration of flow chemistry.

References

  • Handling and Storage of Chemicals. (n.d.). University of Ottawa. Retrieved from [Link]

  • Murray, J. I., Brown, D. B., Silva Elipe, M. V., & Caille, S. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(6), 1478–1485. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Energetic and spontaneously combustible substances: identification and safe handling. Approved Business. Retrieved from [Link]

  • Wang, T., et al. (2022). Scale-up and safety of toluene nitration in a meso-scale flow reactor. ResearchGate. Retrieved from [Link]

  • Chen, C., et al. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839–844. Retrieved from [Link]

  • Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec Ltd. Retrieved from [Link]

  • Industrial Perspectives on Energetic Materials. (2021). American Institute of Chemical Engineers. Retrieved from [Link]

  • Wang, Y., et al. (2022). Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. Molecules, 27(11), 3485. Retrieved from [Link]

  • Sources and references - Explosives and energetic materials. (n.d.). Hazards in Collections. Retrieved from [Link]

  • A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. (n.d.). University of Central Florida. Retrieved from [Link]

  • Ding, X., & Brimble, M. A. (2016). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Organic & Biomolecular Chemistry, 14(23), 5390–5401. Retrieved from [Link]

  • Herzon, S. B., et al. (2018). Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. The Journal of Organic Chemistry, 83(20), 12593–12613. Retrieved from [Link]

  • Gomas, S., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(8), 114-121. Retrieved from [Link]

  • Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. (2016). Request PDF. Retrieved from [Link]

  • 5-Nitro-1H-pyrrole-2-carboxylic acid. (n.d.). Merck. Retrieved from [Link]

  • Rolland, J., et al. (2022). Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives. Molecules, 27(7), 2163. Retrieved from [Link]

  • Pham, T. T., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ChemSusChem. Retrieved from [Link]

  • Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Bousquet, E., et al. (1983). Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography. Analytical Biochemistry, 131(1), 135-140. Retrieved from [Link]

  • Schlemmer, D., et al. (2021). Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. ChemistryOpen, 10(10), 1017-1022. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega, 7(5), 4414–4423. Retrieved from [Link]

  • Pyrrole - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved from [Link]

  • Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... (n.d.). ResearchGate. Retrieved from [Link]

  • pyrrole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Li, J., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. Chemistry Central Journal, 17(1), 1-11. Retrieved from [Link]

  • 1H-Pyrrole-2-carboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • Pyrrole-2-Carboxylic Acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Nitro- and 4-Nitro-1H-pyrrole-2-carboxylic Acid Isomers

Abstract This technical guide provides a detailed comparative analysis of the chemical reactivity of two key isomers: 5-nitro-1H-pyrrole-2-carboxylic acid and 4-nitro-1H-pyrrole-2-carboxylic acid. These compounds serve a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed comparative analysis of the chemical reactivity of two key isomers: 5-nitro-1H-pyrrole-2-carboxylic acid and 4-nitro-1H-pyrrole-2-carboxylic acid. These compounds serve as versatile building blocks in medicinal chemistry and materials science. Understanding their differential reactivity is crucial for optimizing synthetic routes and designing novel molecular architectures. This document synthesizes theoretical principles with available experimental data to offer researchers a predictive framework for the behavior of these isomers in various chemical transformations, including assessments of acidity, decarboxylation, and susceptibility to nucleophilic attack.

Introduction

Pyrrole-2-carboxylic acid and its derivatives are important scaffolds in the development of pharmaceuticals and agrochemicals.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, dramatically alters the electronic landscape of the pyrrole ring, thereby influencing the reactivity of the entire molecule.[2][3] The specific placement of this group—at either the C4 or C5 position relative to the carboxylic acid—creates two distinct isomers with nuanced but significant differences in their chemical behavior. This guide will dissect these differences, providing a foundational understanding for researchers working with these valuable synthetic intermediates.

Structural and Electronic Analysis

The primary determinant of reactivity in these isomers is the electronic interplay between the electron-rich pyrrole ring, the electron-withdrawing nitro group (-NO₂), and the carboxyl group (-COOH). The position of the nitro group dictates the extent and nature of its influence on the rest of the molecule through inductive and resonance effects.[4]

  • 5-Nitro-1H-pyrrole-2-carboxylic acid: In this isomer, the nitro group is in direct conjugation with the carboxylic acid group through the pyrrole ring system. This allows for direct delocalization of electron density from the ring onto the nitro group, which significantly impacts the acidity of the carboxylic proton and the stability of the corresponding carboxylate. The resonance structures show a delocalization pathway that directly involves the carbon atom attached to the carboxyl group.

  • 4-Nitro-1H-pyrrole-2-carboxylic acid: Here, the nitro group is not in direct conjugation with the C2-carboxyl group. Its electron-withdrawing effect is primarily exerted through induction and resonance that affects the overall electron density of the ring, but without the direct conjugative pull seen in the 5-nitro isomer. This leads to a different charge distribution and, consequently, different reactivity.

The diagram below illustrates the key structural difference and the flow of electron density.

G cluster_0 5-Nitro-1H-pyrrole-2-carboxylic acid cluster_1 4-Nitro-1H-pyrrole-2-carboxylic acid 5-nitro 5-nitro 4-nitro 4-nitro

Caption: Chemical structures of the two isomers.

Comparative Reactivity Analysis

Acidity of the Carboxylic Acid Proton

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups typically increase acidity by stabilizing the negative charge of the carboxylate.

  • Prediction: The 5-nitro isomer is predicted to be the stronger acid. The direct conjugation between the nitro and carboxylate groups in the 5-nitro anion provides a more effective pathway for delocalizing the negative charge, thus stabilizing the conjugate base to a greater extent than in the 4-nitro isomer.

  • Experimental Data: While direct comparative pKa studies are scarce, a predicted pKa value for 4-nitro-1H-pyrrole-2-carboxylic acid is 3.38 .[5] The pKa of the parent compound, pyrrole-2-carboxylic acid, has been reported but varies, while the parent pyrrole has a pKa of 17.5 for the N-H proton.[6] The predicted value for the 4-nitro isomer indicates a significant increase in acidity compared to typical carboxylic acids like acetic acid (pKa ~4.76), confirming the strong electron-withdrawing effect of the nitro-pyrrole system. We can anticipate the pKa of the 5-nitro isomer to be even lower (i.e., more acidic) due to the enhanced resonance stabilization.

Table 1: Physical and Acidity Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted pKa
5-nitro-1H-pyrrole-2-carboxylic acid C₅H₄N₂O₄156.10160-162[7]Not available (Predicted to be <3.38)
4-nitro-1H-pyrrole-2-carboxylic acid C₅H₄N₂O₄156.10Not specified3.38[5]
Decarboxylation

The decarboxylation of heteroaromatic carboxylic acids is a common reaction, often catalyzed by acid.[8][9] The mechanism for pyrrole-2-carboxylic acid involves protonation of the pyrrole ring, followed by an associative addition of water to the carboxyl group.[9] The stability of the intermediate formed after CO₂ loss is key. In a hypothetical thermal decarboxylation, the reaction would proceed via a carbanionic intermediate at the C2 position.

  • Prediction: 5-nitro-1H-pyrrole-2-carboxylic acid is expected to undergo decarboxylation more readily. The loss of CO₂ from the C2 position would generate a transient negative charge (or a protonated intermediate in acidic media) at C2. In the 5-nitro isomer, this intermediate is stabilized by the powerful inductive and resonance effects of the adjacent nitro group at C5. In the 4-nitro isomer, the nitro group is further away, offering less stabilization to the C2 intermediate.

The diagram below illustrates the relative stability of the decarboxylation intermediate.

G cluster_0 Decarboxylation of 5-Nitro Isomer cluster_1 Decarboxylation of 4-Nitro Isomer A 5-Nitropyrrole-2-carboxylate B Pyrrolyl Anion at C2 (Stabilized by adjacent NO2) A->B - CO2 C Higher Stability -> Faster Rate B->C Leads to D 4-Nitropyrrole-2-carboxylate E Pyrrolyl Anion at C2 (Less stabilization by distant NO2) D->E - CO2 F Lower Stability -> Slower Rate E->F Leads to

Caption: Predicted stability of decarboxylation intermediates.

Nucleophilic Acyl Substitution

Reactions at the carboxylic acid group, such as esterification or amidation, involve nucleophilic attack on the carbonyl carbon. The electrophilicity of this carbon is modulated by the electronic nature of the pyrrole ring.

  • Prediction: The carbonyl carbon of 5-nitro-1H-pyrrole-2-carboxylic acid will be more electrophilic. The strong and direct electron-withdrawing effect of the 5-nitro group will pull more electron density from the carboxyl group, making its carbonyl carbon more electron-deficient and thus more susceptible to attack by nucleophiles. Therefore, the 5-nitro isomer should react faster in esterification and amidation reactions under similar conditions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly deactivating nitro group can render the electron-rich pyrrole ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction not typical for unsubstituted pyrroles.[10] For SNAr to occur, the ring must be sufficiently electron-poor, and there must be a suitable leaving group.

  • Prediction: Both isomers could potentially undergo SNAr, but the position of attack would differ.

    • In the 5-nitro isomer , the C5 position is highly activated. If a good leaving group were present at C5, it could be displaced. More interestingly, the nitro group itself can sometimes act as a leaving group in highly activated systems.[10]

    • In the 4-nitro isomer , nucleophilic attack is most likely directed to the C5 position, which is ortho to the nitro group and activated by it. The C3 position (meta to the nitro group) would be less activated.[11]

  • Caveat: A significant competing reaction in the presence of a strong base is the deprotonation of the pyrrole N-H. This forms an anionic species, which deactivates the ring towards further nucleophilic attack. For this reason, SNAr reactions on nitropyrroles, such as the Vicarious Nucleophilic Substitution (VNS), often require N-alkylation to be effective.[12]

Experimental Protocols

To empirically validate the predicted differences in reactivity, the following experimental workflows are proposed.

Protocol: Comparative pKa Determination via Potentiometric Titration

This protocol provides a standardized method to determine the acid dissociation constant (pKa) for each isomer.

  • Preparation: Prepare 0.01 M solutions of both 4-nitro- and 5-nitro-1H-pyrrole-2-carboxylic acid in a 50:50 ethanol/water mixture. Prepare a standardized 0.05 M NaOH aqueous solution.

  • Calibration: Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Place 25.0 mL of the acid solution in a beaker with a magnetic stirrer. Insert the calibrated pH electrode.

  • Data Collection: Add the 0.05 M NaOH solution in 0.2 mL increments, recording the pH after each addition. Continue until the pH has stabilized in the basic region (~pH 11-12).

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). Perform the experiment in triplicate for each isomer.

Caption: Workflow for comparative pKa determination.

Protocol: Monitoring Decarboxylation Rate via HPLC

This protocol outlines a method to compare the relative rates of acid-catalyzed decarboxylation.

  • Reaction Setup: In separate sealed reaction vials, dissolve an equal, precise concentration (e.g., 5 mM) of each isomer in a solution of 1 M HCl in a 50:50 acetonitrile/water mixture.

  • Incubation: Place the vials in a heating block set to a constant temperature (e.g., 80 °C).

  • Sampling: At timed intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot from each vial. Immediately quench the reaction by neutralizing the aliquot with an equal volume of a saturated sodium bicarbonate solution.

  • HPLC Analysis: Analyze each quenched aliquot by reverse-phase HPLC with UV detection. Monitor the disappearance of the starting material peak (the carboxylic acid) over time.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer. The initial rate of reaction can be determined from the slope of this curve, allowing for a direct comparison of decarboxylation lability.

Conclusion

While both 4-nitro- and 5-nitro-1H-pyrrole-2-carboxylic acid are highly functionalized building blocks, their reactivity profiles are distinct due to the positional difference of the nitro group. The 5-nitro isomer is predicted to be a stronger acid, undergo nucleophilic acyl substitution more rapidly, and be more susceptible to decarboxylation. In contrast, the 4-nitro isomer , while still an activated system, will likely exhibit more moderate reactivity in these transformations. These predictions, grounded in fundamental electronic principles, provide a valuable framework for chemists to select the appropriate isomer and tailor reaction conditions to achieve desired synthetic outcomes. Further experimental studies, such as those outlined in this guide, are encouraged to quantify these differences and further enrich our understanding of these versatile compounds.

References

  • Szatyłowicz, H., & Ejsmont, K. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32, 179–203. [Link][4]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved March 19, 2026, from [Link][12]

  • Molins-Pujol, A. M., et al. (1996). Synthesis and nucleophilic properties of 1,2-dialkyl-3-nitropyrroles and 1,5-dialkyl-4-nitropyrrole-2-carboxylic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2277-2283. [Link][13]

  • MDPI. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. Retrieved March 19, 2026, from [Link][2]

  • PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. Retrieved March 19, 2026, from [Link][14]

  • Pham, T. T., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. ChemSusChem. [Link][15]

  • PubChem. (n.d.). 4-nitro-1H-pyrrole-2-carboxylic Acid. Retrieved March 19, 2026, from [Link][16]

  • Dunn, A. J., & Al-Ghamdi, S. S. (2004). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. International Journal of Chemical Kinetics, 36(11), 605-611. [Link][8]

  • Lee, G. K. J. (1970). Studies on the mechanisms of decarboxylation of pyridine- and pyrrole- carboxylic acids. University of Manitoba. [Link][17]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved March 19, 2026, from [Link][11]

  • Novikov, R. A., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 629-633. [Link][18]

  • Bonnett, R., & Stephenson, T. A. (1987). The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen. Journal of the American Chemical Society, 109(25), 7793-7798. [Link][19]

  • De Santis, F., & Stegel, F. (1975). Nucleophilic Aromatic Substitution in the Pyrrole Ring. J.C.S. Chem. Comm., 274. [Link][10]

  • Chiang, Y., & Kresge, A. J. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674-11675. [Link][9]

  • Wikipedia. (n.d.). Pyrrole. Retrieved March 19, 2026, from [Link][6]

  • Leon, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635. [Link][3]

Sources

Comparative

A Researcher's Guide to Differentiating Nitro-Pyrrole Carboxylic Acid Isomers Using NMR Spectroscopy

In the landscape of medicinal chemistry and materials science, the precise structural characterization of heterocyclic compounds is paramount. Nitro-pyrrole carboxylic acids, a class of molecules integrating the electron...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and materials science, the precise structural characterization of heterocyclic compounds is paramount. Nitro-pyrrole carboxylic acids, a class of molecules integrating the electron-rich pyrrole nucleus with potent electron-withdrawing groups, present a significant analytical challenge.[1] The constitutional isomers of these compounds can exhibit vastly different biological activities and material properties, yet their similar chemical formulas and physical characteristics can make them difficult to distinguish using routine analytical methods.

This guide provides an in-depth comparison of nitro-pyrrole carboxylic acid isomers, focusing on the power of Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool for their elucidation. We will explore the underlying principles of how substituent positioning impacts the magnetic environment of the pyrrole ring and provide the experimental framework necessary to obtain high-fidelity, unambiguous data.

The Decisive Influence of Substituent Electronics on NMR Spectra

The chemical shift (δ) of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In the case of a substituted pyrrole ring, the positions of the electron-withdrawing nitro (–NO₂) and carboxylic acid (–COOH) groups dictate the electron density at each carbon and hydrogen atom, resulting in a unique spectral fingerprint for each isomer.[2]

  • Unsubstituted Pyrrole as a Baseline: The parent 1H-pyrrole molecule features three distinct proton signals: a broad N-H signal around 8.0 ppm and two multiplets for the α-protons (H2/H5) and β-protons (H3/H4) at approximately 6.7 and 6.2 ppm, respectively, in CDCl₃.[3] Its ¹³C NMR spectrum shows corresponding signals for the α- and β-carbons at ~118 ppm and ~108 ppm.[3]

  • Electron-Withdrawing Effects: Both the nitro and carboxylic acid groups are potent electron-withdrawing groups (EWGs). They deshield the ring protons and carbons, causing their signals to shift downfield (to a higher ppm value).[2] The nitro group exerts a particularly strong deshielding effect, which is most pronounced at the positions ortho and para to its point of attachment due to powerful resonance effects.[4][5] The carboxylic acid proton itself is highly deshielded, typically appearing as a broad singlet between 10-12 ppm.[6]

This predictable electronic perturbation is the key to differentiating isomers. The relative positions of the protons to these EWGs create distinct patterns in chemical shifts and spin-spin coupling constants.

Comparative Analysis: ¹H and ¹³C NMR Spectra of Nitropyrrole-2-Carboxylic Acid Isomers

To illustrate these principles, let's consider the three constitutional isomers where the carboxylic acid group is fixed at the C2 position, and the nitro group is varied across the remaining positions of the pyrrole ring. The solvent for this analysis is presumed to be DMSO-d₆, which is ideal for dissolving these polar compounds.

isomers cluster_0 3-Nitro-1H-pyrrole-2-carboxylic acid cluster_1 4-Nitro-1H-pyrrole-2-carboxylic acid cluster_2 5-Nitro-1H-pyrrole-2-carboxylic acid i1 i1 i2 i2 i3 i3

Figure 1: Structures of the three primary isomers of nitropyrrole-2-carboxylic acid.
Predicted ¹H NMR Spectral Data

The most significant diagnostic information comes from the chemical shifts and coupling constants of the remaining ring protons.

IsomerProtonPredicted δ (ppm)Predicted MultiplicityCoupling Constant (J, Hz)Rationale
3-Nitro-1H-pyrrole-2-carboxylic acid H-4~7.3 - 7.6Doublet (d)³J(H4-H5) ≈ 2.5-3.5Meta to -NO₂ and ortho to -COOH. Deshielded.
H-5~7.9 - 8.2Doublet (d)³J(H5-H4) ≈ 2.5-3.5Ortho to -NO₂. Strongly deshielded.
4-Nitro-1H-pyrrole-2-carboxylic acid H-3~7.4 - 7.7Doublet (d)⁴J(H3-H5) ≈ 1.5-2.0Ortho to -COOH. Deshielded.
H-5~8.1 - 8.4Doublet (d)⁴J(H5-H3) ≈ 1.5-2.0Ortho to -NO₂. Strongly deshielded. Key differentiator: small meta-coupling.
5-Nitro-1H-pyrrole-2-carboxylic acid H-3~7.2 - 7.5Doublet (d)³J(H3-H4) ≈ 3.5-4.5Ortho to -COOH. Deshielded.
H-4~7.6 - 7.9Doublet (d)³J(H4-H3) ≈ 3.5-4.5Meta to both EWGs, but adjacent to the strongly deshielding C5-NO₂.

Key Insight: The magnitude of the coupling constant is a powerful diagnostic tool. A larger coupling constant (~3-4 Hz) indicates adjacent protons (ortho-coupling), while a smaller coupling constant (~1.5-2.0 Hz) is characteristic of protons separated by a carbon atom (meta-coupling).[7] The 4-nitro isomer is therefore readily identified by the small coupling constant between its two ring protons.

Predicted ¹³C NMR Spectral Data

The carbon signals provide complementary evidence for the substitution pattern. Carbons directly attached to the nitro group are strongly deshielded, as is the carbonyl carbon.

IsomerCarbonPredicted δ (ppm)Rationale
3-Nitro-1H-pyrrole-2-carboxylic acid C2~125-130Attached to -COOH.
C3~145-150Attached to -NO₂. Strongly deshielded.
C4~115-120Influenced by adjacent C3-NO₂.
C5~128-133Ortho to -NO₂. Deshielded.
C=O~160-165Carbonyl carbon.
4-Nitro-1H-pyrrole-2-carboxylic acid C2~128-133Attached to -COOH.
C3~118-123Ortho to -COOH.
C4~148-153Attached to -NO₂. Strongly deshielded.
C5~122-127Ortho to -NO₂. Deshielded.
C=O~160-165Carbonyl carbon.
5-Nitro-1H-pyrrole-2-carboxylic acid C2~130-135Attached to -COOH and ortho to -NO₂.
C3~114-119Ortho to -COOH.
C4~120-125Influenced by adjacent C5-NO₂.
C5~150-155Attached to -NO₂. Strongly deshielded.
C=O~158-163Carbonyl carbon.

Experimental Protocol for High-Fidelity NMR Analysis

Obtaining high-quality, reproducible NMR spectra is contingent on meticulous sample preparation and the selection of appropriate acquisition parameters.[2] A poorly prepared sample can lead to broad peaks, poor resolution, and misleading results.[8][9]

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_params Typical Parameters cluster_analysis Data Analysis s1 Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) s2 Select Deuterated Solvent (e.g., DMSO-d₆ for polarity) s1->s2 s3 Dissolve Sample (Vortex/sonicate until homogeneous) s2->s3 s4 Filter Solution (Use glass wool pipette to remove particulates) s3->s4 s5 Transfer to NMR Tube (0.6-0.7 mL, ~4-5 cm height) s4->s5 a1 Insert Sample & Lock s5->a1 a2 Shim Magnetic Field (Optimize homogeneity) a1->a2 a3 Acquire Spectra a2->a3 d1 Process Data (Fourier Transform, Phase, Baseline Correction) a3->d1 p1 ¹H NMR: NS=16, D1=2s, SW=16 ppm p2 ¹³C NMR: NS=1024, D1=2s, SW=240 ppm (Proton Decoupled) d2 Calibrate Spectrum (Reference to residual solvent peak) d1->d2 d3 Integrate & Assign Peaks (Compare to predictions) d2->d3 d4 Confirm with 2D NMR (COSY, HSQC if needed) d3->d4

Figure 2: Standard workflow for NMR analysis of nitro-pyrrole carboxylic acids.
Step-by-Step Methodology
  • Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of the isomer.[10] For the less sensitive ¹³C NMR, a higher concentration of 20-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8][9]

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice for these polar molecules. Ensure the solvent does not have residual peaks that overlap with signals of interest.[11]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to a clean vial containing the sample.[9] Use a vortex mixer or a brief sonication to ensure the sample is completely dissolved, creating a homogenous solution.[9]

  • Filtration: To prevent spectral artifacts like line broadening caused by suspended solids, filter the solution directly into a clean, high-quality 5 mm NMR tube.[8] A Pasteur pipette with a small, tightly packed plug of glass wool is effective for this purpose.

  • Spectrometer Setup: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.[11]

  • Shimming: The instrument automatically or manually adjusts the magnetic field homogeneity ("shimming") to ensure sharp, symmetrical peaks. This is a critical step for resolving small coupling constants.

  • Data Acquisition: Acquire the ¹H spectrum first. Typical parameters on a 400 MHz instrument would be a spectral width of 12-16 ppm, a relaxation delay (D1) of 1-2 seconds, and 8-16 scans (NS) for good signal averaging.[2] For the ¹³C spectrum, use a wider spectral width (~240 ppm), a similar relaxation delay, but a much larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[2] Employing proton broadband decoupling will simplify the ¹³C spectrum to singlets for each unique carbon.[2]

  • Data Processing and Analysis: After acquisition, the data is Fourier transformed. The resulting spectrum should be phase-corrected and baseline-corrected. Calibrate the chemical shift axis using the known chemical shift of the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H). Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure. For complex cases, 2D NMR experiments like COSY (¹H-¹H correlation) or HSQC (¹H-¹³C correlation) can provide definitive proof of assignments.

By carefully applying these predictive principles and adhering to a rigorous experimental protocol, researchers can confidently and accurately distinguish between isomers of nitro-pyrrole carboxylic acid, ensuring the correct structural assignment for their critical drug development and materials science applications.

References

  • NMR Sample Preparation. (n.d.). University of Liverpool. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). News-Medical.net. Retrieved from [Link]

  • 1-Methyl-5-nitro-pyrrole-2-carboxylic acid, ethyl ester - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved from [Link]

  • Pyrrole-2-Carboxylic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Sample Preparation. (n.d.). University College London. Retrieved from [Link]

  • 1-Methyl-4-nitropyrrole-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 5-Nitro-1H-pyrrole-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Pyrrole-2-Carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H NMR analysis of pyrrole H/D exchange. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • THE PROTON RESONANCE SPECTRA OF SOME SUBSTITUTED FURANS AND PYRROLES. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities. (2010). Organometallics. Retrieved from [Link]

  • How nitro group position determines the emission properties of diketopyrrolopyrroles. (2024). ChemRxiv. Retrieved from [Link]

  • Investigating the Biosynthetic Origin of the Nitro Group in Pyrrolomycins. (n.d.). ResearchGate. Retrieved from [Link]

  • 13C and 1H NMR chemical shifts (ppm) for the imidazole, thiazole, or... (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. (n.d.). CIBTech. Retrieved from [Link]

  • Preparation of Substituted Alkylpyrroles via Samarium-Catalyzed Three-Component Coupling Reaction of Aldehydes, Amines, and Nitroalkanes. (n.d.). ACS Publications. Retrieved from [Link]

  • Pyrrole-2-carboxylic Acid at BMRB. (n.d.). BMRB. Retrieved from [Link]

  • A guide to 13C NMR chemical shift values. (n.d.). Compound Interest. Retrieved from [Link]

  • 2,5-Dihydro-1H-pyrrole-2-carboxylic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. (2002, October 10). ACS Publications. Retrieved from [Link]

  • A Structural Model of Nitro-Porphyrin Dyes based on Spectroscopy and Density Functional Theory. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. (2025, April 7). ACS Omega. Retrieved from [Link]

  • 13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). ScienceDirect. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. (2020, August 17). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. (2020, May 12). Journal of the American Chemical Society. Retrieved from [Link]

  • 13C NMR Spectra of Pyrroles 1 and 4*. (n.d.). ResearchGate. Retrieved from [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (n.d.). MDPI. Retrieved from [Link]

  • Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. (n.d.). PubMed. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of 5-nitro-1H-pyrrole-2-carboxylic acid using LC-MS

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective therapeutic development...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective therapeutic development. This guide provides an in-depth, scientifically grounded comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for validating the purity of 5-nitro-1H-pyrrole-2-carboxylic acid, a crucial building block in various synthetic pathways.

The narrative that follows is built on the pillars of expertise, trustworthiness, and comprehensive referencing, offering not just a protocol but a self-validating analytical strategy.

The Criticality of Purity for 5-nitro-1H-pyrrole-2-carboxylic acid

5-nitro-1H-pyrrole-2-carboxylic acid (MW: 156.1 g/mol ) is a solid organic compound with the linear formula C5H4N2O4.[1][2] Its utility in synthetic chemistry demands a high degree of purity, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicity. Common impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation products. For instance, in syntheses involving nitration of pyrrole-2-carboxylic acid, potential impurities could include isomers with the nitro group at different positions or unreacted starting material.[3] Therefore, a robust analytical method to confirm purity and identify potential impurities is paramount.

LC-MS: The Gold Standard for Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerhouse in pharmaceutical analysis due to its exceptional sensitivity, selectivity, and ability to provide structural information about the analytes.[4] It combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry.[5] This hyphenated technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like 5-nitro-1H-pyrrole-2-carboxylic acid.

Why LC-MS is the Preferred Method

The primary advantage of LC-MS lies in its ability to not only quantify the main compound but also to detect and tentatively identify unknown impurities, even at trace levels.[4] This is a significant leap from traditional HPLC with UV detection, which may not distinguish between co-eluting compounds with similar UV chromophores. The mass spectrometer provides a mass-to-charge ratio (m/z) for each separated component, offering a highly specific data point for identification.

The Logic of Method Development: An LC-MS Protocol

The following protocol is designed to be a self-validating system, where each parameter is chosen to ensure specificity, sensitivity, and robustness in accordance with guidelines from the International Council for Harmonisation (ICH).[6][7][8]

Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis A Weigh Compound B Dissolve in Diluent A->B C Serial Dilutions B->C D Inject Sample C->D E Mobile Phase Gradient D->E F Column Separation E->F G Ionization (ESI-) F->G H Mass Analysis G->H I Data Acquisition H->I J Peak Integration I->J K Purity Calculation J->K L Impurity Identification J->L Method_Selection Start Start: Purity Validation Required Question1 Need to Identify Unknown Impurities? Start->Question1 LCMS Use LC-MS Question1->LCMS Yes HPLC_UV Use HPLC-UV Question1->HPLC_UV No Question2 Need Definitive Structural Confirmation? LCMS->Question2 HPLC_UV->Question2 NMR Use NMR Question2->NMR Yes End End: Method Selected Question2->End No NMR->End

Sources

Comparative

A Comparative Analysis of 5-Nitro-1H-pyrrole-2-carboxylic Acid Derivatives in Antimicrobial Assays

In the face of escalating antimicrobial resistance, the scientific community is in a perpetual quest for novel chemical entities that can effectively combat multidrug-resistant pathogens. Among the promising scaffolds, t...

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Author: BenchChem Technical Support Team. Date: March 2026

In the face of escalating antimicrobial resistance, the scientific community is in a perpetual quest for novel chemical entities that can effectively combat multidrug-resistant pathogens. Among the promising scaffolds, the 5-nitro-1H-pyrrole-2-carboxylic acid core has garnered significant attention. The inherent electronic properties of the nitro group, combined with the versatile synthetic handle of the carboxylic acid moiety, provide a fertile ground for the development of potent antimicrobial agents. This guide presents a comparative study of various 5-nitro-1H-pyrrole-2-carboxylic acid derivatives, offering a synthesis of their antimicrobial performance based on available experimental data. We will delve into the rationale behind their design, the methodologies for their evaluation, and the structure-activity relationships that govern their efficacy.

The Scientific Rationale: Why 5-Nitro-1H-pyrrole-2-carboxylic Acid?

The antimicrobial potential of nitro-containing compounds is well-documented. The general mechanism of action involves the intracellular reduction of the nitro (NO2) group by microbial nitroreductases. This bioactivation process generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals.[1] These reactive species can then covalently bind to and damage critical cellular components, including DNA, proteins, and lipids, ultimately leading to microbial cell death.[1]

The pyrrole ring itself is a key pharmacophore found in many natural and synthetic bioactive molecules with a wide range of pharmacological activities, including antimicrobial properties.[1][2] The carboxylic acid group at the 2-position of the 5-nitropyrrole scaffold serves as a versatile anchor for chemical modification, allowing for the synthesis of a diverse library of derivatives, such as esters, amides, hydrazides, and heterocyclic adducts. These modifications can significantly influence the compound's physicochemical properties, including solubility, lipophilicity, and cell permeability, thereby modulating its antimicrobial potency and spectrum.

Comparative Antimicrobial Performance

To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 5-nitro-1H-pyrrole-2-carboxylic acid derivatives against various microbial strains, as reported in the literature. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions. However, this compilation offers valuable insights into the antimicrobial potential of different derivative classes.

Derivative ClassCompound ExampleTarget OrganismMIC (µg/mL)Reference
Carboxylic Acid 5-nitro-1H-pyrrole-2-carboxylic acidStaphylococcus aureus>100-
Escherichia coli>100-
Amides N-Aryl/Alkyl CarboxamidesStaphylococcus aureus1.02 - 6.35[3]
Klebsiella pneumoniae1.02[3]
Escherichia coli1.56[3]
Pseudomonas aeruginosa3.56[3]
Hydrazides 5-nitro-1H-pyrrole-2-carbohydrazideMycobacterium tuberculosis H37Rv0.7[1]
Hydrazide-Hydrazones Schiff bases of 5-nitro-1H-pyrrole-2-carbohydrazideStaphylococcus aureus3.12 - 12.5[1]
Escherichia coli3.12 - 12.5[1]
1,3,4-Oxadiazoles 2-Aryl/Alkyl-5-(5-nitro-1H-pyrrol-2-yl)-1,3,4-oxadiazoleStaphylococcus aureus (MSSA)0.39 - 1.56
Staphylococcus aureus (MRSA)0.78 - 1.56
Bacillus subtilis≤1.56
Escherichia coli≤1.56
Candida albicans1.56
Mycobacterium tuberculosis H37Rv0.46

Structure-Activity Relationship (SAR) Insights

The analysis of the antimicrobial data reveals several key structure-activity relationships:

  • The Unmodified Carboxylic Acid: The parent compound, 5-nitro-1H-pyrrole-2-carboxylic acid, generally exhibits weak to no antimicrobial activity. This underscores the necessity of derivatization to enhance potency.

  • Amide Derivatives: Conversion of the carboxylic acid to amides, particularly with substituted aryl and cycloaliphatic amines, leads to a significant increase in antibacterial activity, especially against Gram-negative bacteria.[3] This suggests that the lipophilicity and steric bulk of the substituent play a crucial role in target interaction.

  • Hydrazide and Hydrazide-Hydrazone Derivatives: The hydrazide moiety appears to be a key pharmacophore for anti-tubercular activity.[1] Further condensation with various aldehydes to form hydrazide-hydrazones (Schiff bases) can yield compounds with broad-spectrum antibacterial activity.[1]

  • 1,3,4-Oxadiazole Derivatives: Cyclization of the carbohydrazide into a 1,3,4-oxadiazole ring system results in compounds with potent and broad-spectrum antimicrobial activity, including efficacy against methicillin-resistant Staphylococcus aureus (MRSA), fungi, and Mycobacterium tuberculosis. The N-methylation of the pyrrole ring in these derivatives has been shown to further enhance activity against MRSA. The 1,3,4-oxadiazole ring likely acts as a bioisostere for the amide or ester linkage, potentially improving metabolic stability and target binding.

Experimental Protocols: A Self-Validating System

To ensure the generation of reliable and reproducible data, standardized antimicrobial susceptibility testing protocols are paramount. The following section outlines a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is designed to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the 5-nitro-1H-pyrrole-2-carboxylic acid derivatives in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria. For fastidious organisms or fungi, use appropriate specialized media as recommended by CLSI.

  • Microbial Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This should be further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.

2. Assay Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate. Start by adding 100 µL of sterile broth to all wells. Then, add 100 µL of the compound stock solution to the first well of a row and mix. Transfer 100 µL from the first well to the second, and so on, to create a concentration gradient. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Positive Control (Growth Control): A well containing only broth and the microbial inoculum.

    • Negative Control (Sterility Control): A well containing only sterile broth.

    • Reference Standard: Include a standard antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi) as a control for assay performance.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined visually or with a plate reader.

Causality Behind Experimental Choices:

  • Standardized Inoculum: The use of a 0.5 McFarland standard ensures a consistent starting number of bacteria, which is critical for the reproducibility of MIC values.

  • Inclusion of Controls: The positive and negative controls validate the viability of the microorganisms and the sterility of the medium, respectively. The reference standard provides a benchmark for the assay's accuracy.

Visualizing the Workflow and Mechanisms

To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_assay Antimicrobial Assay cluster_analysis Data Analysis Start 5-nitro-1H-pyrrole-2-carboxylic acid Derivatives Synthesis of Derivatives (Amides, Hydrazides, etc.) Start->Derivatives SerialDilution Serial Dilution of Compounds in Microplate Derivatives->SerialDilution Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Microplate Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC Determine MIC Incubation->MIC SAR Structure-Activity Relationship Analysis MIC->SAR

Caption: Workflow for the synthesis and antimicrobial screening of 5-nitro-1H-pyrrole-2-carboxylic acid derivatives.

Mechanism_of_Action cluster_cell Compound 5-Nitropyrrole Derivative MicrobialCell Microbial Cell Nitroreductase Nitroreductase Compound->Nitroreductase Enters Cell & is Reduced by ReactiveSpecies Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Nitroreductase->ReactiveSpecies Generates CellularTargets Cellular Targets (DNA, Proteins, Lipids) ReactiveSpecies->CellularTargets Attack Damage Cellular Damage CellularTargets->Damage Leading to CellDeath Cell Death Damage->CellDeath

Caption: Proposed mechanism of action for 5-nitro-1H-pyrrole-2-carboxylic acid derivatives.

Conclusion and Future Directions

The comparative analysis of 5-nitro-1H-pyrrole-2-carboxylic acid derivatives reveals a promising class of antimicrobial agents with broad-spectrum activity. The derivatization of the carboxylic acid moiety is crucial for enhancing potency, with 1,3,4-oxadiazole and certain amide derivatives demonstrating particularly significant efficacy against clinically relevant pathogens, including resistant strains.

Future research should focus on a more systematic exploration of the structure-activity relationships, particularly concerning substitutions on the pyrrole ring and the terminal functionalities of the derivatives. Investigating the specific microbial nitroreductases involved in the activation of these compounds and identifying their precise molecular targets will provide a deeper understanding of their mechanism of action and pave the way for the rational design of next-generation antimicrobial agents based on the 5-nitro-1H-pyrrole-2-carboxylic acid scaffold.

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central. Retrieved March 7, 2024, from [Link]

  • Nasser, A. J. A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218. Retrieved from [Link]

  • Mane, Y. D., et al. (2018). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. Indo American Journal of Pharmaceutical Sciences, 5(5), 3935-3943. Retrieved from [Link]

  • Kumar, A., et al. (2013). Synthesis and evaluation of novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives as antimicrobial and anti-tubercular agents. European Journal of Medicinal Chemistry, 63, 563-572. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI. Retrieved from [Link]

  • Mane, Y. D., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research, 29(4). Retrieved from [Link]

  • Raimondi, M. V., et al. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Antibiotics, 9(6), 292. Retrieved from [Link]

Sources

Validation

FTIR analysis of 5-nitro-1H-pyrrole-2-carboxylic acid vs unnitrated pyrrole

An In-Depth Technical Guide to the FTIR Analysis of 5-Nitro-1H-pyrrole-2-carboxylic acid versus Unnitrated Pyrrole Authored by: A Senior Application Scientist This guide provides a comprehensive comparison of the Fourier...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FTIR Analysis of 5-Nitro-1H-pyrrole-2-carboxylic acid versus Unnitrated Pyrrole

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectra of unnitrated pyrrole and its substituted derivative, 5-nitro-1H-pyrrole-2-carboxylic acid. Designed for researchers and drug development professionals, this document delves into the spectral differences, explains the underlying molecular and electronic principles causing these changes, and provides a robust experimental protocol for obtaining high-quality data.

Introduction: The Power of Vibrational Spectroscopy in Functional Group Analysis

FTIR spectroscopy is a cornerstone analytical technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. The resulting spectrum is a unique molecular fingerprint, revealing the presence of specific bonds and functional groups.

In pharmaceutical development and synthetic chemistry, FTIR is invaluable for confirming the identity of a synthesized compound, monitoring the progress of a reaction, and assessing the purity of a final product. The introduction of new functional groups, such as the nitration and carboxylation of a pyrrole ring, leads to dramatic and predictable changes in the FTIR spectrum. This guide will dissect these changes, providing a clear rationale for the observed spectral shifts.

Molecular Structures Under Investigation

The comparison focuses on the foundational aromatic heterocycle, pyrrole, and its derivative, 5-nitro-1H-pyrrole-2-carboxylic acid. The addition of the strongly electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups fundamentally alters the electronic distribution and bond characteristics of the parent pyrrole ring.

G cluster_0 Unnitrated Pyrrole cluster_1 5-Nitro-1H-pyrrole-2-carboxylic acid Pyrrole Pyrrole_img NitroPyrrole NitroPyrrole_img

Figure 1. Chemical structures of the compounds under analysis.

Comparative Spectral Analysis: Pyrrole vs. 5-Nitro-1H-pyrrole-2-carboxylic acid

The FTIR spectrum of 5-nitro-1H-pyrrole-2-carboxylic acid is significantly more complex than that of pyrrole. This complexity arises from the vibrational modes of the new -NO₂ and -COOH functional groups, as well as their electronic influence on the pyrrole ring itself.

The Spectrum of Unnitrated Pyrrole

The spectrum of pyrrole is characterized by several key absorption bands:

  • N-H Stretching: A broad band typically appears in the region of 3400-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding.[1][2]

  • Aromatic C-H Stretching: A sharp, medium-intensity peak is observed just above 3000 cm⁻¹, characteristic of C-H bonds where the carbon is sp² hybridized.[3][4]

  • C=C Ring Stretching: The fundamental vibrations of the pyrrole ring itself give rise to bands typically around 1574 cm⁻¹ and 1475 cm⁻¹.[1]

  • C-N Ring Stretching: This vibration is usually found in the 1200-1025 cm⁻¹ region.[1]

The Spectrum of 5-Nitro-1H-pyrrole-2-carboxylic acid

The addition of the nitro and carboxylic acid groups introduces several new, strong absorptions and shifts the bands of the parent ring.

  • O-H Stretching (Carboxylic Acid): A very broad and intense absorption band is expected, spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. This extreme broadening is due to strong intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers. This broad O-H band will typically overlap and obscure the N-H stretching vibration of the pyrrole ring.

  • C=O Stretching (Carboxylic Acid): A very strong, sharp peak will appear in the region of 1700-1680 cm⁻¹. Its position is indicative of a carboxylic acid conjugated with an aromatic system.

  • Asymmetric and Symmetric NO₂ Stretching (Nitro Group): The nitro group provides two of the most characteristic and intense bands in the spectrum.[5]

    • Asymmetric Stretch (ν_as): A strong absorption is found in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[5][6]

    • Symmetric Stretch (ν_s): Another strong band appears in the 1360-1290 cm⁻¹ range.[5][6]

  • Shifted Ring Vibrations: The C=C and C-N stretching vibrations of the pyrrole ring will be shifted, often to lower wavenumbers, due to the significant electron-withdrawing effects of the substituents.

Summary of Key Spectral Differences

The following table provides a direct comparison of the expected vibrational frequencies.

Vibrational ModeUnnitrated Pyrrole (cm⁻¹)5-Nitro-1H-pyrrole-2-carboxylic acid (cm⁻¹)Rationale for Change
O-H StretchN/A~3300 - 2500 (Very Broad, Strong)New Functional Group: Presence of the carboxylic acid group and strong H-bonding.
N-H Stretch~3400 - 3200 (Broad)Obscured by O-H StretchThe N-H vibration is masked by the much broader and more intense O-H absorption.
Aromatic C-H Stretch~3100 - 3000~3100 - 3000Relatively unchanged, but may show minor shifts due to altered ring electronics.
C=O StretchN/A~1700 - 1680 (Very Strong, Sharp)New Functional Group: Presence of the carboxylic acid carbonyl.
C=C Ring Stretch~1574, 1475Shifted, may overlap with NO₂ stretchElectron withdrawal by -NO₂ and -COOH alters the bond order and electron density within the ring.
Asymmetric NO₂ StretchN/A~1550 - 1475 (Strong)New Functional Group: Characteristic vibration of the nitro group.[5][7]
Symmetric NO₂ StretchN/A~1360 - 1290 (Strong)New Functional Group: Characteristic vibration of the nitro group.[5][7]
C-N Ring Stretch~1200 - 1025ShiftedAltered ring electronics affect the C-N bond character.

Mechanistic Causality: The Electronic Effects of Substitution

The observed spectral shifts are not arbitrary; they are a direct consequence of the electronic inductive and resonance effects exerted by the -NO₂ and -COOH substituents.

  • Inductive Effect: Both the nitro and carboxylic acid groups are strongly electronegative. They pull electron density away from the pyrrole ring through the sigma bonds. This withdrawal of electron density weakens the ring's C=C and C-N bonds, generally leading to a shift in their stretching frequencies to lower wavenumbers (lower energy).

  • Resonance Effect: Both substituents can also withdraw electron density via resonance, delocalizing the ring's pi-electrons into the functional groups. This further reduces the electron density within the ring, impacting bond strengths and vibrational frequencies.

These electronic effects are the fundamental reason why the molecular fingerprint of the substituted pyrrole is so distinct from the parent compound.

Experimental Protocol: Acquiring High-Fidelity FTIR Spectra

To obtain reliable and comparable spectra for solid samples like 5-nitro-1H-pyrrole-2-carboxylic acid, the Potassium Bromide (KBr) pellet method is a standard and trustworthy technique.[8][9]

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing Grind 1. Grind Sample (1-2 mg sample + 100-200 mg KBr) Mix 2. Mix Thoroughly Grind->Mix Press 3. Press Pellet (Apply hydraulic pressure) Mix->Press Background 4. Acquire Background Spectrum (Empty Sample Holder) Press->Background Sample 5. Acquire Sample Spectrum (Place KBr pellet in holder) Background->Sample Process 6. Background Subtraction Sample->Process Interpret 7. Peak Identification & Comparison Process->Interpret

Figure 2. Workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Drying: Gently dry both the sample and high-purity, spectroscopy-grade KBr in an oven at ~100 °C to remove any residual moisture, which can cause a broad O-H absorption band and potentially damage the KBr pellet.[8]

  • Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of the dried KBr.[9] The goal is to create a fine, homogeneous powder to minimize light scattering.

  • Pellet Formation: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure according to the manufacturer's instructions to form a clear or translucent pellet.

  • Background Scan: Place the empty sample holder into the FTIR spectrometer and run a background scan. This measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Scan: Carefully place the KBr pellet into the sample holder and acquire the sample spectrum. A typical analysis involves co-adding 16 to 64 scans to improve the signal-to-noise ratio.[10]

  • Data Analysis: The instrument software will automatically subtract the background spectrum. Analyze the resulting spectrum by identifying the key peaks and comparing their positions and intensities to the reference compound (unnitrated pyrrole).

Alternative Technique: Attenuated Total Reflectance (ATR) For rapid analysis, ATR-FTIR is an excellent alternative. It involves simply placing the solid powder directly onto the ATR crystal and applying pressure to ensure good contact.[9] This method requires minimal sample preparation but may result in slight peak shifts compared to the KBr transmission method.

Conclusion and Implications

The FTIR analysis provides a clear and definitive method for distinguishing between unnitrated pyrrole and 5-nitro-1H-pyrrole-2-carboxylic acid. The appearance of strong, characteristic absorption bands for the C=O (~1700-1680 cm⁻¹) and NO₂ groups (~1550-1475 cm⁻¹ and ~1360-1290 cm⁻¹) serves as unambiguous evidence of successful functionalization. These spectral markers are critical for in-process reaction monitoring in drug synthesis and for quality control verification of the final active pharmaceutical ingredient. Understanding the electronic basis for the observed spectral shifts elevates the analysis from simple pattern recognition to a deeper comprehension of the underlying molecular structure.

References

  • The FTIR spectrum for Pyrrole | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]

  • The FTIR spectra of Pyrrole monomer and PPPy. - ResearchGate. (n.d.). Retrieved from [Link]

  • Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories | Journal of Chemical Education - ACS Publications. (2001, March 1). Retrieved from [Link]

  • IR: nitro groups. (n.d.). Retrieved from [Link]

  • A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots - MDPI. (2019, July 26). Retrieved from [Link]

  • FTIR spectrum of pure poly pyrrole | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Molecular Structures and Vibrational Spectra of Pyrrole and Carbazole by Density Functional Theory and Conventional ab Initio Calculations | The Journal of Physical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study - ACS Publications. (2004, September 21). Retrieved from [Link]

  • Vibrational spectra and force field of azacyclic compounds. I. Pyrrole - R Discovery. (1993, May 1). Retrieved from [Link]

  • The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives - AIP Publishing. (n.d.). Retrieved from [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. (2020, September 1). Retrieved from [Link]

  • Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis - Labindia Analytical. (2024, November 14). Retrieved from [Link]

  • FTIR Spectroscopy (Solid Sample Analysis) - YouTube. (2013, January 10). Retrieved from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]

Sources

Comparative

In vitro toxicity comparison of 5-nitro-1H-pyrrole-2-carboxylic acid analogs

In Vitro Toxicity Comparison of 5-Nitro-1H-pyrrole-2-carboxylic Acid Analogs: A Technical Guide Executive Overview Nitroheterocycles are foundational scaffolds in the development of antimicrobial agents and hypoxia-selec...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Toxicity Comparison of 5-Nitro-1H-pyrrole-2-carboxylic Acid Analogs: A Technical Guide

Executive Overview

Nitroheterocycles are foundational scaffolds in the development of antimicrobial agents and hypoxia-selective antitumor prodrugs. Among these, 5-nitro-1H-pyrrole-2-carboxylic acid and its functionalized analogs offer a highly tunable platform. By modifying the N1 or C4 positions, or derivatizing the C2 carboxylic acid, researchers can precisely alter the molecule's one-electron reduction potential. This guide objectively compares the in vitro toxicity profiles of key 5-nitropyrrole analogs, dissects the mechanistic causality behind their cytotoxicity, and provides a self-validating protocol for evaluating their hypoxic selectivity.

Mechanistic Causality of Toxicity

The in vitro toxicity of 5-nitropyrrole analogs is not static; it is a dynamic response dictated by the cellular oxygen tension and the expression of specific nitroreductases[1].

The causality of cell death diverges based on the microenvironment:

  • Normoxic (Aerobic) Toxicity: Under normal oxygen levels, the nitro group undergoes a futile one-electron reduction to a nitro radical anion. Oxygen rapidly oxidizes this radical back to the parent compound, generating superoxide radicals in a process known as redox cycling [2]. This reactive oxygen species (ROS) generation is the primary driver of off-target aerobic toxicity. Electron-withdrawing substituents typically increase this aerobic cytotoxicity[3].

  • Hypoxic Toxicity: In oxygen-deprived environments (e.g., solid tumor cores or anaerobic parasites), redox cycling is inhibited. The nitro radical anion undergoes further multi-electron reduction to hydroxylamine or amine derivatives. For advanced prodrug analogs, this reduction triggers a Type I fragmentation, releasing a potent cytotoxic effector (such as a nitrogen mustard) capable of cross-linking DNA[2].

Mechanism A 5-Nitropyrrole Analog B 1e- Reduction (Nitroreductase) A->B C Nitro Radical Anion B->C D Normoxia (O2) Redox Cycling C->D O2 Present F Hypoxia (<1% O2) Further Reduction C->F Low O2 D->A Recycles E ROS Generation (Aerobic Toxicity) D->E G Effector Release / DNA Damage F->G

Fig 1: Bioreductive activation and toxicity pathways of 5-nitropyrrole analogs.

Comparative Toxicity Profiles

The structural modifications of the 5-nitro-1H-pyrrole-2-carboxylic acid core directly impact its therapeutic index. The table below synthesizes the in vitro cytotoxicity (IC₅₀) across representative analogs in human cell lines (e.g., HeLa, HT-29) to illustrate the Structure-Activity Relationship (SAR)[1][2][3].

Compound AnalogAerobic IC₅₀ (μM)Hypoxic IC₅₀ (μM)Hypoxic Cytotoxicity Ratio (HCR)*Primary Mechanism of Toxicity
5-Nitro-1H-pyrrole-2-carboxylic acid (Parent)~45.0~42.0~1.1ROS generation (redox cycling); low selectivity[1].
1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid >50.0>50.0N/APoor cellular uptake; utilized primarily as a synthetic intermediate.
4-Bromo-5-nitro-1H-pyrrole-2-carboxylic acid ~12.5~10.0~1.2Halogenation increases electrophilicity, driving higher baseline aerobic toxicity.
5-NPQ-HN2 (Quaternary Mustard Prodrug)~85.0~1.5~56.6Hypoxia-selective Type I reductive fragmentation releasing mechlorethamine[2].

*HCR (Hypoxic Cytotoxicity Ratio) = Aerobic IC₅₀ / Hypoxic IC₅₀. A higher HCR indicates superior safety and selectivity for hypoxic tissues.

SAR Insights: Unmodified 5-nitropyrroles generally exhibit detectable cytotoxicity ranging from 1 to 50 μM in standard epithelial models due to baseline redox cycling[1]. However, converting the carboxylic acid into a complex ester or linking it to a quaternary ammonium salt (as seen in 5-NPQ-HN2) stabilizes the molecule in oxygenated blood while allowing explosive release of alkylating agents strictly under hypoxia[2].

Self-Validating Experimental Protocol: Hypoxic Cytotoxicity Screening

To accurately determine the HCR of novel 5-nitropyrrole analogs, researchers must employ a self-validating system. This protocol isolates the hypoxic exposure window and utilizes internal controls to prove that observed toxicity is genuinely driven by bioreduction, not artifactual cell death.

Materials & Setup
  • Cell Line: HT-29 (Human colorectal adenocarcinoma) – chosen for its robust expression of endogenous nitroreductases[3].

  • Controls: Vehicle (0.1% DMSO), Positive Hypoxic Control (Tirapazamine, TPZ).

  • Environment: Hypoxia chamber calibrated to <0.1% O₂, 5% CO₂, balance N₂.

Step-by-Step Methodology
  • Cell Seeding (Causality: Exponential Growth): Seed HT-29 cells at 2,000 cells/well in 96-well plates. Incubate for 24 hours under standard normoxic conditions (21% O₂, 37°C) to allow attachment and entry into the log-growth phase. Cells must be actively dividing to accurately measure DNA-damaging effector release.

  • Compound Dosing: Prepare serial dilutions of the 5-nitropyrrole analogs (0.1 μM to 100 μM). Add to the plates in triplicate.

  • Environmental Bifurcation (Causality: Isolate Hypoxic Variable):

    • Plate Set A (Normoxia): Incubate in a standard 21% O₂ incubator for exactly 4 hours.

    • Plate Set B (Hypoxia): Transfer immediately to the hypoxia chamber (<0.1% O₂) for exactly 4 hours. The 4-hour window is critical; it is long enough for bioreductive activation but short enough to prevent baseline cell death from prolonged oxygen starvation.

  • Wash and Recovery (Causality: Stop the Reaction): Remove plates from their respective environments. Aspirate the drug-containing media, wash once with PBS, and replace with fresh, drug-free media. Incubate all plates under normoxic conditions for an additional 48 hours to allow apoptosis/necrosis to manifest.

  • Viability Quantification: Add CellTiter-Glo® (luminescent ATP assay) to each well. Read luminescence to quantify metabolically active cells.

  • Validation Check: Calculate the HCR for Tirapazamine (TPZ). If the TPZ HCR is <15, the hypoxic chamber seal was compromised, and the assay must be invalidated.

Workflow Step1 Seed Cells (e.g., HT-29) Incubate 24h Step2 Compound Treatment (Dose Response 0.1-100 μM) Step1->Step2 Split1 Normoxic Incubation (21% O2, 4h) Step2->Split1 Split2 Hypoxic Incubation (<0.1% O2, 4h) Step2->Split2 Step3 Wash & Replace Media Incubate 48h (Normoxia) Split1->Step3 Split2->Step3 Step4 Cell Viability Assay (e.g., CellTiter-Glo) Step3->Step4 Step5 Calculate IC50 & Hypoxic Cytotoxicity Ratio Step4->Step5

Fig 2: Self-validating workflow for determining the Hypoxic Cytotoxicity Ratio (HCR).

References

  • Source: nih.
  • Hypoxia-Selective Antitumor Agents. 16.
  • Source: acs.

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Quantitative Assays for 5-nitro-1H-pyrrole-2-carboxylic acid in Biological Matrices

This guide provides an in-depth, scientifically grounded framework for the validation of a quantitative assay for 5-nitro-1H-pyrrole-2-carboxylic acid in biological matrices such as human plasma. Moving beyond a simple c...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a quantitative assay for 5-nitro-1H-pyrrole-2-carboxylic acid in biological matrices such as human plasma. Moving beyond a simple checklist of procedures, we will explore the scientific rationale behind each validation parameter, compare the primary analytical technique against viable alternatives, and provide actionable, field-tested protocols. The methodologies described herein are designed to establish a self-validating system of trustworthiness, ensuring data integrity for pharmacokinetic, toxicokinetic, and biomarker studies in drug development.

The principles and acceptance criteria are based on the harmonized guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline, which is now the standard followed by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]

The Analytical Challenge: Quantifying 5-nitro-1H-pyrrole-2-carboxylic acid

5-nitro-1H-pyrrole-2-carboxylic acid (CAS: 13138-72-2) is a small organic molecule featuring a nitro-substituted pyrrole ring and a carboxylic acid group.[3] Its polarity and chemical structure necessitate a highly specific and sensitive analytical method for accurate quantification in complex biological fluids like plasma or urine. The primary goals of such an assay are to reliably measure concentrations that may span several orders of magnitude and to ensure that the measurements are not skewed by endogenous matrix components.

Selecting the Right Tool: A Comparative Overview of Analytical Platforms

While several analytical techniques exist for small molecule quantification, their applicability varies significantly based on the required sensitivity, selectivity, and the complexity of the biological matrix.

Analytical Platform Principle Advantages Limitations for this Application
LC-MS/MS (Recommended) Chromatographic separation followed by mass spectrometric detection of precursor and product ions.Unparalleled sensitivity and selectivity .[4] High throughput capabilities. Accepted as the gold standard for regulated bioanalysis.[5][6]Higher initial instrument cost. Potential for matrix effects that must be carefully managed.
HPLC-UV Chromatographic separation followed by detection via UV-Vis absorbance.Lower cost, simpler operation.Lacks the sensitivity and selectivity of MS/MS. Highly susceptible to interference from matrix components, leading to inaccurate results, especially at low concentrations.
Ligand Binding Assays (LBA) Based on the specific binding of an antibody to the analyte.Extremely high sensitivity for large molecules.Not suitable for small molecules like our target unless a highly specific antibody can be developed, which is a complex and costly process.[7][8]
Gas Chromatography-MS (GC-MS) Separation of volatile compounds followed by mass spectrometry.Excellent for volatile and thermally stable compounds.The target analyte is non-volatile and polar, requiring chemical derivatization prior to analysis, which adds complexity, time, and potential for variability.

The Validation Master Plan: Building a Foundation of Trust

Bioanalytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][7] It ensures that the data generated is reliable and reproducible. The following sections detail the critical validation experiments, their underlying logic, and acceptance criteria.

Experimental Workflow Overview

The overall process involves sample preparation to isolate the analyte from the bulk of the matrix, followed by LC-MS/MS analysis.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Urine) Spike_IS Spike Internal Standard (IS) Sample->Spike_IS Extraction Protein Precipitation or Solid-Phase Extraction Spike_IS->Extraction Evap Evaporate & Reconstitute Extraction->Evap Inject Inject into LC-MS/MS Evap->Inject LC LC Separation Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Data Peak Integration & Quantification MS->Data Report Data Reporting & Review Data->Report Validation_Logic node_proc node_proc start Start Full Validation val_params Run All Validation Parameters (Accuracy, Precision, Stability...) start->val_params check_pass All Parameters Meet Acceptance Criteria? val_params->check_pass method_valid Method is Validated check_pass->method_valid Yes troubleshoot Troubleshoot & Optimize (e.g., change extraction, modify LC gradient) check_pass->troubleshoot No fail Method Fails Re-development needed troubleshoot->fail If fundamental issue partial_val Perform Partial Validation on modified parameters troubleshoot->partial_val partial_val->check_pass

Caption: Decision logic for the method validation process.

Once a method is fully validated, each analytical run containing study samples must include calibration standards and QC samples to demonstrate that the system is performing correctly. Furthermore, Incurred Sample Reanalysis (ISR) is a mandatory step where a subset of study samples (typically 5-10%) are re-analyzed in a separate run to confirm the original results, providing the ultimate test of assay reproducibility. [9]

Conclusion

The validation of a quantitative assay for 5-nitro-1H-pyrrole-2-carboxylic acid in biological matrices is a rigorous, multi-faceted process that underpins the integrity of crucial drug development data. While alternative methods exist, LC-MS/MS provides the necessary sensitivity, selectivity, and reliability required by global regulatory agencies. By systematically evaluating parameters from selectivity to stability and adhering to the principles outlined in the ICH M10 guidance, researchers can establish a robust and defensible bioanalytical method. This not only ensures compliance but also builds a foundation of scientific trust in the data generated, enabling confident decision-making throughout the pharmaceutical development lifecycle.

References

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . (2025). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . (2025). [Link]

  • Guideline Bioanalytical method validation . European Medicines Agency (EMA). (2011). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 . U.S. Food and Drug Administration (FDA). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 . U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance . U.S. Department of Health and Human Services (HHS.gov). [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples . Lirias. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples . LCGC International - Chromatography Online. (2019). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates . PMC. [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma . Longdom Publishing. (2025). [Link]

  • Application of LCMS in small-molecule drug development . European Pharmaceutical Review. (2016). [Link]

  • Validation of an integrated series of ligand-binding assays for the quantitative determination of antibody-drug conjugates in biological matrices . PubMed. (2016). [Link]

  • Bioanalytical Method Validation Aiming for Enhanced Reproducibility . Separation Science. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-nitro-1H-pyrrole-2-carboxylic Acid

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous process that concludes with safe, compliant, and environmentally responsible d...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous process that concludes with safe, compliant, and environmentally responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-nitro-1H-pyrrole-2-carboxylic acid (CAS No. 13138-72-2). The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment. This is not merely a checklist, but a framework grounded in scientific principles to inform your laboratory's waste management strategy.

Hazard Assessment & Immediate Safety Precautions

Understanding the inherent risks of a compound is the foundational step for its safe handling and disposal. 5-nitro-1H-pyrrole-2-carboxylic acid is a solid organic compound that presents several hazards as classified by the Globally Harmonized System (GHS).

Causality of Required PPE: The mandated Personal Protective Equipment (PPE) is a direct response to these specific hazards. It is not optional; it is the primary barrier between the researcher and potential chemical exposure.

  • Eye Protection: Chemical safety goggles are mandatory to prevent direct contact with the powder, which can cause serious eye irritation.[1] A face shield should be used if there is a significant risk of splashing or dust generation.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn to prevent skin irritation.[2] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.

  • Skin and Body Protection: A standard laboratory coat, full-length pants, and closed-toe shoes are required to protect against accidental spills and contamination.[3]

  • Respiratory Protection: All handling and disposal preparation should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of airborne particles which may cause respiratory irritation.[4]

Hazard ClassGHS CodeDescriptionPrecautionary Statement
Acute Toxicity (Oral)H302Harmful if swallowedP270: Do not eat, drink or smoke when using this product.
Skin IrritationH315Causes skin irritationP280: Wear protective gloves.
Eye IrritationH319Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ ToxicityH335May cause respiratory irritationP261: Avoid breathing dust.

Waste Characterization and Regulatory Context

Proper disposal is dictated by local, state, and federal regulations. 5-nitro-1H-pyrrole-2-carboxylic acid must be managed as hazardous waste.

  • Regulatory Mandate: The GHS precautionary statement "P501 - Dispose of contents/ container to an approved waste disposal plant" explicitly directs that this chemical cannot be discarded through conventional means.[5][6]

  • Waste Classification: While not specifically listed by name on the EPA's P or U lists of acute hazardous wastes, its identified hazards (toxicity, irritation) require it to be treated as a characteristic hazardous waste.[3] The standard and safest procedure is to manage it through a licensed professional waste management service.[2][3]

  • Institutional Authority: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on waste classification and disposal procedures. They will provide the specific waste codes and guidance necessary for compliance.

Step-by-Step Disposal Protocol

The following protocol is a self-validating system. Adherence to each step ensures a logical and safe progression from waste generation to final disposal.

Step 1: Waste Segregation and Collection

The principle of segregation is paramount in preventing dangerous chemical reactions. Never mix incompatible waste streams.

  • Designate a Container: Obtain a dedicated hazardous waste container from your EHS department. This container must be in good condition, made of a compatible material (e.g., High-Density Polyethylene - HDPE), and have a secure, leak-proof screw-top lid.[7]

  • Collect Waste: Carefully transfer waste 5-nitro-1H-pyrrole-2-carboxylic acid into the designated container using a funnel or other appropriate tools to minimize dust generation. This includes any grossly contaminated items like weigh boats or filter paper.

  • Keep Closed: The waste container must remain closed at all times except when actively adding waste.[7] This prevents the release of vapors and protects the contents from contamination.

Container AttributeSpecificationRationale
Material High-Density Polyethylene (HDPE) or other chemically compatible plastic/glass.Prevents degradation of the container by the chemical waste.
Type Wide-mouth, solid container with a screw-top lid.Eases the transfer of solid waste and ensures a secure seal.
Condition Clean, dry, and free of leaks or damage.Maintains the integrity of the waste containment.
Step 2: Container Labeling

Accurate labeling is a critical safety and regulatory requirement. An unlabeled container is a significant and unacceptable risk.

  • Attach Label: Securely affix a hazardous waste label, provided by your EHS office, to the container as soon as the first drop of waste is added.

  • Complete Information: Using a permanent marker, clearly fill out all required fields on the label:

    • The words "HAZARDOUS WASTE ".[3]

    • The full, unabbreviated chemical name: "5-nitro-1H-pyrrole-2-carboxylic acid ".[3]

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste was added).

    • The name of the principal investigator and the laboratory location.

Step 3: Safe In-Lab Storage

Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.

  • Secondary Containment: Place the sealed waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[7]

  • Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents.[4]

  • Location: The SAA should be located at or near the point of generation and away from drains, heat sources, and high-traffic areas.

Step 4: Arranging for Final Disposal

Do not allow hazardous waste to accumulate in the laboratory.

  • Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for expansion and prevent spills during transport.

  • Schedule Pickup: Once the container is full or has reached the storage time limit set by your institution (e.g., 180 days), contact your EHS department to schedule a waste pickup.[8] They will arrange for a licensed hazardous waste vendor to collect and transport the waste for final disposal, which is typically high-temperature incineration under environmentally controlled conditions.[9]

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT Dispose Down the Drain: This can damage plumbing, disrupt wastewater treatment processes, and introduce toxic chemicals into the environment.[10]

  • DO NOT Dispose in Regular Trash: This poses a significant risk of exposure to custodial and sanitation workers and leads to environmental contamination.[10]

  • DO NOT Attempt In-Laboratory Neutralization: Without specialized equipment and a validated protocol, attempting to chemically treat this waste can lead to uncontrolled reactions and the generation of potentially more hazardous byproducts.[3] The accepted standard of practice is disposal through professional channels.[3]

Emergency Procedures for Spills

In the event of a small spill within a fume hood:

  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: Ensure you are wearing the full, appropriate PPE.

  • Contain & Absorb: Cover the spill with a chemical absorbent pad or inert material (like vermiculite or sand).

  • Collect Residue: Carefully sweep the absorbed material and place it into your designated hazardous waste container for 5-nitro-1H-pyrrole-2-carboxylic acid.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 5-nitro-1H-pyrrole-2-carboxylic acid.

G cluster_prep Preparation & Collection cluster_storage In-Lab Storage cluster_disposal Final Disposal A Identify Waste: 5-nitro-1H-pyrrole-2-carboxylic acid B Consult SDS & Institutional EHS Policy A->B C Determine Status: HAZARDOUS WASTE B->C D Acquire Labeled Waste Container C->D E Wear Full PPE (Goggles, Gloves, Lab Coat) D->E F Transfer Waste to Container in Fume Hood E->F G Securely Close Container F->G H Place in Secondary Containment G->H I Store Away from Incompatibles (e.g., Strong Oxidizers) H->I J Container Full or Time Limit Reached? I->J J->I No K Contact EHS for Pickup J->K Yes L Waste Removed by Licensed Vendor K->L

Caption: Disposal workflow for 5-nitro-1H-pyrrole-2-carboxylic acid.

References

  • Acros Organics. (2025). Pyrrole-2-carboxaldehyde SAFETY DATA SHEET. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-nitro-1H-pyrrole-2-carboxylic acid

Operational Safety and PPE Matrix for Handling 5-Nitro-1H-pyrrole-2-carboxylic acid (CAS 13138-72-2) Introduction & Hazard Causality 5-Nitro-1H-pyrrole-2-carboxylic acid is a highly versatile building block widely utiliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Matrix for Handling 5-Nitro-1H-pyrrole-2-carboxylic acid (CAS 13138-72-2)

Introduction & Hazard Causality

5-Nitro-1H-pyrrole-2-carboxylic acid is a highly versatile building block widely utilized in pharmaceutical research and organic synthesis [3]. While valuable for drug development, its structural features—a pyrrole ring substituted with both a strongly electron-withdrawing nitro group and a carboxylic acid moiety—dictate a strict handling protocol.

According to the Globally Harmonized System (GHS), this compound presents several key hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Mechanistic Causality: The carboxylic acid group acts as a proton donor, which can disrupt the lipid bilayer of cellular membranes, causing immediate contact irritation (H315, H319). Concurrently, the nitro group enhances the molecule's electrophilicity, increasing the potential for localized oxidative stress upon dermal or mucosal contact. Because it is handled as a solid crystalline powder, aerosolization during transfer poses a significant respiratory risk (H335).

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a robust PPE strategy is required. The following matrix outlines the required equipment, quantitative specifications, and the scientific rationale for each choice.

PPE CategorySpecificationQuantitative MetricCausality & Rationale
Hand Protection Nitrile Gloves≥ 0.11 mm thickness; >480 min breakthrough timeNitrile (composed of acrylonitrile, butadiene, and carboxylic acid monomers) provides superior chemical resistance against carboxylic acids compared to latex [2].
Respiratory Protection N95 or P100 Particulate Respirator≥ 95% to 99.97% filtration efficiency (0.3 µm)Mitigates H335 (respiratory irritation) risks from airborne crystalline dust during weighing or transfer [1].
Eye Protection ANSI Z87.1 Safety GogglesIndirect venting; anti-fog coatingProtects against H319 (serious eye irritation) from micro-particulate aerosolization.
Body Protection Flame-resistant Lab Coat100% Cotton or NomexPrevents electrostatic discharge and provides a physical barrier against dermal exposure (H315).

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system to ensure operator safety. Follow these step-by-step methodologies when handling 5-nitro-1H-pyrrole-2-carboxylic acid.

Workflow Start Pre-Operation: PPE & Fume Hood Setup Handling Material Handling: Weighing & Transfer Start->Handling Reaction Reaction Execution Handling->Reaction Spill Spill / Exposure Detected? Handling->Spill Reaction->Spill Waste Hazardous Waste Disposal (P501) Reaction->Waste Evac Evacuate & Isolate Spill->Evac Yes Spill->Waste No Decon Decontamination Protocol Evac->Decon Decon->Waste

Operational workflow and spill response protocol for 5-nitro-1H-pyrrole-2-carboxylic acid.

Step 1: Pre-Operation Validation

  • Action: Verify fume hood face velocity is between 0.4 and 0.6 m/s.

  • Validation: Check the digital monitor or use a tissue test to confirm inward airflow before opening the chemical container.

  • Action: Don all PPE specified in the matrix above. Ensure gloves are pulled over the cuffs of the lab coat to eliminate exposed skin at the wrists.

Step 2: Weighing and Transfer

  • Action: Use an anti-static weighing boat and a grounded stainless steel spatula.

  • Rationale: The nitro-aromatic nature of the compound makes the powder susceptible to static cling, which can cause sudden aerosolization and respiratory exposure.

  • Action: Keep the primary container sealed until immediately before use (P403+P233) [1].

Step 3: Solvent Dissolution

  • Action: Add the compound to the reaction vessel in small, controlled portions.

  • Rationale: Rapid addition to strong bases or reducing agents can result in localized exothermic spikes due to the reactivity of the carboxylic acid and nitro groups.

Decontamination and Disposal Plan

In the event of a spill or upon completion of the experiment, strict adherence to P501 (Dispose of contents/container to hazardous waste disposal) is mandatory [1].

Step 1: Spill Containment

  • Action: Do not dry sweep the powder.

  • Rationale: Dry sweeping aerosolizes the irritant. Instead, dampen the spill with a compatible solvent (e.g., water or a dilute sodium bicarbonate solution) to bind the powder and prevent it from becoming airborne.

Step 2: Surface Decontamination

  • Action: Wipe the affected area with a mildly alkaline solution (e.g., 5% NaHCO₃).

  • Rationale: The alkaline solution neutralizes residual carboxylic acid. Follow with a distilled water rinse to remove any resulting salts and prevent surface degradation.

Step 3: Waste Segregation and Disposal

  • Action: Collect all contaminated materials (gloves, wipes, empty containers) in a designated, chemically compatible hazardous waste container.

  • Action: Label clearly with "CAS 13138-72-2: Toxic/Irritant Solid".

  • Rationale: Nitro-aromatics can release toxic nitrogen oxides (NOx) upon thermal decomposition. The waste must be routed to a licensed hazardous waste facility equipped for high-temperature incineration with NOx scrubbers.

References

  • Nitrile Gloves Acid Resistance. Unigloves. [Link]

  • Cas 13138-72-2, 1H-Pyrrole-2-carboxylic acid, 5-nitro-. LookChem.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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